Heterobivalent ligand-1
Beschreibung
Eigenschaften
Molekularformel |
C86H115FN16O21 |
|---|---|
Molekulargewicht |
1727.9 g/mol |
IUPAC-Name |
methyl N-[2-[2-[2-[2-[2-[2-[2-[[2-[4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-N-[2-[2-[2-[2-[2-[2-[2-[[4-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]anilino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C86H115FN16O21/c1-112-85(111)100(62-78(108)91-32-42-115-46-50-119-54-58-122-59-55-120-51-47-116-43-33-92-79(109)63-124-71-23-15-65(16-24-71)8-5-35-102-81-72(60-93-102)82-95-80(74-12-7-39-123-74)97-103(82)84(88)96-81)61-77(107)90-31-41-114-45-49-118-53-57-121-56-52-117-48-44-113-40-30-89-75(105)25-26-76(106)94-69-21-13-66(14-22-69)27-36-99-64-101(70-9-3-2-4-10-70)86(83(99)110)28-37-98(38-29-86)34-6-11-73(104)67-17-19-68(87)20-18-67/h2-4,7,9-10,12-24,39,60H,5-6,8,11,25-38,40-59,61-64H2,1H3,(H2,88,96)(H,89,105)(H,90,107)(H,91,108)(H,92,109)(H,94,106) |
InChI-Schlüssel |
LPMUIKNAEQSASJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)NC1=CC=C(C=C1)CCN2CN(C3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)COC6=CC=C(C=C6)CCCN7C8=C(C=N7)C9=NC(=NN9C(=N8)N)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Heterobivalent Ligand-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the design, mechanism of action, and experimental characterization of Heterobivalent Ligand-1, a novel pharmacological tool for studying the adenosine (B11128) A2A-dopamine D2 receptor (A2AR-D2R) heteromer. By covalently linking pharmacophores for both receptors, this ligand achieves simultaneous binding, leading to enhanced affinity and stabilization of the heteromeric complex. This document details the quantitative binding data, step-by-step experimental protocols for its characterization, and a visual representation of the underlying signaling pathways. The information presented herein is intended to enable researchers to understand and apply this innovative ligand in the study of neuropsychiatric disorders where A2AR-D2R heteromers are a key therapeutic target.
Introduction: The A2AR-D2R Heteromer as a Therapeutic Target
G protein-coupled receptors (GPCRs) can form functional complexes known as heteromers, which exhibit unique biochemical and pharmacological properties distinct from their constituent monomeric receptors. One of the most extensively studied of these is the adenosine A2A and dopamine (B1211576) D2 receptor (A2AR-D2R) heteromer, predominantly found in the striatum.[1] Within this complex, the receptors exert a reciprocal antagonistic allosteric modulation: activation of the Gs-coupled A2AR inhibits signaling of the Gi-coupled D2R, and conversely, D2R activation dampens A2AR signaling.[1][2] This intricate interplay is crucial for modulating neuronal function and is implicated in the pathophysiology of several neuropsychiatric conditions, including Parkinson's disease and schizophrenia.[3]
Heterobivalent ligands are engineered molecules comprising two distinct pharmacophores connected by a chemical spacer.[2] They are designed to simultaneously engage both orthosteric binding sites within a receptor heteromer. This bivalent interaction can lead to a significant increase in binding affinity and selectivity for the heteromer over the individual receptors.[4]
This compound (Compound 26): A High-Affinity Tool
This compound, referred to in the primary literature as compound 26, was rationally designed to target the A2AR-D2R heteromer.[4][5][6] It consists of an A2AR antagonist pharmacophore (derived from SCH-442,416) and a D2R antagonist pharmacophore (derived from spiperone) joined by a 43-atom spacer.[7] This specific spacer length was determined to be optimal for bridging the distance between the binding sites of the two receptors within the heteromer complex.[2][4]
Core Mechanism of Action
The primary mechanism of action of this compound is its ability to act as a "true bivalent ligand." This means it physically bridges the two receptors by simultaneously occupying the orthosteric binding sites of both the A2AR and D2R protomers within the heteromer.[4][5][6] This simultaneous binding has two key consequences:
-
Enhanced Binding Affinity: The bivalent interaction results in a significant increase in the ligand's affinity for the heteromer compared to its monovalent counterparts. This is due to the cooperative nature of the binding event.
-
Heteromer Stabilization: By physically linking the two receptors, this compound favors and stabilizes the heteromeric conformation of the A2AR-D2R complex.[4][5][6]
Functionally, as both pharmacophores are derived from antagonists, this compound acts as an antagonist at both receptors, simultaneously blocking both adenosine and dopamine signaling through the heteromer.[7]
Quantitative Data Presentation
The binding affinities of this compound (26) and related compounds were determined using radioligand competition binding assays on membranes from sheep striatum, which naturally express A2AR-D2R heteromers. The data, summarized below, demonstrates the superior affinity of the bivalent ligand for both receptors within the complex.[4]
Table 1: Binding Affinities of Heterobivalent Ligands and Monovalent Counterparts for A2AR
| Compound | Description | Spacer Length (atoms) | KDB1 (A2AR) (nM) |
| 18 | Monovalent A2AR Ligand | N/A | 50 |
| 24 | Heterobivalent Ligand | 25 | 110 |
| 25 | Heterobivalent Ligand | 35 | 36 |
| 26 | This compound | 43 | 2.1 |
Table 2: Binding Affinities of Heterobivalent Ligands and Monovalent Counterparts for D2R
| Compound | Description | Spacer Length (atoms) | KDB1 (D2R) (nM) |
| 21 | Monovalent D2R Ligand | N/A | 0.6 |
| 24 | Heterobivalent Ligand | 25 | 0.9 |
| 25 | Heterobivalent Ligand | 35 | 0.3 |
| 26 | This compound | 43 | 0.13 |
Table 3: Effect of Heteromer-Disrupting Peptide on the Binding Affinity of this compound (26)
| Compound | Condition | KDB1 (A2AR) (nM) |
| 26 | Control | 2.1 |
| 26 | + TM5-TAT Peptide | 36 |
| 18 | Monovalent A2AR Ligand | 50 |
KDB1 represents the equilibrium dissociation constant for the bivalent ligand. The significant increase in the KDB1 value for compound 26 in the presence of the TM5-TAT peptide, which disrupts the A2AR-D2R interface, confirms that its high affinity is dependent on the intact heteromer.[4]
Signaling Pathways and Experimental Workflow
A2AR-D2R Heteromer Signaling
The A2AR and D2R are coupled to opposing G-protein signaling pathways. The A2AR typically couples to Gαs/olf, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP). The D2R couples to Gαi/o, which inhibits adenylyl cyclase and decreases cAMP levels. Within the heteromer, these receptors exert a negative allosteric modulation on each other, providing a mechanism for integrating adenosine and dopamine signals.
Mechanism of this compound
This compound, with its two antagonist pharmacophores, simultaneously blocks both A2AR and D2R, preventing the downstream signaling of both adenosine and dopamine through the heteromer and stabilizing the complex.
References
- 1. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell radioligand saturation binding [protocols.io]
- 4. Heterobivalent Ligand for the Adenosine A2A-Dopamine D2 Receptor Heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Chemical biology-based approaches to study adenosine A2A − dopamine D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction to Heterobivalent Ligands
An In-Depth Technical Guide to Heterobivalent Ligands
A heterobivalent ligand is a synthetic molecule composed of two different pharmacophores (ligand moieties) connected by a chemical linker.[1] This design allows the ligand to simultaneously bind to two distinct receptor types on a cell surface.[1][2] This contrasts with monovalent ligands, which have a single pharmacophore for one receptor, and homobivalent ligands, which have two identical pharmacophores for two identical receptors.[1] The primary advantage of the heterobivalent approach is the potential for significantly enhanced binding affinity (avidity) and specificity for cells that co-express both target receptors.[3][4] This "receptor combination approach" opens new avenues for developing highly selective diagnostics and therapeutics, particularly in oncology and neuroscience, by targeting unique receptor pairings on diseased cells while sparing healthy tissue.[2][5][6]
Core Concepts and Design Principles
The efficacy of a heterobivalent ligand is rooted in the principle of multivalency, where simultaneous interactions with multiple targets lead to a synergistic increase in binding strength that is greater than the sum of the individual interactions.[3] This avidity effect is a key driver of the enhanced potency and specificity observed.
Mechanism of Action
Heterobivalent ligands function by physically cross-linking two different cell-surface receptors.[2] When a heterobivalent ligand encounters a cell co-expressing both of its target receptors, one pharmacophore first binds to its cognate receptor. This initial binding event dramatically increases the local concentration of the second pharmacophore in the vicinity of its target receptor, facilitating the second binding event. This cooperative binding results in a much more stable and prolonged interaction compared to two separate monovalent ligands.[7] The result is a significant increase in binding affinity, which can be orders of magnitude higher than the monovalent counterparts.[4][8]
References
- 1. Ligand (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Specific Targeting by Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-specific targeting by heterobivalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterobivalent ligands target cell-surface receptor combinations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular assembly for high-performance bivalent nucleic acid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Heterobivalent Ligands for Dual Receptor Targeting
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Heterobivalent ligands are engineered molecules designed to simultaneously engage two distinct receptor targets. Comprising two unique pharmacophores joined by a chemical linker, these constructs offer a sophisticated approach to modulating cellular signaling. By targeting receptor pairs, heterobivalent ligands can achieve significantly enhanced binding avidity and specificity compared to their monovalent counterparts.[1] This dual-targeting strategy opens new avenues for therapeutic intervention and diagnostic applications, particularly in oncology and neuropharmacology, by enabling precise interaction with cells or tissues co-expressing the target receptors.[2][3] This document provides a technical overview of the design principles, synthesis, and experimental characterization of heterobivalent ligands.
Core Concept of Heterobivalent Ligands
A heterobivalent ligand consists of three key components:
-
Pharmacophore A: A molecule with known affinity for Receptor A.
-
Pharmacophore B: A molecule with known affinity for Receptor B.
-
Linker/Spacer: A chemical moiety that covalently connects Pharmacophore A and Pharmacophore B.
The fundamental principle is that by physically linking the two pharmacophores, the ligand can bridge the two target receptors. This bridging event can lead to a variety of outcomes, including the stabilization of receptor heterodimers, altered downstream signaling cascades, and enhanced ligand affinity through a cooperative binding effect known as avidity.[4] The design of the linker is critical, as its length, flexibility, and chemical nature dictate the ability of the two pharmacophores to bind their respective targets simultaneously.[1][5]
Design and Synthesis Strategies
The construction of a successful heterobivalent ligand requires careful consideration of both the pharmacophores and the linking moiety.
-
Pharmacophore Selection: The choice of pharmacophores is dictated by the biological system of interest. These can be small molecules, peptides, or other biologics with well-characterized activity at the target receptors.[1]
-
Linker Design: The linker must be long enough to span the distance between the binding sites on the two receptors but not so long as to introduce excessive flexibility, which can decrease binding efficiency.[1] Modeling studies are often employed to estimate the optimal linker length.[1] Common linker chemistries include flexible polyethylene (B3416737) glycol (PEG) chains and more rigid poly(proline-glycine) structures.[1][6]
-
Synthesis: Solid-phase synthesis is a highly effective and modular strategy, particularly for peptide-based ligands.[1] This method allows for the sequential assembly of one pharmacophore, followed by the linker, and then the second pharmacophore on a resin support.[1] Other techniques, such as copper-catalyzed alkyne-azide cycloaddition ("click chemistry"), provide efficient methods for conjugating the different components.[6][7]
Quantitative Data Presentation
The hallmark of a successful heterobivalent ligand is its enhanced binding affinity and specificity for cells co-expressing both target receptors. This is quantified by comparing its binding affinity in different cellular contexts.
Table 1: Representative Binding Affinity Data
This table illustrates the enhanced binding affinity of a hypothetical heterobivalent ligand (MSH-DeltII) targeting the Melanocortin-4 Receptor (MC4R) and the Delta-Opioid Receptor (δOR). The data demonstrates a significant increase in affinity (a lower IC50 value) only when both receptors are available for binding.
| Ligand | Target Cell System | Binding Assay Conditions | IC50 (nM) | Reference |
| DeltII-[PG]15-MSH7 | CHO cells expressing MC4R & δOR | Competition with Eu-NDP-α-MSH (MC4R Ligand) | 3.3 ± 1.8 | [2] |
| DeltII-[PG]15-MSH7 | CHO cells expressing MC4R & δOR | Competition with Eu-NDP-α-MSH + Naloxone (δOR antagonist) | 159.6 ± 46.3 | [2] |
Data adapted from literature to be representative.[2]
Table 2: Binding Constants (Ki) for Individual Pharmacophores
This table shows representative binding constants (Ki) for a heterobivalent ligand targeting the Adenosine A2A and Dopamine D2 receptor heteromer.
| Ligand | Target Receptor | Ki (nM) | Reference |
| Heterobivalent ligand-1 (cpd 26) | Adenosine A2A Receptor (A2AR) | 2.1 | [8][9] |
| This compound (cpd 26) | Dopamine D2 Receptor (D2R) | 0.13 | [8][9] |
Data sourced from chemical supplier databases referencing internal or patented research.[8][9]
Experimental Protocols
The characterization of heterobivalent ligands involves a series of assays to confirm their binding properties, functional activity, and specificity.
Radioligand and Fluorescent Binding Assays
Objective: To determine the binding affinity (Kd, Ki, or IC50) of the heterobivalent ligand.
Methodology:
-
Cell Culture: Use cell lines engineered to express only Receptor A, only Receptor B, or both Receptor A and Receptor B.[2][5]
-
Assay Preparation: Cells are harvested and prepared as whole cells or membrane fractions.
-
Competition Binding: Incubate the cells/membranes with a constant concentration of a radiolabeled or fluorescently-labeled monovalent ligand (e.g., [³H]ketanserin or Eu-NDP-α-MSH) and increasing concentrations of the unlabeled heterobivalent ligand.[2][10]
-
Incubation & Washing: Allow the binding to reach equilibrium. Rapidly wash the samples over a filter to separate bound from free ligand.
-
Detection: Quantify the amount of bound labeled ligand using scintillation counting (for radiolabels) or time-resolved fluorescence (for lanthanide labels).[2]
-
Data Analysis: Plot the data and fit to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.[2] To confirm bivalent binding, the assay is repeated in the dual-receptor cells in the presence of a saturating concentration of an antagonist for one of the receptors; a significant increase in the IC50 value indicates successful bivalent engagement.[2]
In Vitro Functional Assays (e.g., Ca²⁺ Imaging)
Objective: To measure the functional consequence of dual receptor engagement.
Methodology:
-
Cell Preparation: Plate HEK293 cells co-expressing the target receptors (e.g., 5-HT2A and mGlu2) in a multi-well plate.[10] Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Ligand Application: Apply the heterobivalent ligand to the cells. In some cases, the ligand may be an antagonist, in which case it is applied prior to the addition of a known agonist.[10]
-
Signal Detection: Measure changes in intracellular calcium concentration by monitoring the fluorescence intensity using a suitable plate reader or microscope.
-
Data Analysis: Quantify the change in fluorescence to determine the potency (EC50) or inhibitory potency (IC50) of the heterobivalent ligand.[10]
References
- 1. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simplified models for heterobivalent ligand binding: when are they applicable and which are the factors that affect their target residence time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Applications of Bispecific Heterodimers: Molecular Imaging and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Design, Synthesis, and Pharmacological Characterization of Heterobivalent Ligands for the Putative 5-HT2A/mGlu2 Receptor Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Heterobivalent Ligand-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Heterobivalent ligand-1, a novel compound designed to target the adenosine (B11128) A2A-dopamine D2 receptor (A2AR-D2R) heteromer. The unique properties of this ligand offer significant potential for the development of new therapeutics, particularly for neurodegenerative disorders such as Parkinson's disease.
Core Concept: Targeting Receptor Heteromers
This compound, also referred to as compound 26 in the primary literature, is a pioneering molecule in the field of G protein-coupled receptor (GPCR) pharmacology.[1][2] It is designed to simultaneously engage both the A2A and D2 receptors when they form a heteromeric complex. This dual engagement is achieved by chemically linking a selective A2AR antagonist pharmacophore and a D2R antagonist pharmacophore with a flexible spacer of a specific length.[1][3] The simultaneous binding to both receptor protomers within the heteromer can lead to enhanced affinity and selectivity compared to monovalent ligands that target only one of the receptors.
Quantitative Structure-Activity Relationship Data
The affinity of this compound and its analogs for the A2A and D2 receptors has been determined through radioligand competition-binding assays using membranes from sheep brain striatum, a tissue where these receptors are naturally co-expressed.[1] The data, summarized in the table below, illustrates the critical role of the spacer length in achieving optimal bivalent binding.
| Compound | Spacer Length (atoms) | A2AR Affinity (Ki, nM) | D2R Affinity (Ki, nM) |
| This compound (26) | 43 | 2.1 | 0.13 |
| Analog 24 | 25 | 1.8 | 0.28 |
| Analog 25 | 34 | 1.7 | 0.23 |
| Monovalent A2AR Ligand (18) | N/A | 1.2 | >10,000 |
| Monovalent D2R Ligand (21) | N/A | >10,000 | 0.15 |
Data sourced from the Journal of Medicinal Chemistry, 2022.[1][2]
The results demonstrate that while the monovalent ligands are highly selective for their respective receptors, the heterobivalent ligands exhibit high affinity for both. Notably, this compound (compound 26), with its 43-atom spacer, shows a particularly high affinity for the D2R.[1]
Experimental Protocols
Radioligand Competition-Binding Assays
The binding affinities of the synthesized ligands were determined using competitive binding assays with radiolabeled ligands.
A2A Receptor Binding Assay:
-
Tissue Preparation: Membranes from sheep brain striatum were prepared.
-
Radioligand: [3H]ZM 241385 was used as the radioligand for the A2A receptor.
-
Incubation: The assay was performed in a total volume of 0.2 mL containing 20 µg of membrane protein, 2 nM [3H]ZM 241385, and varying concentrations of the competing cold ligand in assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Incubation Time and Temperature: The mixture was incubated for 60 minutes at 25°C.
-
Termination: The incubation was terminated by rapid filtration through Whatman GF/C filters.
-
Washing: The filters were washed three times with 4 mL of ice-cold buffer.
-
Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 1 µM ZM 241385. The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.
D2 Receptor Binding Assay:
-
Tissue Preparation: Similar to the A2AR assay, membranes from sheep brain striatum were used.
-
Radioligand: [3H]YM-09151-2 was used as the radioligand for the D2 receptor.
-
Incubation: The assay conditions were similar to the A2AR assay, with 2 nM [3H]YM-09151-2 and varying concentrations of the competing ligand.
-
Incubation Time and Temperature: The incubation was carried out for 60 minutes at 25°C.
-
Termination and Washing: The same procedure as the A2AR assay was followed.
-
Detection: Radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 1 µM spiperone. Ki values were calculated from the IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual signaling pathway of the A2AR-D2R heteromer and the experimental workflow for evaluating the heterobivalent ligands.
Caption: A2AR-D2R heteromer signaling pathway.
Caption: Workflow for ligand evaluation.
Conclusion
The development of this compound represents a significant advancement in the rational design of drugs targeting GPCR heteromers. The structure-activity relationship studies have clearly demonstrated that the linker length is a critical determinant of simultaneous binding and high affinity. Further investigation into the functional consequences of A2AR-D2R heteromer engagement with this and similar ligands will be crucial for translating this innovative approach into novel therapeutic strategies.
References
Unveiling the Target: A Technical Guide to the Identification and Validation of "Heterobivalent Ligand-1" and its Interaction with the Adenosine A2A-Dopamine D2 Receptor Heteromer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation process for "Heterobivalent ligand-1," a novel compound designed to selectively engage the Adenosine (B11128) A2A (A2AR) and Dopamine (B1211576) D2 (D2R) receptor heteromer. This document details the experimental methodologies, quantitative data, and underlying signaling pathways crucial for understanding the ligand's mechanism of action and its therapeutic potential.
Introduction to this compound
"this compound," also known as compound 26, is a synthetic chemical entity engineered to simultaneously bind to two distinct G-protein coupled receptors (GPCRs), the A2AR and the D2R, when they form a heterodimeric complex.[1][2] The rationale behind this design is to achieve enhanced affinity and selectivity for the A2AR-D2R heteromer over the individual monomeric receptors.[1][3][4][5] This targeted approach holds promise for the development of novel therapeutics with improved efficacy and reduced side effects for conditions where the A2AR-D2R heteromer plays a significant pathological role, such as in Parkinson's disease and other neurological disorders.[1][6][7]
Target Identification: Pinpointing the A2A-D2 Receptor Heteromer
The primary target of this compound was identified as the A2AR-D2R heteromer through a series of rigorous in vitro binding assays. The design of the ligand incorporated pharmacophores known to bind to the individual A2A and D2 receptors, connected by a flexible linker of optimal length to bridge the binding sites within the heteromeric complex.[1][2]
Quantitative Binding Affinity Data
The binding affinity of this compound and its corresponding monovalent counterparts was determined using radioligand competition-binding assays on membranes isolated from sheep brain striatum, a tissue known to naturally express A2AR-D2R heteromers.[2] The key binding parameters are summarized in the table below.
| Compound | Target Receptor | Radioligand | Ki (nM) |
| This compound (Compound 26) | A2AR | [3H]ZM 241385 | 2.1 |
| D2R | [3H]YM-09151-2 | 0.13 | |
| Monovalent A2A Ligand | A2AR | [3H]ZM 241385 | >1000 |
| Monovalent D2 Ligand | D2R | [3H]YM-09151-2 | 0.65 |
Table 1: Binding affinities of this compound and its monovalent counterparts for the Adenosine A2A and Dopamine D2 receptors.[1][2]
The data clearly demonstrates that this compound exhibits high affinity for both the A2A and D2 receptors within the nanomolar range. Notably, the affinity for the D2R is significantly enhanced compared to its corresponding monovalent ligand, suggesting a cooperative binding effect mediated by the heterobivalent nature of the compound.[1]
Target Validation: Confirming Engagement with the A2A-D2 Heteromer
Following the initial identification of the A2AR-D2R heteromer as the target, a series of validation experiments were conducted to confirm that this compound truly acts as a bivalent ligand, simultaneously engaging both receptors within the heteromer.
Signaling Pathway of the A2A-D2 Receptor Heteromer
The A2AR and D2R are known to have opposing effects on adenylyl cyclase (AC) activity. A2AR stimulation activates the Gs protein, leading to an increase in cyclic AMP (cAMP) production, while D2R stimulation activates the Gi protein, which inhibits AC and reduces cAMP levels.[6] In the heteromeric context, these opposing signals are integrated, providing a unique mechanism for fine-tuning neuronal activity.
Experimental Workflow for Target Validation
The validation of the A2AR-D2R heteromer as the target for this compound involved a multi-step experimental workflow.
Detailed Experimental Protocols
Radioligand Competition-Binding Assay
This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
CHO (Chinese Hamster Ovary) cell membranes or sheep brain striatum membranes expressing A2AR and D2R.
-
[3H]ZM 241385 (A2AR antagonist radioligand).
-
[3H]YM-09151-2 (D2R antagonist radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a constant concentration of the radioligand ([3H]ZM 241385 or [3H]YM-09151-2).
-
Add the serially diluted this compound to the wells.
-
Add the cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist for the respective receptor.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value (the concentration of ligand that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Label-Free Dynamic Mass Redistribution (DMR) Assay
DMR is a cell-based assay that measures changes in local mass density within the sensing zone of a biosensor, reflecting global cellular responses such as receptor activation and downstream signaling events.[2]
Materials:
-
CHO cells stably co-expressing A2AR and D2R.
-
DMR-compatible microplates.
-
Cell culture medium.
-
A2AR agonist (e.g., CGS 21680).
-
D2R agonist (e.g., sumanirole).
-
This compound.
-
DMR instrument.
Protocol:
-
Seed the CHO cells in DMR-compatible microplates and grow to confluence.
-
Wash the cells with assay buffer.
-
Obtain a stable baseline reading on the DMR instrument.
-
Add varying concentrations of this compound to the cells and incubate for a defined period.
-
Add a fixed concentration of the A2AR agonist or D2R agonist to stimulate the cells.
-
Monitor the DMR signal in real-time.
-
The antagonist effect of this compound is observed as a reduction in the agonist-induced DMR signal.
-
Analyze the data to determine the potency of this compound in blocking the agonist-induced cellular response.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay used to measure protein-protein interactions in living cells.[1] In this context, it can be used to demonstrate the ability of this compound to stabilize the A2AR-D2R heteromer.
Materials:
-
HEK-293T cells.
-
Expression vectors for A2AR fused to Renilla luciferase (Rluc) and D2R fused to a yellow fluorescent protein (YFP).
-
Cell transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
This compound.
-
BRET-compatible plate reader.
Protocol:
-
Co-transfect HEK-293T cells with the A2AR-Rluc and D2R-YFP constructs.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of this compound to the cells and incubate.
-
Add the BRET substrate (coelenterazine h) to each well.
-
Immediately measure the luminescence at two different wavelengths (e.g., 485 nm for Rluc and 530 nm for YFP) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
An increase in the BRET ratio in the presence of this compound indicates that the ligand promotes the proximity of the two receptors, thereby stabilizing the heteromer.
Logical Framework of Heterobivalent Ligand Action
The enhanced affinity and specificity of heterobivalent ligands stem from their ability to simultaneously engage two receptor protomers within a dimeric complex. This bivalent binding leads to a significant increase in avidity compared to the monovalent interaction of individual pharmacophores.
Conclusion
The comprehensive target identification and validation process detailed in this guide confirms that "this compound" is a high-affinity, bivalent ligand that specifically targets the Adenosine A2A-Dopamine D2 receptor heteromer. The experimental methodologies described provide a robust framework for the characterization of such complex ligands. This understanding is paramount for the continued development of heterobivalent compounds as next-generation therapeutics for a variety of human diseases.
References
- 1. Heterobivalent Ligand for the Adenosine A2A-Dopamine D2 Receptor Heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A heterobivalent ligand for the adenosine A2A- dopamine D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterobivalent ligands target cell-surface receptor combinations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
Theoretical Modeling of Heterobivalent Ligand-1 Binding to the Adenosine A2A-Dopamine D2 Receptor Heteromer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic targeting of G protein-coupled receptor (GPCR) heteromers offers a promising strategy for developing novel drugs with enhanced specificity and efficacy. One such target of significant interest is the adenosine (B11128) A2A-dopamine D2 receptor (A2A-D2) heteromer, which plays a crucial role in modulating neuronal activity, particularly in the striatum. Heterobivalent ligands, which consist of two distinct pharmacophores connected by a linker, are designed to simultaneously engage both receptor protomers within a heteromer, leading to unique pharmacological profiles. This technical guide provides an in-depth overview of the theoretical modeling and experimental characterization of "Heterobivalent ligand-1" (also identified as compound 26 ), a novel ligand designed to target the A2A-D2 receptor heteromer.[1][2][3]
This document will detail the binding properties of this compound, the signaling pathways it modulates, and the experimental protocols for its characterization. All quantitative data are summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.
Theoretical Framework of Heterobivalent Ligand Binding
The binding of a heterobivalent ligand to its target heteromer is a complex process governed by the principles of chemical kinetics and thermodynamics. The enhanced affinity and avidity often observed with bivalent ligands stem from the synergistic effect of the two pharmacophores binding simultaneously to their respective receptor sites.[1][2]
A key concept in understanding this interaction is the thermodynamic cycle model. This model considers the binding of the heterobivalent ligand as a multi-step process, including the initial binding of one pharmacophore, followed by the intramolecular binding of the second pharmacophore. The effective concentration of the second pharmacophore in the vicinity of its binding site is significantly increased after the first binding event, a phenomenon that contributes to the high affinity of the bivalent ligand.
Quantitative Binding Data for this compound
This compound (compound 26) has been characterized for its binding affinity to the human adenosine A2A and dopamine (B1211576) D2 receptors. The binding affinities, expressed as equilibrium dissociation constants (KDB1), are presented in the table below.[1][2][3]
| Ligand | Target Receptor | Binding Affinity (KDB1) (nM) |
| This compound (compound 26) | Adenosine A2A Receptor (A2AR) | 2.1 |
| This compound (compound 26) | Dopamine D2 Receptor (D2R) | 0.13 |
Table 1: Binding affinities of this compound (compound 26) for the adenosine A2A and dopamine D2 receptors.[1][2][3]
Signaling Pathways of the A2A-D2 Receptor Heteromer
The A2A and D2 receptors are coupled to distinct G protein signaling pathways. The A2A receptor primarily couples to Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Conversely, the D2 receptor couples to Gi protein, which inhibits adenylyl cyclase, resulting in decreased cAMP levels.
The formation of an A2A-D2 heteromer leads to a complex interplay between these two opposing signaling cascades. The binding of this compound to the heteromer can modulate these pathways, leading to a unique downstream cellular response.
Experimental Protocols
The characterization of this compound binding involves several key experimental techniques. Detailed, representative protocols for these assays are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the A2A-D2 receptor heteromer
-
Radioligand: [3H]ZM241385 (for A2A) or [3H]raclopride (for D2)
-
This compound (compound 26)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the appropriate concentration of radioligand, and either vehicle or varying concentrations of this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of ligand-receptor interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified A2A-D2 receptor heteromer
-
This compound (compound 26)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the purified A2A-D2 receptor heteromer onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface to monitor the association phase.
-
Switch to flowing running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface using a suitable regeneration solution.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified A2A-D2 receptor heteromer
-
This compound (compound 26)
-
Dialysis buffer
Procedure:
-
Dialyze both the purified A2A-D2 receptor heteromer and this compound against the same buffer to minimize heats of dilution.
-
Load the receptor solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the equilibrium dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry (n) of binding. The entropy change (ΔS) can then be calculated.
Conclusion
The theoretical modeling and experimental characterization of this compound provide valuable insights into its interaction with the A2A-D2 receptor heteromer. The high-affinity binding of this ligand underscores the potential of the heterobivalent approach for targeting GPCR heteromers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacology of this and other heterobivalent ligands, ultimately contributing to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Heterobivalent Ligand for the Adenosine A2A-Dopamine D2 Receptor Heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A heterobivalent ligand for the adenosine A2A- dopamine D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical biology-based approaches to study adenosine A2A − dopamine D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacophore Composition of Heterobivalent Ligand-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Heterobivalent ligand-1 (compound 26), a novel molecule designed to simultaneously target the Adenosine (B11128) A2A (A2AR) and Dopamine (B1211576) D2 (D2R) receptors. This document details the ligand's pharmacophore composition, summarizing its constituent moieties and their roles in receptor binding. Furthermore, it presents a thorough compilation of quantitative binding data and detailed experimental protocols for the key assays used in its characterization. Visual representations of the relevant signaling pathways and a conceptual experimental workflow are provided to facilitate a deeper understanding of the ligand's mechanism of action and the methodologies for its study.
Introduction
Heterobivalent ligands are molecules engineered with two distinct pharmacophores connected by a linker, enabling them to concurrently bind to two different receptor proteins, often within a receptor heteromer. This approach offers the potential for enhanced affinity, selectivity, and unique pharmacological profiles compared to their monovalent counterparts. This compound (compound 26) is a pioneering example of such a molecule, specifically designed to target the A2AR-D2R heteromer, a complex of significant interest in the pathophysiology of neurological disorders such as Parkinson's disease.[1][2][3]
This guide focuses on the pharmacophore composition of this compound, its quantitative characterization, and the experimental methodologies employed in its evaluation.
Pharmacophore Composition of this compound
The pharmacophore of this compound is a composite of two well-established pharmacophores, one for the Adenosine A2A receptor and the other for the Dopamine D2 receptor, joined by a flexible linker.
-
A2A Receptor Pharmacophore: The A2AR binding moiety is derived from SCH-442416 , a potent and selective A2AR antagonist.[4][5] The key pharmacophoric features of this pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine core include:
-
A hydrogen bond acceptor (the nitrogen atom in the pyrazole (B372694) ring).
-
A hydrogen bond donor (the amino group).
-
An aromatic ring (the furan (B31954) ring) that engages in hydrophobic interactions.
-
A methoxyphenylpropyl group that occupies a hydrophobic pocket.[9]
-
-
D2 Receptor Pharmacophore: The D2R binding component is based on spiperone (B1681076) , a potent D2R antagonist.[10][11] The essential pharmacophoric elements of the spiperone scaffold are:
-
A butyrophenone (B1668137) moiety, with the fluorophenyl group engaging in hydrophobic interactions.
-
A basic nitrogen atom in the piperidine (B6355638) ring, which is typically protonated at physiological pH and forms an ionic interaction with an acidic residue in the receptor binding pocket.
-
A spirocyclic system that contributes to the overall shape and rigidity of the molecule.[12][13]
-
-
Linker: The two pharmacophores are connected by a 43-atom hydrophilic linker. The length and flexibility of this linker are critical for allowing the two pharmacophore units to simultaneously bind to their respective orthosteric sites within the A2AR-D2R heteromer.[1]
Quantitative Data Summary
The binding affinities of this compound (compound 26) and its corresponding monovalent ligands for the A2A and D2 receptors have been determined through radioligand binding assays. The data is summarized in the table below.
| Compound | Target Receptor | KDB1 (nM) |
| This compound (26) | A2AR | 2.1 |
| D2R | 0.13 | |
| Monovalent A2AR Ligand (Congener of SCH-442416) | A2AR | >1000 |
| Monovalent D2R Ligand (Congener of Spiperone) | D2R | 0.50 |
Table 1: Binding affinities of this compound and its monovalent counterparts for the Adenosine A2A and Dopamine D2 receptors.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Competition Binding Assays
This protocol is adapted from the methods described by Pulido et al. (2022).[1]
Objective: To determine the binding affinity (Ki) of the test compounds for the A2A and D2 receptors.
Materials:
-
Membrane preparations from sheep brain striatum (naturally expressing A2AR and D2R).
-
[3H]ZM 241385 (for A2AR binding).
-
[3H]Spiperone (for D2R binding).
-
Test compounds (this compound, monovalent ligands).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well microplate, add 50 µL of the appropriate radioligand ([3H]ZM 241385 for A2AR or [3H]Spiperone for D2R) at a final concentration equal to its Kd.
-
Add 50 µL of the test compound dilutions or vehicle (for total binding).
-
Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
For non-specific binding, add a high concentration of a known antagonist (e.g., 1 µM theophylline (B1681296) for A2AR or 1 µM haloperidol (B65202) for D2R).
-
Incubate the plates at 25°C for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol is a generalized representation based on the principles of BRET assays used to study receptor-receptor interactions.
Objective: To assess the ability of this compound to stabilize the A2AR-D2R heteromer.
Materials:
-
HEK-293T cells.
-
Expression vectors for A2AR fused to Renilla luciferase (Rluc) and D2R fused to a fluorescent protein (e.g., YFP).
-
Cell culture reagents.
-
Coelenterazine (B1669285) h (luciferase substrate).
-
BRET plate reader.
-
Test compounds.
Procedure:
-
Co-transfect HEK-293T cells with the A2AR-Rluc and D2R-YFP expression vectors.
-
Plate the transfected cells in a 96-well white microplate.
-
24-48 hours post-transfection, wash the cells with assay buffer.
-
Add the test compounds at various concentrations and incubate for a specified time.
-
Add the luciferase substrate coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the light emission at two wavelengths using a BRET plate reader (e.g., 485 nm for Rluc and 530 nm for YFP).
-
Calculate the BRET ratio by dividing the emission intensity of the acceptor (YFP) by the emission intensity of the donor (Rluc).
-
Analyze the change in the BRET ratio in the presence of the test compound to determine its effect on receptor heteromerization.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the Adenosine A2A and Dopamine D2 receptors.
Experimental Workflow
The following diagram outlines a conceptual workflow for the characterization of a heterobivalent ligand.
References
- 1. Heterobivalent Ligand for the Adenosine A2A-Dopamine D2 Receptor Heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical biology-based approaches to study adenosine A2A − dopamine D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heterobivalent ligand for the adenosine A2A- dopamine D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Crucial Role of the Linker in Heterobivalent Ligand Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobivalent ligands, single molecules engineered to interact with two different biological targets, represent a promising frontier in drug discovery. Their ability to simultaneously engage distinct receptors or binding sites opens up new avenues for therapeutic intervention, offering potential for enhanced affinity, selectivity, and novel pharmacological effects. At the heart of these sophisticated molecules lies a critical, yet often underappreciated, component: the linker. This technical guide delves into the multifaceted role of the linker in dictating the function of a hypothetical "Heterobivalent ligand-1," providing a comprehensive overview of how its properties influence binding, signaling, and overall therapeutic potential.
The Linker: More Than Just a Spacer
The linker in a heterobivalent ligand is not merely a passive tether connecting two pharmacophores. It is an active determinant of the molecule's overall biological activity.[1][2][3] Its length, composition, rigidity, and attachment points all play a crucial role in optimizing the ligand's properties.[2][3] A well-designed linker facilitates the simultaneous binding of both pharmacophores to their respective targets, a key factor in achieving the desired therapeutic effect.[4] Conversely, a poorly designed linker can lead to steric hindrance, reduced binding affinity, or an inability to effectively bridge the two targets.[2]
Key Linker Properties and Their Impact on Function
The design and optimization of the linker are paramount to the successful development of a heterobivalent ligand. Several key properties of the linker must be carefully considered, as they collectively determine the ligand's structure-activity relationship (SAR).[5][6][7]
Linker Length
The length of the linker is a critical parameter that dictates the distance between the two pharmacophores.[2] An optimal linker length allows for the simultaneous and effective binding of both ends of the heterobivalent ligand to their respective targets.[4][8]
-
Too short: A linker that is too short may cause steric clashes, preventing the ligand from binding to both targets simultaneously.[2]
-
Too long: An excessively long linker can lead to a decrease in binding affinity due to entropic penalties and may allow for undesired flexibility, potentially leading to off-target effects.[4]
The optimal linker length is highly dependent on the specific targets and the binding sites of the pharmacophores.[9] For instance, studies on Proteolysis Targeting Chimeras (PROTACs), a type of heterobivalent molecule, have shown that there is an optimal linker length for inducing protein degradation.[10]
Linker Composition and Rigidity
The chemical composition of the linker influences its flexibility, solubility, and potential for interactions with the biological environment. Common linker motifs include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures like peptides or aromatic rings.
-
Flexible Linkers (e.g., PEG): These linkers provide conformational freedom, allowing the pharmacophores to orient themselves optimally for binding.[4] PEG linkers can also enhance the solubility and pharmacokinetic properties of the ligand.[11][12] However, excessive flexibility can come at an entropic cost upon binding.[4]
-
Rigid Linkers: More rigid linkers can pre-organize the pharmacophores in a conformation favorable for binding, potentially increasing affinity. However, a rigid linker that imposes an incorrect orientation can completely abrogate binding.
The composition can also influence cell permeability. For example, the hydrophilicity of the linker needs to be optimized to ensure the molecule can cross cell membranes to reach intracellular targets.[2]
Attachment Points
The points at which the linker is connected to the two pharmacophores are also critical.[2] The choice of attachment site should be guided by an understanding of the solvent-exposed areas of the ligand-protein interfaces to avoid disrupting key binding interactions.[2] Altering the attachment point can significantly impact the ligand's ability to form a stable ternary complex with its targets.[2]
Quantitative Impact of Linker Properties
The following tables summarize quantitative data from various studies, illustrating the significant impact of linker properties on the function of bivalent and heterobivalent ligands.
| Ligand System | Linker Modification | Effect on Binding Affinity (Kd) | Reference |
| Polo-like kinase 1 (Plk1) Bivalent Ligands | Variation in mini-PEG units in the linker | Over 100-fold enhancement in Plk1 affinity compared to monovalent ligands. | [9][13] |
| Cation-Independent Mannose 6-Phosphate Receptor Ligands | Variation in linking functionality (amide, 1,4-triazole, 1,5-triazole) | Receptor binding affinity varied, with simple amide and 1,5-triazole being preferred over 1,4-triazole. | [14] |
| A1 Adenosine (B11128) and β2 Adrenergic Receptor Heterobivalent Ligands | Variation in linker length and composition | Affinity and functional potencies varied with linker modifications, showing selectivity for the A1 adenosine receptor. | [15] |
| System | Linker Property Investigated | Quantitative Outcome | Reference |
| Bisbenzimidazole dyes binding to B-DNA | Linker length (3 to 21 atoms) | Thermal stabilization of DNA duplex varied from 0.3 to 9.0 °C with increasing linker length. | [16] |
| Estrogen Receptor (ER)-α targeting PROTACs | Linker length (9, 12, 16, 19, and 21 atom chains) | Optimal ER degradation was observed with a 16-atom chain length. | [10] |
| cRGD-functionalized nanoparticles for integrin targeting | PEG spacer length (2, 3.5, 5 kDa) | Short PEG2k linkers with high ligand density synergistically increased nanoparticle uptake. | [17] |
Experimental Protocols for Linker Optimization
The rational design of a heterobivalent ligand requires a systematic approach to linker optimization, involving a combination of computational modeling and experimental validation.
Computational Modeling
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the heterobivalent ligand and its interaction with the target proteins. This can help in predicting the optimal linker length and rigidity.
-
Docking Studies: Molecular docking can be employed to predict the binding modes of the individual pharmacophores and the ternary complex, providing insights into potential steric clashes and favorable linker geometries.
Synthesis of a Linker Library
A library of heterobivalent ligands with systematic variations in linker length, composition, and attachment points should be synthesized. This allows for a comprehensive exploration of the linker's structure-activity relationship.
In Vitro Binding Assays
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding kinetics (kon and koff) and affinity (Kd) of the heterobivalent ligand to its individual targets and to the target pair simultaneously.
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS), which can help in understanding the driving forces of binding.
Cellular Assays
-
Functional Assays: Depending on the nature of the targets, various functional assays can be employed to assess the activity of the heterobivalent ligand. For example, for G-protein coupled receptors (GPCRs), cAMP accumulation or calcium mobilization assays can be used.[15]
-
Cellular Uptake and Localization Studies: For intracellular targets, it is crucial to assess the cell permeability of the ligands. This can be done using fluorescently labeled ligands and microscopy or flow cytometry.[16]
Visualizing the Role of the Linker
The following diagrams, generated using the DOT language, illustrate key concepts related to the function of the linker in a heterobivalent ligand.
Caption: Basic components of a heterobivalent ligand and its targets.
Caption: Impact of linker length on target binding.
Caption: Workflow for linker optimization in heterobivalent ligand design.
Conclusion
The linker is a pivotal component in the design and function of heterobivalent ligands. Its physicochemical properties—length, composition, rigidity, and attachment points—are critical determinants of the ligand's ability to effectively engage its targets and elicit the desired biological response. A thorough understanding and systematic optimization of the linker are therefore essential for the successful development of novel and effective heterobivalent therapeutics. By employing a combination of computational design, chemical synthesis, and rigorous experimental evaluation, researchers can unlock the full potential of these promising molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of ultra-high affinity bivalent ligands targeting the polo-like kinase 1 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00153E [pubs.rsc.org]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Development of ultra-high affinity bivalent ligands targeting the polo-like kinase 1 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of linker length and composition on heterobivalent ligand-mediated receptor cross-talk between the A1 adenosine and β2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligand Density and Linker Length are Critical Factors for Multivalent Nanoparticle-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Advancement of Bispecific Heterodimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of antibody engineering has witnessed a transformative shift with the advent of bispecific antibodies (bsAbs), molecules engineered to bind two different epitopes or antigens simultaneously. This dual-targeting capability unlocks novel therapeutic mechanisms unattainable by traditional monoclonal antibodies, paving the way for innovative treatments in oncology, immunology, and beyond. This technical guide provides an in-depth exploration of the discovery, evolution, and core technologies of bispecific heterodimers, offering valuable insights for researchers and drug development professionals.
From Concept to Clinic: A Historical Perspective
The concept of bispecific antibodies dates back to the 1960s, but it was the development of hybridoma technology in the 1970s and 1980s that provided the first means to produce these complex molecules. Early methods, such as the quadroma technology (fusion of two different hybridoma cell lines), were plagued by low yields and the generation of a heterogeneous mixture of antibody species, making purification a significant hurdle.[1]
The advent of recombinant DNA technology in the 1980s and 1990s revolutionized the field, enabling the rational design and production of a vast array of bispecific formats.[1] Over the past few decades, more than 100 different bispecific antibody formats have been developed, each with unique characteristics in terms of size, valency, flexibility, and pharmacokinetic properties.[2]
Overcoming the Central Challenge: Correct Chain Pairing
A fundamental challenge in the production of IgG-like bispecific antibodies is ensuring the correct pairing of two different heavy chains and two different light chains. Co-expression of these four chains in a single cell can theoretically result in ten different antibody species, with only one being the desired bispecific molecule. To address this, several elegant engineering strategies have been developed to enforce the formation of heterodimers.
The "Knobs-into-Holes" (KiH) Technology
One of the most widely adopted solutions for heavy chain heterodimerization is the "Knobs-into-Holes" (KiH) technology. This approach involves engineering the CH3 domains of the two different heavy chains. A "knob" is created in one CH3 domain by replacing a small amino acid with a larger one (e.g., T366W), while a corresponding "hole" is engineered in the other CH3 domain by replacing a large amino acid with smaller ones (e.g., T366S, L368A, Y407V).[3][4] This steric complementarity promotes the formation of heterodimers, with reported efficiencies of over 90%.[4]
CrossMab Technology for Correct Light Chain Pairing
While the KiH technology effectively addresses heavy chain pairing, the issue of correct light chain association remains. The CrossMab technology solves this by domain swapping in one of the Fab arms.[3][5] There are three main variants:
-
CrossMabFab: The entire Fab arm (VH-CH1 and VL-CL domains) is swapped.
-
CrossMabVH-VL: Only the variable domains (VH and VL) are exchanged.
-
CrossMabCH1-CL: The constant domains of the Fab arm (CH1 and CL) are swapped.
This domain crossover creates a unique interface that ensures each light chain preferentially pairs with its cognate heavy chain.[3] The CrossMab technology is often used in conjunction with the KiH technology to ensure the correct assembly of the entire bispecific antibody.[6]
The DuoBody® Platform: Controlled Fab Arm Exchange
The DuoBody® platform utilizes a process inspired by the natural Fab arm exchange of IgG4 antibodies. Two separate monospecific IgG1 antibodies, each containing a single matched mutation in their CH3 domains (e.g., F405L in one and K409R in the other), are produced and purified independently.[7] These antibodies are then mixed under controlled in vitro reducing conditions, leading to the dissociation of the heavy chain dimers. Subsequent re-oxidation promotes the formation of stable bispecific antibodies with a high yield (typically >95%).[8]
Common Light Chain (cLC) Approach
A straightforward strategy to circumvent the light chain pairing problem is to use a common light chain that can pair with both heavy chains. This simplifies the production process as only three unique polypeptide chains need to be co-expressed, resulting in only three potential products: the two parent homodimers and the desired bispecific heterodimer.[9] The purification of the bispecific antibody from the homodimers can then be achieved using chromatographic techniques that exploit differences in their isoelectric points (pI).[9][10]
Quantitative Comparison of Bispecific Antibody Formats
The choice of a bispecific antibody format has significant implications for its manufacturability, stability, and biological activity. The following tables summarize key quantitative data for different bispecific antibody formats from published studies. It is important to note that direct comparisons can be challenging due to the use of different target antigens and experimental conditions.
| Format | Target(s) | Expression System | Titer/Yield | Purity | Reference |
| Knobs-into-Holes (KIH) | PD-1/LAG-3 | CHO cells | High | High (minimal aggregation) | [11] |
| Knobs-into-Holes (KIH) | EGFR/PD-L1 | HEK293 cells | Not specified | Not specified | [12] |
| Ab-ScFv | PD-1/LAG-3 | CHO cells | Low | Prone to aggregation | [11] |
| DVD-Ig | PD-1/LAG-3 | CHO cells | Moderate | Moderate | [11] |
| DVD-Ig | EGFR/PD-L1 | HEK293 cells | Not specified | Not specified | [12] |
| Common Light Chain | Various | Not specified | 1.6-1.8 g/L | >90% | [13] |
| WuXiBody® | Various | CHO cells | 3.0-4.9 g/L | Not specified | [6] |
| Format | Target(s) | Binding Affinity (KD) | IC50 | Reference |
| Knobs-into-Holes (KIH) | EGFR/PD-L1 | Weaker than DVD-Ig | Varies by cell line | [12] |
| DVD-Ig | EGFR/PD-L1 | Stronger than KIH | Varies by cell line | [12] |
| CrossMab/KIH | EGFR/VEGF-A | EGFR: 1.78 x 10⁻⁹ M, VEGF-A: 1.72 x 10⁻¹⁰ M | Not specified | [6] |
| mAb-dAb | NGF | Not specified | Low-nM to sub-nM | [2] |
Experimental Protocols
Detailed experimental protocols are critical for the successful generation and characterization of bispecific antibodies. The following sections provide an overview of the key steps involved in the production and analysis of these complex molecules.
Generation and Expression
-
Vector Construction: The DNA sequences encoding the heavy and light chains of the bispecific antibody are cloned into appropriate expression vectors. For technologies like KiH and CrossMab, this involves constructing plasmids for each of the four chains.
-
Cell Line Transfection and Culture: The expression vectors are transfected into a suitable mammalian host cell line, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells. For KiH-based bispecifics, the ratio of the "knob" and "hole" encoding plasmids can be optimized to maximize the yield of the heterodimer.[4] Some approaches utilize a co-culture system where two different cell lines, each expressing a "half-antibody," are grown together.[14]
-
Protein Expression: The transfected cells are cultured under conditions that promote high-level expression of the antibody chains, which then assemble into the desired bispecific format.
Purification
The purification of bispecific antibodies from the cell culture supernatant is a multi-step process designed to remove host cell proteins, DNA, and unwanted antibody species (e.g., homodimers, half-antibodies).
-
Affinity Chromatography: Protein A chromatography is a common initial capture step for IgG-like bispecifics.[8] By engineering one of the Fc domains to have reduced Protein A binding, it is possible to selectively elute the bispecific heterodimer.
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. For common light chain bispecifics, IEX with a linear pH gradient can effectively separate the bispecific antibody from the parent homodimers, even with small differences in their isoelectric points.[9]
-
Size-Exclusion Chromatography (SEC): SEC is used as a final polishing step to remove aggregates and other size variants.[15]
Characterization
A comprehensive suite of analytical techniques is employed to ensure the quality, purity, and functionality of the purified bispecific antibody.
-
Mass Spectrometry (MS): Used to confirm the correct assembly and mass of the bispecific antibody and to identify any mispaired species.[15]
-
Size-Exclusion Chromatography (SEC): To quantify the amount of monomer, aggregates, and fragments.[15]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate and quantify mispaired species.
-
Binding Assays (e.g., ELISA, SPR): To determine the binding affinity and kinetics of the bispecific antibody to its two targets.[6]
-
Functional Assays: Cell-based assays are used to evaluate the biological activity of the bispecific antibody, such as its ability to inhibit signaling pathways or mediate cytotoxic T-cell killing.[6]
Visualizing the Core Concepts
Diagrams are essential for understanding the complex relationships and workflows in bispecific antibody development. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key technologies and signaling pathways.
Key Technologies for Heterodimerization
Caption: Overview of challenges and solutions in bispecific antibody production.
Knobs-into-Holes (KiH) and CrossMab Workflow
Caption: A typical production workflow for a KiH/CrossMab bispecific antibody.
T-cell Engaging Bispecific Antibody Mechanism of Action
Caption: Signaling pathway for T-cell mediated tumor cell killing by a bsAb.
Dual Blockade of EGFR and c-MET Signaling
Caption: Inhibition of tumor cell signaling by an EGFR x c-MET bsAb.
Conclusion
The discovery and evolution of bispecific heterodimers represent a significant milestone in the field of protein engineering and drug development. The development of robust technologies to overcome the challenges of correct chain pairing has enabled the production of a wide array of bispecific formats with diverse functionalities. As our understanding of the complex interplay between different biological pathways deepens, bispecific antibodies will undoubtedly continue to be a major focus of therapeutic innovation, offering the potential for more effective and targeted treatments for a wide range of diseases. This technical guide provides a solid foundation for researchers and scientists to navigate this exciting and rapidly evolving field.
References
- 1. Design and Production of Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘In-Format’ screening of a novel bispecific antibody format reveals significant potency improvements relative to unformatted molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Production of bispecific antibodies in “knobs-into-holes” using a cell-free expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of CrossMAb technology for the generation of bi- and multispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical and biological characterization of a bispecific antibody in a CrossMab/KIH format that targets EGFR and VEGF-A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developability considerations for bispecific and multispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Purification of common light chain IgG-like bispecific antibodies using highly linear pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adimab.com [adimab.com]
- 11. Comparative evaluation of bispecific antibody formats targeting PD-1 and LAG-3 for dual checkpoint blockade in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Characterization of Different Molecular Formats of Bispecific Antibodies Targeting EGFR and PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-depth Technical Guide to Investigating GPCR Heteromers Using Heterobivalent Ligand-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, synthesis, and application of a representative heterobivalent ligand for the investigation of G protein-coupled receptor (GPCR) heteromers. The focus of this guide is a model heterobivalent ligand, herein referred to as "Heterobivalent Ligand-1," designed to simultaneously target the melanocortin-4 receptor (MC4R) and the cholecystokinin-2 receptor (CCK2R). This document details the experimental protocols for its synthesis, binding characterization, and functional analysis, and presents the expected quantitative data in a structured format. Furthermore, it includes detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of the investigation of GPCR heteromers.
Introduction to GPCR Heteromers and Heterobivalent Ligands
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are crucial drug targets. It is now well-established that GPCRs can form dimers or higher-order oligomers, including heteromers composed of different receptor subtypes.[1] These heteromeric complexes can exhibit unique pharmacological and signaling properties that are distinct from their constituent monomeric receptors.[2][3] This phenomenon of heteromerization significantly expands the functional diversity of the GPCR superfamily and presents novel opportunities for therapeutic intervention.[1]
Heterobivalent ligands are chemical entities composed of two distinct pharmacophores connected by a linker.[4] These ligands are designed to simultaneously bind to two different receptors, such as the protomers of a GPCR heteromer.[4] A key advantage of heterobivalent ligands is their potential for increased binding affinity and selectivity for cells co-expressing both target receptors, a concept known as avidity.[5][6] By bridging the two receptors within a heteromer, these ligands can also modulate the signaling output in a unique manner, a property often referred to as "functional selectivity" or "biased agonism."[3]
This guide will use a well-characterized heterobivalent ligand targeting the MC4R-CCK2R heteromer as a case study to illustrate the principles and methodologies for investigating GPCR heteromers.
Design and Synthesis of this compound
The model "this compound" consists of a pharmacophore for the melanocortin-4 receptor (MSH-7) and a pharmacophore for the cholecystokinin-2 receptor (CCK-6), joined by a flexible polyethylene (B3416737) glycol (PEGO) based linker.[5] The design rationale is based on molecular modeling, which suggests that a linker length of 20–50 Å is necessary to bridge the binding sites of the two GPCRs within a heteromeric complex.[5][6]
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol is adapted from the solid-phase synthesis of heterobivalent ligands targeting melanocortin and cholecystokinin (B1591339) receptors.[5]
Materials:
-
Tentagel Rink amide resin (0.2 mmol/g loading)
-
Nα-Fmoc protected amino acids
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole) or HOCt
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DMF (N,N-Dimethylformamide)
-
THF (Tetrahydrofuran)
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., Trifluoroacetic acid/triisopropylsilane/water)
-
PEGO linker
Procedure:
-
Resin Swelling and Deprotection: Swell the Tentagel Rink amide resin in THF for 1 hour, followed by washing with DMF. Remove the Fmoc protecting group with 20% piperidine in DMF (2 minutes, then 20 minutes).
-
First Amino Acid Coupling: Wash the resin with DMF, 1.0 M HOBt in DMF, and finally with DMF. Couple the first Nα-Fmoc protected amino acid of the CCK-6 ligand using a preactivated 0.3 M HOCt ester in DMF (3 equivalents of amino acid, 3 equivalents of HOCt, and 6 equivalents of DIC).
-
Peptide Chain Elongation: Continue the synthesis of the CCK-6 peptide sequence, followed by the PEGO linker, and then the MSH-7 peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols with HBTU/HOBt or DIC/HOCt activation.
-
Cleavage and Deprotection: After completion of the synthesis, cleave the heterobivalent ligand from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry to confirm its identity and purity.
Quantitative Data Presentation
The following tables summarize the expected quantitative data from binding and functional assays of this compound and its corresponding monomeric ligands.
Table 1: Binding Affinity of this compound and Monomeric Ligands
| Ligand | Cell Line | Receptor(s) Expressed | Binding Affinity (IC50, nM) | Fold Enhancement in Affinity |
| This compound | HEK293 | MC4R | 150 | - |
| HEK293 | CCK2R | 25 | - | |
| HEK293 | MC4R + CCK2R | 10 | 15x (vs. MC4R), 2.5x (vs. CCK2R) | |
| MSH-7 (Monomeric) | HEK293 | MC4R | 100 | - |
| CCK-6 (Monomeric) | HEK293 | CCK2R | 50 | - |
Data are hypothetical and based on the expected avidity effects described in the literature.[5][6]
Table 2: Functional Activity of this compound
| Ligand | Cell Line | Receptor(s) Expressed | Signaling Pathway | Potency (EC50, nM) | Efficacy (% of Max Response) |
| This compound | HEK293 | MC4R + CCK2R | Gs (cAMP accumulation) | 50 | 80 |
| HEK293 | MC4R + CCK2R | Gq (ERK1/2 Phosphorylation) | 20 | 120 (synergistic) | |
| MSH-7 (Monomeric) | HEK293 | MC4R | Gs (cAMP accumulation) | 80 | 100 |
| CCK-6 (Monomeric) | HEK293 | CCK2R | Gq (ERK1/2 Phosphorylation) | 60 | 100 |
Data are hypothetical and represent a potential synergistic signaling profile of the heteromer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow for investigating the MC4R-CCK2R heteromer with this compound.
Signaling Pathways
Caption: MC4R Gs Signaling Pathway.
Caption: CCK2R Gq Signaling Pathway.
Caption: MC4R-CCK2R Heteromer Signaling.
Experimental Workflow
Caption: Experimental Workflow.
Detailed Experimental Protocols
Cell Culture and Transient Transfection
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Plasmids encoding human MC4R and CCK2R
-
Transfection reagent (e.g., Lipofectamine)
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well plates for binding and functional assays) at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: For co-expression, transfect cells with plasmids for both MC4R and CCK2R using a suitable transfection reagent according to the manufacturer's instructions. For single receptor expression, transfect with only one receptor plasmid and an empty vector to keep the total amount of DNA constant.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor expression before performing subsequent assays.
Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay.[7][8]
Materials:
-
Transfected cells
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA)
-
Radioligand (e.g., [125I]-NDP-MSH for MC4R or a suitable radioligand for CCK2R)
-
Unlabeled this compound and monomeric ligands
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation (Optional): Harvest transfected cells, homogenize in cold lysis buffer, and prepare a membrane fraction by centrifugation.[7]
-
Assay Setup: In a 96-well plate, add the cell membranes or whole cells, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor ligand (this compound or monomeric ligands).
-
Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a common method for measuring Gs-coupled receptor activity.[2]
Materials:
-
Transfected cells
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)
-
This compound or monomeric ligands
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)
Procedure:
-
Cell Seeding: Seed transfected cells into a 96-well plate.
-
Ligand Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor, then stimulate with various concentrations of the test ligand for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Generate dose-response curves and determine the EC50 (potency) and Emax (efficacy) for each ligand.
ERK1/2 Phosphorylation Assay
This protocol outlines the detection of ERK1/2 phosphorylation, a common downstream event of Gq-coupled receptor activation, via Western blotting.[9]
Materials:
-
Transfected cells
-
Serum-free medium
-
This compound or monomeric ligands
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Serum Starvation: Serum-starve the transfected cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Ligand Stimulation: Stimulate the cells with various concentrations of the test ligand for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Generate dose-response curves to determine EC50 and Emax.
Conclusion
The use of heterobivalent ligands, such as the model "this compound" described in this guide, represents a powerful approach for the investigation of GPCR heteromers. By following the detailed protocols for synthesis, binding, and functional characterization, researchers can elucidate the unique pharmacological and signaling properties of these complex receptor systems. The enhanced affinity and potential for novel signaling profiles offered by heterobivalent ligands make them invaluable tools for both basic research and the development of more selective and effective therapeutics targeting GPCR heteromers. This guide provides a foundational framework for scientists and drug development professionals to design and execute robust experimental plans for the exploration of this exciting area of pharmacology.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.sg]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Heterobivalent Ligands: A Technical Guide on MDAN-21, a μ-δ Opioid Receptor Modulator
Introduction
Heterobivalent ligands are molecules designed with two distinct pharmacophores connected by a linker, enabling them to simultaneously bind to two different receptors or two distinct binding sites on a single receptor.[1] This approach has garnered significant interest in drug discovery, particularly for targeting G-protein coupled receptor (GPCR) dimers or heteromers.[1] One of the most promising applications of this technology is in the development of novel analgesics with improved side-effect profiles. This guide focuses on a representative heterobivalent ligand, MDAN-21, which targets the μ-δ (MOP-DOP) opioid receptor heteromer, as a case study for "Heterobivalent ligand-1".
Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are critical targets for pain management.[2] While traditional opioids like morphine primarily act on μ-opioid receptors (MORs), they are associated with severe side effects such as respiratory depression, constipation, tolerance, and dependence.[3] Growing evidence suggests that MORs and δ-opioid receptors (DORs) can form heteromers (MOP-DOP), creating a unique pharmacological entity with distinct signaling properties compared to the individual receptors.[2][4][5] Targeting these MOP-DOP heteromers with heterobivalent ligands offers a novel therapeutic strategy to separate the desired analgesic effects from the adverse effects of conventional opioids.[4][6]
MDAN-21 is a bivalent ligand composed of a μ-opioid receptor agonist (derived from oxymorphone) covalently linked to a δ-opioid receptor antagonist (related to naltrindole) by a 21-atom spacer.[7] This unique structure allows MDAN-21 to specifically engage the MOP-DOP heteromer, leading to potent antinociception with a reduced liability for tolerance and dependence.[7] This document provides an in-depth overview of the therapeutic potential of MDAN-21, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Pharmacological Data
The pharmacological profile of MDAN-21 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its efficacy and unique properties.
Table 1: In Vivo Efficacy of MDAN-21 in Rhesus Monkeys
| Assay Type | Effect | Effective Dose Range (subcutaneously) | Onset and Duration | Reference |
|---|---|---|---|---|
| Morphine Withdrawal Suppression | Suppressed the full spectrum of withdrawal signs. | 0.006–0.03 mg/kg | Short onset (effective at 30 min) and long duration (effective at 150 min).[8] | [8] |
| Capsaicin-Induced Thermal Allodynia | Dose- and time-dependent prevention of allodynia. | 0.0032–0.32 mg/kg (intramuscularly) | Peak effects at 15 min, dissipating after 45-60 min.[8] | [8] |
| Thermal Nociception (Tail Withdrawal) | Largely ineffective at producing reliable thermal analgesia. | 0.0032–0.32 mg/kg (intramuscularly) | Inconsistent and minimal effects.[8] |[8] |
Table 2: In Vivo Analgesic Profile of a Biased μ-Opioid Agonist (PZM21) in Mice
| Assay Type | PZM21 (40 mg/kg) | Morphine (10 mg/kg) | Side Effect | PZM21 vs. Morphine | Reference |
|---|---|---|---|---|---|
| Hotplate Assay (% MPE at 15 min) | 87% | ~75% | Respiratory Depression | No effect vs. significant depression.[3] | [3] |
| Tail-Flick Assay | No analgesic effect.[3] | Potent analgesia.[3] | Constipation | Substantially less than morphine.[3] | [3] |
| Place Preference | No reinforcing activity.[3] | Significant reinforcing activity.[3] | - | - |[3] |
Note: PZM21 is presented as an example of a biased agonist to illustrate the potential for separating analgesia from side effects, a key goal in the development of ligands like MDAN-21.
Mechanism of Action and Signaling Pathways
MDAN-21's therapeutic potential stems from its unique interaction with the MOP-DOP heteromer. The simultaneous binding of its μ-agonist and δ-antagonist pharmacophores is thought to induce a specific conformational state in the heteromer, leading to biased signaling.
Traditionally, μ-opioid agonists like morphine activate G-protein signaling pathways (primarily via Gαi/o), which are responsible for analgesia.[9][10] However, they also strongly recruit β-arrestin proteins.[9] The recruitment of β-arrestin is linked to receptor desensitization, internalization, and the activation of downstream signaling cascades that may contribute to adverse effects like respiratory depression and tolerance.[9][11]
Heterobivalent ligands targeting MOP-DOP heteromers, such as MDAN-21, are hypothesized to preferentially activate the G-protein pathway while minimizing β-arrestin recruitment.[4][12] This biased agonism could explain the potent analgesic effects observed with a reduction in typical opioid-related side effects. The δ-antagonist component of MDAN-21 may allosterically modulate the signaling of the μ-agonist-occupied MOR within the heteromer, steering the signaling cascade towards the therapeutic G-protein pathway and away from the problematic β-arrestin pathway.[5]
References
- 1. Design of bivalent ligands targeting putative GPCR dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteromers of μ-δ opioid receptors: new pharmacology and novel therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterodimerization of mu and delta opioid receptors: A role in opiate synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "MDAN-21: A Bivalent Opioid Ligand Containing mu-Agonist and Delta-Anta" by Mario D. Aceto, Louis S. Harris et al. [scholarscompass.vcu.edu]
- 8. MDAN-21: A Bivalent Opioid Ligand Containing mu-Agonist and Delta-Antagonist Pharmacophores and Its Effects in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Heterobivalent Ligand-1 in Cancer Cell Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted recognition of cancer cells is a cornerstone of modern oncology. A promising strategy to enhance the specificity and efficacy of cancer-targeting agents is the use of heterobivalent ligands. These engineered molecules are designed with two distinct binding moieties, enabling them to simultaneously engage two different receptor types on the cancer cell surface. This dual-targeting approach can lead to increased binding avidity, improved selectivity for cancer cells co-expressing both target receptors, and potentially unique downstream signaling events that can be exploited for therapeutic or diagnostic purposes.
This technical guide focuses on the emerging class of molecules referred to as "Heterobivalent Ligand-1" (a designation for specific, novel research compounds rather than a single entity), exploring their application in cancer cell recognition. We will delve into the quantitative data, experimental methodologies, and underlying signaling pathways associated with two notable examples: a Cy5-labeled heterobivalent ligand targeting the Melanocortin-1 Receptor (MC1R) and Cholecystokinin-2 Receptor (CCK-2R) for tumor imaging, and a heterobivalent ligand designed to bind the Adenosine A2A (A2AR) and Dopamine D2 (D2R) receptor heteromer, which has implications for cancer therapy.
Quantitative Data Summary
The efficacy of heterobivalent ligands is underpinned by their binding characteristics. The following tables summarize the available quantitative data for two distinct "this compound" systems.
Table 1: Binding Affinity of a Heterobivalent Ligand Targeting PSMA and NTS1
| Ligand | Target Cells | Target Receptor(s) | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/10^6 cells) |
| [68Ga]Ga-JMV 7489 | PC3-PIP | PSMA | 53 ± 17 | 1393 ± 29 |
| [68Ga]Ga-JMV 7489 | PC3-PIP | NTS1 | 157 ± 71 | 241 ± 42 |
| [68Ga]Ga-JMV 7489 | HT-29 | NTS1 | 246 ± 1 | 151 ± 44 |
Data from a study on a heterobivalent probe targeting Prostate-Specific Membrane Antigen (PSMA) and Neurotensin Receptor-1 (NTS1), providing a quantitative example of heterobivalent ligand binding characteristics.
Table 2: Binding Affinity of a Heterobivalent Ligand for Adenosine A2A and Dopamine D2 Receptors
| Ligand | Target Receptor | Dissociation Constant (KDB1) (nM) |
| This compound (compound 26) | Adenosine A2A Receptor | 2.1 |
| This compound (compound 26) | Dopamine D2 Receptor | 0.13 |
This data highlights the high affinity of a specific heterobivalent ligand for both its target receptors.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application and evaluation of heterobivalent ligands. The following sections provide generalized methodologies for key experiments.
Synthesis of Heterobivalent Ligands
The synthesis of heterobivalent ligands is a multi-step process that involves the preparation of individual targeting moieties, a linker, and their subsequent conjugation.
General Protocol for Solid-Phase Peptide Synthesis and Conjugation:
-
Peptide Synthesis: The peptide components of the heterobivalent ligand are synthesized using standard solid-phase peptide synthesis (SPPS) on a resin.
-
Linker Attachment: A flexible linker, often based on polyethylene (B3416737) glycol (PEG), is attached to one of the peptides while it is still on the resin.
-
Second Pharmacophore Conjugation: The second targeting moiety (which can be another peptide or a small molecule) is conjugated to the free end of the linker.
-
Cleavage and Deprotection: The fully assembled heterobivalent ligand is cleaved from the resin, and all protecting groups are removed.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Note: The specific chemistry and reaction conditions will vary depending on the nature of the targeting ligands and the linker.
In Vitro Binding Assays
Binding assays are essential to determine the affinity and specificity of the heterobivalent ligand for its target receptors.
Protocol for Flow Cytometry-Based Binding Assay:
-
Cell Preparation: Cancer cell lines endogenously or recombinantly expressing the target receptors are cultured and harvested. The cells are washed and resuspended in a suitable binding buffer.
-
Ligand Incubation: A fluorescently labeled version of the heterobivalent ligand (e.g., Cy5-labeled) is incubated with the cells at various concentrations.
-
Competition Assay: To determine specificity, the binding of the fluorescently labeled ligand is competed with an excess of unlabeled ligand or with agonists/antagonists for the individual receptors.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of bound ligand.
-
Data Analysis: The binding data is analyzed to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
In Vivo Tumor Imaging
In vivo imaging studies are performed to evaluate the tumor-targeting ability and pharmacokinetic properties of the heterobivalent ligand in a living organism.
Protocol for In Vivo Fluorescence Imaging in Tumor-Bearing Mice:
-
Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells that express the target receptors into immunocompromised mice.
-
Probe Administration: The fluorescently labeled heterobivalent ligand is administered to the mice, typically via intravenous injection.
-
Fluorescence Imaging: At various time points after injection, the mice are anesthetized, and whole-body fluorescence images are acquired using an in vivo imaging system.
-
Ex Vivo Analysis: After the final imaging session, the mice are euthanized, and major organs and the tumor are excised for ex vivo fluorescence imaging to confirm the in vivo findings and assess biodistribution.
-
Data Quantification: The fluorescence intensity in the tumor and other organs is quantified to determine the tumor-to-background ratio and the uptake of the ligand in different tissues over time.
Signaling Pathways and Visualizations
Understanding the signaling pathways modulated by heterobivalent ligands is critical for elucidating their mechanism of action.
MC1R and CCK-2R Signaling
The Melanocortin-1 Receptor (MC1R) is a Gs-protein coupled receptor that primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is involved in pigmentation and has been shown to inhibit melanoma cell proliferation through regulation of the G2/M checkpoint. The Cholecystokinin-2 Receptor (CCK-2R) is a Gq-protein coupled receptor that activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). The co-activation of these two distinct pathways by a heterobivalent ligand could lead to synergistic or novel downstream effects on cancer cell proliferation, survival, and migration.
Caption: Signaling pathways of MC1R and CCK-2R co-activation.
Adenosine A2A and Dopamine D2 Receptor Signaling
The Adenosine A2A receptor (A2AR) is a Gs-protein coupled receptor that, similar to MC1R, activates the adenylyl cyclase/cAMP/PKA pathway. In the context of cancer, A2AR signaling can have immunosuppressive effects. The Dopamine D2 receptor (D2R) is a Gi-protein coupled receptor that inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The antagonistic interaction between A2AR and D2R is well-documented. A heterobivalent ligand that can modulate the activity of this receptor heteromer could have significant implications for cancer therapy by fine-tuning the cAMP levels within the tumor microenvironment and potentially overcoming immunosuppression.
Caption: Antagonistic signaling of A2AR and D2R co-stimulation.
Experimental Workflow
The development and evaluation of a novel heterobivalent ligand for cancer cell recognition follows a logical workflow, from initial design to in vivo validation.
Caption: General workflow for heterobivalent ligand development.
Conclusion
Heterobivalent ligands represent a sophisticated and powerful approach for enhancing the recognition of cancer cells. By simultaneously targeting two distinct cell surface receptors, these molecules can achieve superior binding affinity and specificity compared to their monovalent counterparts. The examples of heterobivalent ligands targeting MC1R/CCK-2R and A2AR/D2R illustrate the potential of this strategy for both cancer diagnostics and therapeutics. The successful development of such ligands relies on a rigorous experimental pipeline, including robust synthesis, comprehensive in vitro and in vivo characterization, and a thorough understanding of the underlying signaling pathways. As our knowledge of the cancer cell surface proteome expands, the rational design of novel heterobivalent ligands holds immense promise for the future of targeted cancer therapy.
Foundational Concepts of Multivalent Drug Design: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Executive Summary
Multivalency, the simultaneous interaction of multiple ligand-receptor binding pairs, is a fundamental principle in biology that governs processes from viral entry to immune recognition. In drug design, harnessing multivalency offers a powerful strategy to enhance binding affinity, avidity, and specificity. This guide provides an in-depth exploration of the core concepts underpinning multivalent drug design, offering a technical resource for researchers in the field. We delve into the key principles of affinity versus avidity, the chelate effect, and statistical rebinding. Furthermore, we present detailed experimental protocols for the characterization of multivalent drugs and provide illustrative diagrams of relevant signaling pathways and experimental workflows.
Core Principles of Multivalent Interactions
Multivalent drugs are constructs that display multiple copies of a pharmacophore, enabling them to engage with multiple binding sites on a biological target simultaneously.[1][2] This approach can lead to dramatic improvements in therapeutic efficacy compared to their monovalent counterparts.
Affinity vs. Avidity
A crucial distinction in understanding multivalent interactions is the difference between affinity and avidity.
-
Affinity (Kd) refers to the intrinsic binding strength of a single ligand to a single receptor binding site.[3][4][5][6] It is an equilibrium constant that describes the ratio of the dissociation rate (koff) to the association rate (kon).
-
Avidity (Functional Affinity) describes the overall, cumulative binding strength of a multivalent ligand to a multivalent target.[3][4][6][7] Avidity is greater than the sum of the individual affinities due to several contributing factors, including the chelate effect and statistical rebinding.[3] This enhanced binding strength is a primary driver for the development of multivalent therapeutics.[1][2]
The Chelate Effect
The chelate effect describes the significant increase in binding affinity of a multivalent ligand compared to its monovalent counterpart due to favorable thermodynamic properties.[8][9][10] When a multivalent ligand binds to multiple receptor sites, there is a smaller loss of translational and rotational entropy compared to the binding of multiple individual monovalent ligands.[9] This entropic advantage results in a more favorable free energy of binding (ΔG) and a much higher overall binding affinity.[9][10]
Caption: The chelate effect enhances binding affinity in multivalent interactions.
Statistical Rebinding
Statistical rebinding is a kinetic phenomenon that contributes to the enhanced avidity of multivalent interactions.[11][12] When one pharmacophore of a multivalent ligand dissociates from its receptor, the other bound pharmacophores keep the ligand in close proximity to the target. This high local concentration increases the probability of the dissociated pharmacophore rebinding to its original or a nearby receptor before the entire ligand diffuses away.[11] This effectively lowers the overall dissociation rate (koff), leading to a more stable complex and higher avidity.[13]
Caption: Statistical rebinding increases the probability of re-association.
Design Considerations for Multivalent Drugs
The design of effective multivalent drugs requires careful consideration of the scaffold, linker, and pharmacophore components.
-
Scaffold: The scaffold serves as the backbone of the multivalent construct and can be composed of various materials, including polymers, dendrimers, nanoparticles, and proteins.[14] The scaffold's size, shape, and rigidity influence the spatial presentation of the pharmacophores.
-
Linker: The linker connects the pharmacophores to the scaffold. Its length and flexibility are critical parameters that determine the ability of the pharmacophores to reach and bind to their respective receptor sites simultaneously.[14] An optimal linker length is crucial for achieving the desired avidity enhancement.
-
Pharmacophore: The choice of pharmacophore determines the biological target. The intrinsic affinity of the monovalent pharmacophore is a key determinant of the overall avidity of the multivalent construct.
Quantitative Analysis of Multivalent Interactions
The enhanced potency of multivalent drugs is evident in their binding affinities and inhibitory concentrations compared to their monovalent precursors.
Table 1: Comparison of Binding Affinities (Kd) for Monovalent vs. Multivalent Ligands
| Target | Monovalent Ligand | Monovalent Kd | Multivalent Ligand | Multivalent Kd | Fold Improvement | Reference(s) |
| Adenosine A1 Receptor (A1R) | Monovalent Control | 10-100 nM | Bivalent Ligand | 0.1-1 nM | 10-100 | [1][15] |
| Dopamine (B1211576) D1 Receptor (D1R) | Monovalent Control | >1000 nM | Bivalent Ligand | 100-1000 nM | - | [1][15] |
| Concanavalin A (Lectin) | α-D-mannopyranoside | 0.17 mM | Tetrameric glycan | 0.2 nM | ~850,000 | [4][16] |
| Concanavalin A (Lectin) | Man-AuNP | 1.1 µM | Man2-AuNP | 0.24 µM | 4.5 | [17] |
| Concanavalin A (Lectin) | Man-AuNP | 1.1 µM | Man3-AuNP | 0.033 µM | 33 | [17] |
Table 2: Comparison of Inhibitory Concentrations (IC50) for Monovalent vs. Multivalent Inhibitors
| Target Enzyme | Monovalent Inhibitor | Monovalent IC50 | Multivalent Inhibitor | Multivalent IC50 | Fold Improvement | Reference(s) |
| Influenza Neuraminidase (H1N1) | Oseltamivir | 176.73 nM | - | - | - | [18] |
| Influenza Neuraminidase (H5N1) | Oseltamivir | 0.07 nM | - | - | - | [18] |
| Vancomycin-Resistant Enterococci (VRE) | Vancomycin (B549263) | >250 µM | Vanc-R | 1.4-15 µM | >16 | [13] |
| Vancomycin-Resistant Enterococci (VRE) | Vancomycin | >346 µM | VanNHdipi | 1.6-13.2 µM | >26 | [19] |
| PBP1b (Transglycosylase) | Vancomycin | 1-10 µM | Chlorobiphenyl vancomycin | 1-10 µM | - | [5] |
Experimental Protocols for Characterization
The characterization of multivalent interactions requires specialized biophysical techniques to accurately determine their thermodynamic and kinetic parameters.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[11][15][18][20][21][22]
Methodology:
-
Sample Preparation:
-
Prepare the multivalent ligand and the target receptor in identical, degassed buffer to minimize heats of dilution.[22]
-
Accurately determine the concentrations of both the ligand and the receptor.
-
The concentration of the macromolecule in the sample cell should typically be 10-100 times the expected Kd.[20] The ligand concentration in the syringe should be 10-20 times that of the macromolecule.[20]
-
-
Experimental Setup:
-
Load the receptor solution into the sample cell and the multivalent ligand solution into the injection syringe of the ITC instrument.[23]
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the receptor solution.
-
Record the heat change after each injection. As the receptor becomes saturated, the magnitude of the heat changes will decrease.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, and n. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Methodology:
-
Ligand Immobilization:
-
Covalently attach the receptor (ligand) to the surface of a sensor chip.
-
Block any remaining active sites on the chip surface to prevent non-specific binding.
-
-
Analyte Injection:
-
Flow a solution containing the multivalent drug (analyte) over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized ligand.
-
-
Dissociation:
-
Replace the analyte solution with buffer to monitor the dissociation of the ligand-analyte complex.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte, preparing the sensor surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgram) to a suitable kinetic model to determine kon and koff.
-
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Multivalent Drugs and Signaling Pathways
Multivalent drugs can modulate cellular signaling by inducing receptor clustering or dimerization, leading to the activation or inhibition of downstream pathways.
G-Protein Coupled Receptor (GPCR) Dimerization
Bivalent ligands can be designed to simultaneously bind to two GPCRs, inducing their dimerization and initiating a specific signaling cascade.[1][5][10][14][16][24][25][26]
Caption: GPCR dimerization and signaling induced by a bivalent ligand.
Receptor Tyrosine Kinase (RTK) Activation
Multivalent ligands can induce the clustering of RTKs, leading to their trans-autophosphorylation and the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways.[6][7][9][12][27][28][29][30][31][32][33][34]
Caption: RTK clustering and activation of downstream signaling pathways.
Conclusion
The principles of multivalent drug design offer a versatile and potent approach to developing novel therapeutics with enhanced efficacy and specificity. By understanding the fundamental concepts of avidity, the chelate effect, and statistical rebinding, and by employing rigorous experimental characterization, researchers can rationally design and optimize multivalent drugs for a wide range of therapeutic applications. The continued exploration of this field holds immense promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. The transition model of RTK activation: A quantitative framework for understanding RTK signaling and RTK modulator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iterative Chemical Engineering of Vancomycin Leads to Novel Vancomycin Analogs With a High in Vitro Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The World of GPCR dimers – Mapping dopamine receptor D2 homodimers in different activation states and configuration arrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isothermal titration calorimetry experimental design [blog.affinimeter.com]
- 16. Thermodynamics of Multivalent Carbohydrate-Lectin Cross-linking Interactions: Importance of Entropy in the Bind and Jump Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Multivalent Ligand Presentation on Gold Glyconanoparticles and the Impact on Lectin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. omicsonline.org [omicsonline.org]
- 19. Enhancing the antibacterial efficacy of vancomycin analogues: targeting metallo-β-lactamases and cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. researchgate.net [researchgate.net]
- 24. Modulating binding affinity, specificity, and configurations by multivalent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 26. GPCR dimerization: Drug discovery aspects and targets in renin‐angiotensin systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Multivalent tyrosine kinase inhibition promotes T cell recruitment to immune-desert gastric cancers by restricting epithelial-mesenchymal transition via tumour-intrinsic IFN-γ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Influencing receptor-ligand binding mechanisms with multivalent ligand architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. oaepublish.com [oaepublish.com]
- 30. Receptor Tyrosine Kinase-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Receptor Tyrosine Kinases in Development: Insights from Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of a Novel Heterobivalent Ligand Targeting Melanocortin-4 and Cholecystokinin-2 Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of a novel heterobivalent ligand designed to simultaneously target the Melanocortin-4 Receptor (MC4R) and the Cholecystokinin-2 Receptor (CCK2R). This class of molecules holds significant promise for targeted therapies, particularly in oncology, by leveraging the co-expression of specific receptor combinations on cancer cells to enhance binding affinity and specificity.[1][2][3][4]
The core principle behind this heterobivalent ligand is to physically link two distinct pharmacophores—one that binds to MC4R and another to CCK2R—via a flexible linker. This design allows the ligand to engage both receptors on a single cell surface, leading to a significant increase in binding avidity compared to its monovalent counterparts.[1][2][3][4] This enhanced binding can translate into more potent and selective therapeutic effects, minimizing off-target interactions.[1][2][3][4]
Quantitative Data Summary
The binding affinities of the heterobivalent ligand and its corresponding monovalent components were determined through competitive binding assays. The data consistently demonstrates a significant enhancement in binding affinity when the heterobivalent ligand can engage both receptors simultaneously (bivalent binding) compared to when it can only bind to one receptor (monovalent binding).
| Ligand | Target Cell Line | Binding Mode | IC50 (nM) | Fold Enhancement (Monovalent vs. Bivalent) |
| MSH-CCK Heterobivalent Ligand | Hek293/MC4R/CCK2R | Bivalent | 4.5 | 77.7 |
| MSH-CCK Heterobivalent Ligand | Hek293/MC4R | Monovalent | 349.5 | N/A |
| Deltorphin II-MSH7 Heterobivalent Ligand | CHO/MC4R/δOR | Bivalent | 3.1 | 81 |
| Deltorphin II-MSH7 Heterobivalent Ligand | CHO/MC4R (with naloxone) | Monovalent | 251.4 | N/A |
Data synthesized from multiple studies on MSH-CCK and other similar heterobivalent ligands.[2]
Experimental Protocols
The characterization of this novel heterobivalent ligand involves a series of key experiments to determine its binding affinity, specificity, and cellular effects.
1. Cell Culture and Engineering:
-
Parental Cell Lines: Human Embryonic Kidney 293 (Hek293) or Chinese Hamster Ovary (CHO) cells are commonly used.[2]
-
Transfection: Cells are engineered to express the target receptors. This can be achieved through stable or transient transfection with plasmids encoding for human MC4R and CCK2R.[2]
-
Cell Line Variants:
-
Dual-receptor expressing cells (e.g., Hek293/MC4R/CCK2R) for assessing bivalent binding.
-
Single-receptor expressing cells (e.g., Hek293/MC4R and Hek293/CCK2R) as controls for monovalent binding.[2]
-
2. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (IC50, Ki, or Kd) of the heterobivalent ligand.
-
Competitive Binding Assay:
-
Cells expressing the target receptor(s) are incubated with a constant concentration of a radiolabeled monovalent ligand (e.g., Eu-NDP-α-MSH for MC4R or Eu-CCK8 for CCK2R).[2]
-
Increasing concentrations of the unlabeled heterobivalent ligand are added to compete for binding with the radiolabeled ligand.
-
The amount of bound radioligand is measured using a suitable detector (e.g., time-resolved fluorescence for Europium-labeled ligands).[2]
-
The IC50 value, the concentration of the heterobivalent ligand that displaces 50% of the radiolabeled ligand, is calculated.
-
-
Saturation Binding Assay:
3. Cellular Imaging:
-
Objective: To visualize the binding and internalization of the heterobivalent ligand.
-
Methodology:
-
The heterobivalent ligand is tagged with a fluorescent dye (e.g., Cy5).[2][5]
-
Live dual-receptor expressing cells are incubated with the fluorescently labeled ligand.
-
The cellular localization of the ligand is observed over time using fluorescence microscopy.[2]
-
This can reveal cell surface binding and subsequent internalization into punctate structures, suggesting receptor-mediated endocytosis.[2]
-
Visualizations
Below are diagrams illustrating the key concepts and workflows described in this guide.
Caption: Heterobivalent ligand simultaneously binding to MC4R and CCK2R.
Caption: Workflow for competitive radioligand binding assays.
Caption: Proposed signaling cascade initiated by the heterobivalent ligand.
References
- 1. pnas.org [pnas.org]
- 2. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Specific Targeting by Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-specific targeting by heterobivalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for Heterobivalent Ligand-1 Targeting GPCR Heterodimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobivalent ligands are molecules engineered with two distinct pharmacophores connected by a chemical linker.[1][2] This design allows for the simultaneous engagement of two different receptors or two different binding sites on a single receptor.[3] A key application of this approach is in targeting G protein-coupled receptor (GPCR) dimers, which can lead to enhanced affinity, selectivity, and unique pharmacological profiles compared to the co-administration of two separate monovalent ligands.[1][4]
This document provides a detailed protocol for the synthesis of "Heterobivalent Ligand-1," a representative molecule designed to target a putative GPCR heterodimer. The synthesis strategy is modular, allowing for flexibility in the choice of pharmacophores and linker length.[5][6] The protocol employs a solid-phase peptide synthesis (SPPS) approach for one pharmacophore, followed by solution-phase conjugation with the second pharmacophore and the linker.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rink Amide Resin | 0.2 mmol/g loading | Varies |
| Fmoc-protected Amino Acids | Synthesis Grade | Varies |
| N,N-Dimethylformamide (DMF) | Anhydrous | Varies |
| Dichloromethane (DCM) | Anhydrous | Varies |
| Piperidine (B6355638) | Reagent Grade | Varies |
| HBTU/HOBt | Reagent Grade | Varies |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Varies |
| Trifluoroacetic acid (TFA) | Reagent Grade | Varies |
| Triisopropylsilane (TIS) | Reagent Grade | Varies |
| Diethyl ether | Anhydrous | Varies |
| Pharmacophore-B-alkyne | Custom Synthesis | Varies |
| Azido-PEG4-acid | >95% Purity | Varies |
| Copper(II) sulfate (B86663) pentahydrate | Reagent Grade | Varies |
| Sodium ascorbate (B8700270) | Reagent Grade | Varies |
| Acetonitrile (ACN) | HPLC Grade | Varies |
| Water | HPLC Grade | Varies |
Experimental Protocols
Part 1: Solid-Phase Synthesis of Amine-Functionalized Pharmacophore-A
This part of the protocol describes the synthesis of the first pharmacophore on a solid support.
-
Resin Swelling: Swell 1 g of Rink Amide resin (0.2 mmol) in a fritted syringe with N,N-Dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 equivalents) using HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF. Agitate the reaction mixture for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repetitive Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence of Pharmacophore-A.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Part 2: Synthesis of the Azido-Linker
This section details the preparation of the linker to be conjugated with the two pharmacophores.
-
Activation of Azido-PEG4-acid: Dissolve Azido-PEG4-acid (1.2 equivalents) in DMF. Add HBTU/HOBt (1.2 equivalents) and DIPEA (2.4 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.
Part 3: Conjugation of Pharmacophore-A with the Linker
-
Coupling Reaction: Add the pre-activated Azido-PEG4-acid solution to a solution of the purified amine-functionalized Pharmacophore-A (1 equivalent) in DMF. Stir the reaction mixture overnight at room temperature.
-
Purification: Purify the resulting Azido-PEG4-Pharmacophore-A conjugate by reverse-phase HPLC.
Part 4: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The final step involves the "click" reaction to conjugate the two pharmacophores.[7][8]
-
Reaction Setup: In a reaction vial, dissolve Azido-PEG4-Pharmacophore-A (1 equivalent) and Pharmacophore-B-alkyne (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Final Purification: Purify the final this compound by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight (Da) | Calculated Value | HRMS |
| Purity (%) | >95% | HPLC |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| HRMS (m/z) | [M+H]⁺ | ESI-MS |
Visualization of Workflow and Signaling Pathway
Caption: Synthetic workflow for this compound.
Caption: Putative signaling pathway of this compound.
References
- 1. Design of bivalent ligands targeting putative GPCR dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bivalent Ligands for GPCRs [synapse.patsnap.com]
- 3. Dualsteric Ligands - Innovative Approaches in Medicinal Chemistry [iamc.unimi.it]
- 4. Design strategies for bivalent ligands targeting GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and initial pharmacology of dual-targeting ligands for putative complexes of integrin αVβ3 and PAR2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Modular Synthesis of Bispecific Ligands
Introduction
Bispecific ligands are engineered molecules designed to simultaneously bind to two different targets, which can be distinct antigens or different epitopes on the same antigen.[1][2] This dual-targeting capability offers significant advantages over traditional monospecific therapies, including enhanced selectivity, improved efficacy, and novel mechanisms of action.[2][3] Applications are widespread, particularly in cancer immunotherapy, where bispecific antibodies can redirect immune cells to attack tumor cells.[2][4] This document provides an overview of modular synthesis strategies, key experimental protocols, and characterization methods for the development of bispecific ligands.
Modular Synthesis Strategies
The modular nature of bispecific ligand synthesis allows for the combination of different binding moieties to create novel therapeutic agents. The primary strategies for their production include genetic engineering, chemical conjugation, and the use of DNA-encoded libraries.
-
Genetic Engineering: This is the most common method for producing bispecific antibodies (bsAbs).[2] It involves the use of recombinant DNA technology to clone the genes encoding the variable domains of two different monoclonal antibodies into a single construct.[1] Various formats can be generated, such as single-chain variable fragments (scFvs) linked together or more complex IgG-like structures.[5][6] To overcome the challenge of correct heavy and light chain pairing, techniques like the "knobs-into-holes" format are employed to ensure proper assembly.[1][7]
-
Chemical Conjugation: This approach involves chemically linking two different molecules or antibody fragments.[8] It offers a versatile platform for creating bispecific constructs that may be difficult to produce through genetic engineering. A common method involves using branched linkers to join two different peptides, which are then fused to a scaffold antibody in a site-specific manner.[8]
-
Click Chemistry: As a subset of chemical conjugation, "click chemistry" refers to a class of reactions that are rapid, efficient, and biocompatible.[9] These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted inverse-electron-demand Diels-Alder (IEDDA) reaction, are increasingly used for the synthesis of bispecific molecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-based constructs.[9][10][11] Click chemistry allows for the precise and stable connection of different molecular fragments under mild conditions.[11][12]
-
DNA-Encoded Libraries (DELs): DEL technology facilitates the discovery of novel ligands by screening vast libraries of chemical compounds, each tagged with a unique DNA barcode.[13] This high-throughput screening method can identify ligands for various protein targets.[13][14] These identified ligands can then be used as building blocks for the modular synthesis of bispecific molecules.[13]
Quantitative Data on Bispecific Ligands
The following tables summarize key quantitative data for representative bispecific ligands from the literature, providing insights into their binding affinities and biological activities.
Table 1: Binding Affinities of Bispecific Ligands
| Bispecific Ligand | Target 1 | Target 2 | K D (Target 1) | K D (Target 2) | Reference |
| CVX-241 | VEGF | Ang2 | Sub-nanomolar | Sub-nanomolar | [8] |
| Anti-HER2/anti-CD3 Fab | HER2 | CD3 | Not Specified | Not Specified | [15] |
| Anti-EGFR/VEGF-A BsAb | EGFR | VEGF-A | Comparable to parental mAb | Comparable to parental mAb | [16] |
Table 2: In Vitro Efficacy of Bispecific Ligands
| Bispecific Ligand | Assay | Cell Line | IC 50 /EC 50 | Reference |
| Anti-HER2/anti-CD3 Fab | Cytotoxicity | HER2+ and CD3+ cells | Picomolar | [15] |
| HER2xCD3 TDBA | Tumor Killing | Not Specified | Picomolar | [17] |
| PROTACs (various) | Protein Degradation | Various | Not Specified | [9][18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of bispecific ligands.
Protocol 1: Modular Synthesis of an IgG-like Bispecific Antibody using Click Chemistry
This protocol is adapted from a method describing the chemical generation of IgG-like bispecific antibodies.[12]
1. Preparation of Antibody Fragments: a. Obtain Fab and Fc fragments from commercially available monoclonal antibodies (e.g., anti-HER2 and anti-CD20) through enzymatic digestion.[12] b. Purify the fragments using standard chromatography techniques.
2. Functionalization of Fragments with Click Handles: a. Reduce the disulfide bridges in the Fab and Fc fragments. b. React the reduced fragments with bifunctional linkers containing complementary click chemistry handles (e.g., tetrazine and BCN).[12] This results in a "mono-clickable" Fab and a "dually-clickable" Fc.[12] c. Purify the functionalized fragments.
3. Click Chemistry Ligation: a. Mix the tetrazine-functionalized Fc fragment with the BCN-functionalized Fab fragment in an appropriate buffer. b. Allow the reaction to proceed under mild conditions to form the bispecific antibody construct.[12] c. Purify the final bispecific antibody using size-exclusion chromatography (SEC).[12]
4. Characterization: a. Confirm the successful synthesis and purity of the bispecific antibody using SDS-PAGE and SEC.[12] b. Assess the binding of each arm of the bispecific antibody to its respective target using ELISA or Surface Plasmon Resonance (SPR). c. Evaluate the biological activity of the bispecific antibody in a relevant cell-based assay (e.g., a T-cell redirection cytotoxicity assay).[19]
Protocol 2: Characterization of Bispecific Ligand Binding Affinity using Surface Plasmon Resonance (SPR)
1. Immobilization of Target Protein: a. Covalently immobilize one of the target proteins onto a sensor chip surface.
2. Binding Analysis: a. Inject a series of concentrations of the bispecific ligand over the sensor chip surface. b. In a separate experiment, inject the second target protein over the surface-bound bispecific ligand to confirm dual binding. c. Monitor the association and dissociation rates in real-time.
3. Data Analysis: a. Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: In Vitro Cytotoxicity Assay for T-Cell Engaging Bispecific Antibodies
This protocol is based on methods used to evaluate the efficacy of T-cell dependent bispecific antibodies.[15][20]
1. Cell Preparation: a. Culture target tumor cells (expressing the tumor-associated antigen) and effector T-cells (expressing CD3). b. Harvest and wash the cells, then resuspend them in assay medium.
2. Co-culture and Treatment: a. Plate the target cells in a 96-well plate. b. Add the effector cells at a specific effector-to-target ratio (e.g., 10:1).[20] c. Add serial dilutions of the bispecific antibody to the co-culture. Include appropriate controls (e.g., monospecific antibodies, untreated cells).
3. Incubation and Cytotoxicity Measurement: a. Incubate the plate for a defined period (e.g., 48-72 hours). b. Measure cell viability using a standard method, such as a colorimetric assay (e.g., MTT or XTT) or a fluorescence-based assay.[21]
4. Data Analysis: a. Calculate the percentage of specific cell lysis for each antibody concentration. b. Plot the dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway: T-Cell Redirection by a Bispecific Antibody
Caption: T-cell redirection by a bispecific antibody.
Experimental Workflow: Modular Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Logical Relationship: Modular Synthesis Strategies
Caption: Core strategies for modular synthesis.
References
- 1. Production of Bispecific Antibodies: 6 steps from Design to Manufacturing | evitria [evitria.com]
- 2. sinobiological.com [sinobiological.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bispecific antibody production - ProteoGenix [proteogenix.science]
- 5. The making of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereo- and regiodefined DNA-encoded chemical libraries enable efficient tumour-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Encoded Library Technologies as Integrated Lead Finding Platforms for Drug Discovery - OAK Open Access Archive [oak.novartis.com]
- 15. Synthesis of Bispecific Antibodies with Genetically Encoded Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicochemical and biological characterization of a bispecific antibody in a CrossMab/KIH format that targets EGFR and VEGF-A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Heterobivalent Ligand-1 (HBL-1) in Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobivalent ligands represent a promising class of molecules for molecular imaging, offering enhanced target avidity and specificity compared to their monovalent counterparts.[1][2][3] By simultaneously engaging two different cell surface receptors that are co-expressed on target cells, these ligands can achieve superior binding and retention, leading to improved imaging contrast and diagnostic accuracy.[2][4][5] This document provides detailed application notes and protocols for a representative heterobivalent ligand, designated here as Heterobivalent Ligand-1 (HBL-1) . For illustrative purposes, HBL-1 is designed to target two well-established cancer biomarkers: Prostate-Specific Membrane Antigen (PSMA) and Gastrin-Releasing Peptide Receptor (GRPR), both of which are overexpressed in various cancers, including prostate and breast cancer.[1][6][7]
The core principle behind HBL-1 is to exploit the "forced proximity" effect, where binding to one receptor increases the local concentration of the ligand, thereby enhancing the probability of binding to the second receptor on the same cell surface.[2] This results in a significant increase in overall binding avidity and can lead to more sensitive and specific tumor visualization, especially in cases of heterogeneous receptor expression.[1][2]
HBL-1: A Representative PSMA-GRPR Targeting Heterobivalent Ligand
HBL-1 is a synthetic construct composed of a high-affinity PSMA-binding moiety and a GRPR-binding peptide, connected by a flexible linker. The linker is crucial for allowing the two binding motifs to adopt the optimal orientation for simultaneous receptor engagement. The ligand can be conjugated to various imaging agents, including radionuclides for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), or fluorescent dyes for optical imaging.
Quantitative Data Summary
The following tables summarize representative quantitative data for HBL-1, based on typical findings for high-affinity PSMA and GRPR targeted ligands and their heterobivalent constructs.
Table 1: In Vitro Binding Affinity of HBL-1
| Target Receptor | Cell Line | Binding Affinity (IC50, nM) |
| PSMA | LNCaP | 5.2 |
| GRPR | PC-3 | 8.7 |
| PSMA & GRPR | DU-145 (engineered) | 1.3 |
Table 2: In Vivo Tumor Uptake and Biodistribution of [⁶⁸Ga]Ga-HBL-1 (PET Imaging)
| Organ/Tissue | Tumor Uptake (%ID/g at 1h post-injection) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| PSMA+/GRPR+ Tumor | 15.8 ± 2.1 | 25.4 ± 3.5 | 18.9 ± 2.8 |
| Kidney | 25.3 ± 4.5 | - | - |
| Liver | 2.1 ± 0.5 | - | - |
| Spleen | 1.8 ± 0.4 | - | - |
| Muscle | 0.6 ± 0.1 | - | - |
| Blood | 0.8 ± 0.2 | - | - |
Signaling Pathways
Upon binding to their respective receptors, the pharmacophores of HBL-1 can initiate distinct intracellular signaling cascades. The simultaneous activation or modulation of these pathways is a key area of investigation for the therapeutic applications of such ligands.
Caption: Signaling pathways activated by HBL-1 binding to PSMA and GRPR.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of HBL-1
This protocol describes a modular approach to the solid-phase synthesis of HBL-1.[8]
Caption: Workflow for the solid-phase synthesis of HBL-1.
Methodology:
-
Resin Preparation: Swell Rink amide resin in a suitable solvent like dimethylformamide (DMF).
-
First Ligand Synthesis: Synthesize the PSMA-targeting moiety (e.g., a glutamate-urea-lysine derivative) on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Linker Addition: Couple a bifunctional linker (e.g., a polyethylene (B3416737) glycol (PEG) derivative) to the N-terminus of the first ligand.
-
Second Ligand Synthesis: Synthesize the GRPR-targeting peptide (e.g., a bombesin analog) on the free end of the linker, again using SPPS.
-
Cleavage and Deprotection: Cleave the completed heterobivalent ligand from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane, and water).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of HBL-1 using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Radiolabeling of HBL-1 with Gallium-68
This protocol details the chelation of Gallium-68 to a DOTA-conjugated HBL-1 for PET imaging.
Methodology:
-
Elution: Elute ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add 10-20 µg of DOTA-HBL-1 to a reaction vial. Add sodium acetate (B1210297) buffer to adjust the pH to 3.5-4.5.
-
Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at 95°C for 5-10 minutes.
-
Quality Control: Check the radiochemical purity using RP-HPLC or thin-layer chromatography (TLC). A purity of >95% is required for in vivo use.
-
Purification (if necessary): If radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.
Protocol 3: In Vitro Cell Binding Assay
This protocol is for determining the binding affinity (IC50) of HBL-1 in cells expressing the target receptors.
Caption: Workflow for the in vitro competitive binding assay.
Methodology:
-
Cell Culture: Culture cells expressing PSMA (e.g., LNCaP), GRPR (e.g., PC-3), or both in appropriate media.
-
Assay Setup: Seed cells in 24-well plates. Once confluent, wash the cells.
-
Competitive Binding: Add a constant concentration of a radiolabeled ligand (e.g., a known PSMA or GRPR radioligand) and increasing concentrations of non-radiolabeled HBL-1 to the wells.
-
Incubation: Incubate the plates at 37°C for 1 hour.
-
Washing: Aspirate the medium and wash the cells with ice-cold buffer to remove unbound ligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of HBL-1 to determine the IC50 value.
Protocol 4: In Vivo PET Imaging and Biodistribution
This protocol describes the use of [⁶⁸Ga]Ga-HBL-1 for PET imaging and biodistribution studies in tumor-bearing mice.
Methodology:
-
Animal Model: Use immunodeficient mice bearing xenograft tumors that express PSMA and/or GRPR.
-
Radiotracer Injection: Inject approximately 5-10 MBq of [⁶⁸Ga]Ga-HBL-1 intravenously into each mouse.
-
PET/CT Imaging: At desired time points (e.g., 1, 2, and 4 hours post-injection), anesthetize the mice and perform a whole-body PET/CT scan.
-
Biodistribution Study: After the final imaging session, euthanize the mice. Dissect major organs and the tumor.
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
Heterobivalent ligands like HBL-1 offer a powerful strategy for enhancing the performance of molecular imaging agents. By targeting multiple receptors, they can achieve higher tumor-to-background ratios and provide more sensitive detection of cancer. The protocols outlined in this document provide a framework for the synthesis, radiolabeling, and evaluation of such ligands, paving the way for the development of next-generation diagnostic and therapeutic agents in oncology.
References
- 1. Current State of Radiolabeled Heterobivalent Peptidic Ligands in Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current State of Radiolabeled Heterobivalent Peptidic Ligands in Tumor Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterobivalent ligands target cell-surface receptor combinations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Disease: In Vivo Applications of Cy5-labeled htBVL1 for Targeted Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The cyanine (B1664457) 5 (Cy5)-labeled heterobivalent ligand htBVL1 is a powerful tool for in vivo imaging, offering high specificity and contrast for targeting cells that co-express specific receptor combinations. This document provides detailed application notes and experimental protocols for the use of Cy5-labeled htBVL1 in preclinical research, particularly in the context of tumor imaging and biodistribution studies.
Application Notes
Cy5-labeled htBVL1 is a near-infrared (NIR) fluorescent probe designed to simultaneously target two distinct cell surface receptors. This dual-targeting strategy significantly enhances binding affinity and specificity for target cells overexpressing both receptors, while minimizing off-target effects in tissues expressing only one or neither receptor. The use of the Cy5 fluorophore, which emits in the NIR window (650-700 nm), allows for deep tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging in small animal models.[1]
Key applications for Cy5-labeled htBVL1 in vivo include:
-
Tumor Imaging and Cancer Research: Non-invasive visualization and quantification of tumor burden in xenograft models. This enables longitudinal studies of tumor growth, metastasis, and response to therapeutic interventions.[2]
-
Biodistribution Studies: Tracking the systemic distribution, accumulation, and clearance of the ligand in various organs and tissues over time. This provides crucial pharmacokinetic and safety data.[2]
-
Receptor Occupancy and Targeting Validation: In vivo blocking studies can be performed to confirm the specificity of htBVL1 for its target receptors.[2]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using Cy5-labeled htBVL1 in mice bearing xenograft tumors.
Table 1: In Vivo Tumor Targeting of Cy5-labeled htBVL1
| Time Post-Injection | Target Tumor Mean Surface Radiance (photons/s/cm²/sr) | Control Tumor Mean Surface Radiance (photons/s/cm²/sr) | Target-to-Control Tumor Ratio |
| 1 hour | ~1.5 x 10⁸ | ~0.5 x 10⁸ | 3.0 |
| 4 hours | ~2.2 x 10⁸ | ~0.5 x 10⁸ | 4.5 |
| 24 hours | ~1.8 x 10⁸ | ~0.6 x 10⁸ | 3.0 |
| 48 hours | ~1.2 x 10⁸ | ~0.5 x 10⁸ | 2.4 |
Data is estimated from graphical representations in the source material.[2]
Table 2: Ex Vivo Biodistribution of Cy5-labeled htBVL1 at 4 Hours Post-Injection
| Organ | Mean Surface Radiance (photons/s/cm²/sr) |
| Target Tumor | ~4.5 x 10⁸ |
| Control Tumor | ~0.5 x 10⁸ |
| Kidney | ~3.0 x 10⁸ |
| Liver | ~1.0 x 10⁸ |
| Spleen | ~0.4 x 10⁸ |
| Lung | ~0.3 x 10⁸ |
| Heart | ~0.2 x 10⁸ |
| Muscle | ~0.2 x 10⁸ |
Data is estimated from graphical representations in the source material.[2]
Table 3: In Vivo Blocking Experiment of Cy5-labeled htBVL1 Signal in Target Tumor
| Condition | Reduction in Fluorescence Signal |
| Co-injection with NDP-α-MSH (targeting MC1R) | 57% |
| Co-injection with CCK8 (targeting CCK2R) | 75% |
| Co-injection with NDP-α-MSH and CCK8 | 91% |
Data is from the source material.[2]
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for non-invasive imaging of Cy5-labeled htBVL1 in mice with subcutaneous xenograft tumors.
Materials:
-
Cy5-labeled htBVL1
-
Tumor-bearing mice (e.g., nude mice with target and control tumor xenografts)
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[1]
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
-
27-30 gauge needles and syringes
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber of the in vivo imaging system. Ensure the animal's body temperature is maintained.[3]
-
Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before probe injection to assess autofluorescence levels.
-
Probe Administration: Inject 2.5 nmol of Cy5-labeled htBVL1 per mouse intravenously via the tail vein. The typical injection volume is 100-200 µL.[2]
-
Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, and 48h) to determine the optimal imaging window.[1][2]
-
Data Analysis: Quantify the fluorescence intensity (mean surface radiance) in the regions of interest (ROIs) corresponding to the tumors and other organs.
Protocol 2: Ex Vivo Organ Biodistribution Analysis
This protocol describes the procedure for determining the distribution of Cy5-labeled htBVL1 in various organs after in vivo imaging.
Materials:
-
Mice previously subjected to in vivo imaging with Cy5-labeled htBVL1
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system
Procedure:
-
Euthanasia: At the final imaging time point (e.g., 4 hours post-injection), euthanize the mouse according to approved institutional guidelines.[2]
-
Perfusion: Perfuse the animal with saline to remove blood from the organs, which can interfere with fluorescence measurements.[1]
-
Organ Dissection: Carefully dissect the major organs (e.g., tumors, liver, kidneys, spleen, lungs, heart, and muscle).[1][2]
-
Ex Vivo Imaging: Arrange the dissected organs in the imaging chamber of the in vivo imaging system and acquire fluorescence images.
-
Data Analysis: Quantify the fluorescence intensity (mean surface radiance) for each organ.
Protocol 3: In Vivo Receptor Blocking Experiment
This protocol details the method to confirm the receptor-specific targeting of Cy5-labeled htBVL1 in vivo.
Materials:
-
Cy5-labeled htBVL1
-
Blocking agents (e.g., 50 nmol NDP-α-MSH and/or 50 nmol CCK8 per mouse)[2]
-
Tumor-bearing mice
-
In vivo imaging system
-
Anesthesia
-
Needles and syringes
Procedure:
-
Animal Groups: Prepare multiple cohorts of tumor-bearing mice: a control group receiving only Cy5-labeled htBVL1, and experimental groups receiving the probe along with one or both blocking agents.[2]
-
Blocking Agent Administration: For the experimental groups, pre-inject the blocking agent(s) intravenously immediately before the administration of Cy5-labeled htBVL1.[2]
-
Probe Administration and Imaging: Administer 2.5 nmol of Cy5-labeled htBVL1 and perform in vivo imaging as described in Protocol 1.
-
Data Analysis: Compare the fluorescence signal in the target tumors between the control and blocked groups to determine the percentage of signal reduction.[2]
Visualizations
Caption: Experimental workflow for in vivo imaging and ex vivo biodistribution analysis.
Caption: Signaling pathway for htBVL1 dual receptor targeting and blocking mechanism.
References
Application Notes and Protocols for Heterobivalent ligand-1 Targeting A2A and D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobivalent ligand-1, also identified as compound 26, is a novel chemical entity designed to simultaneously target and bind to the adenosine (B11128) A2A receptor (A2AR) and the dopamine (B1211576) D2 receptor (D2R) where they form a heteromeric complex.[1][2][3][4][5] This unique property makes it a valuable tool for studying the pharmacology and function of the A2AR-D2R heteromer, a significant target in the investigation of neuropsychiatric disorders such as Parkinson's disease and schizophrenia.[5] These application notes provide detailed protocols for the characterization of this compound, including binding affinity determination, functional activity assessment, and analysis of its effect on receptor heteromerization.
Mechanism of Action
This compound is composed of two distinct pharmacophores, one selective for the A2A receptor and the other for the D2 receptor, connected by a flexible linker. This design allows the ligand to bridge the two receptors within the A2AR-D2R heteromer, exhibiting high affinity and potency.[1][2] The ligand has been characterized as a "true bivalent" ligand, indicating its capacity to occupy both orthosteric binding sites of the A2AR and D2R simultaneously.[1][2] Functionally, it acts as an antagonist at both receptors, blocking the downstream signaling pathways associated with their activation. Furthermore, experimental evidence from Bioluminescence Resonance Energy Transfer (BRET) assays demonstrates that this compound stabilizes the A2AR-D2R heteromer complex.[1][3]
Data Presentation
Table 1: Binding Affinity of this compound at A2A and D2 Receptors
| Ligand | Receptor | Binding Affinity (KDB1, nM) |
| This compound (Compound 26) | A2A | 2.1[1][4][6][7] |
| This compound (Compound 26) | D2 | 0.13[1][4][6][7] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for A2A and D2 Receptors
This protocol details the determination of the binding affinity of this compound for the A2A and D2 receptors using a radioligand competition binding assay.
Materials:
-
Membrane Preparations: Cell membranes expressing the human A2A and D2 receptors (e.g., from CHO-K1 cells stably co-expressing both receptors or from native tissue such as sheep striatum).
-
Radioligands:
-
For A2A Receptor: [³H]-ZM241385
-
For D2 Receptor: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-labeled Ligands:
-
This compound (Compound 26)
-
Xanthine amine congener (XAC) for A2A non-specific binding
-
Haloperidol (B65202) for D2 non-specific binding
-
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold binding buffer using a Polytron homogenizer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in binding buffer.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of the appropriate radioligand solution, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of the respective non-labeled competitor (XAC for A2A or haloperidol for D2), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or a specific temperature, e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (in the absence of competitor) against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A heterobivalent ligand for the adenosine A2A- dopamine D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical biology-based approaches to study adenosine A2A − dopamine D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for "Heterobivalent ligand-1" Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Heterobivalent ligand-1" is a novel compound designed to specifically target the Adenosine (B11128) A2A-Dopamine D2 receptor (A2A-D2R) heteromer. This heteromer is a key player in regulating neuronal function, and its dysregulation has been implicated in various neurological and psychiatric disorders. "this compound" exhibits high affinity for both receptor protomers within the heteromer, with a reported KDB1 of 2.1 nM for the A2A receptor and 0.13 nM for the D2 receptor.[1] These application notes provide detailed protocols for characterizing the binding of "this compound" to the A2A-D2R heteromer using three common biophysical and cell-based techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and a cell-based radioligand binding assay.
Data Presentation
Table 1: Binding Affinity of this compound
| Target | Binding Affinity (KDB1) |
| Adenosine A2A Receptor | 2.1 nM |
| Dopamine (B1211576) D2 Receptor | 0.13 nM |
Table 2: Representative Data from a Fluorescence Polarization Competition Assay
| Competitor Concentration (nM) | Fluorescence Polarization (mP) | % Inhibition |
| 0.01 | 250 | 0 |
| 0.1 | 245 | 5 |
| 1 | 220 | 30 |
| 10 | 150 | 100 |
| 100 | 105 | 145 |
| 1000 | 100 | 150 |
Table 3: Representative Kinetic Data from a Surface Plasmon Resonance Assay
| Analyte (this compound) | ka (1/Ms) | kd (1/s) | KD (nM) |
| A2A-D2R Heteromer | 1.5 x 10^5 | 1.2 x 10^-4 | 0.8 |
Signaling Pathway
The Adenosine A2A and Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that exhibit antagonistic interactions when they form a heteromer. Activation of the A2A receptor typically stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cAMP. Conversely, activation of the D2 receptor inhibits adenylyl cyclase through a Gi protein, decreasing cAMP levels. Within the heteromer, activation of the A2A receptor can allosterically inhibit the binding of agonists to the D2 receptor.[2][3][4] Furthermore, co-activation can lead to the recruitment of β-arrestin, influencing receptor internalization and downstream signaling.[5]
A2A-D2R Heteromer Signaling Pathway
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of "this compound" for the A2A-D2R heteromer. The assay relies on the displacement of a fluorescently labeled ligand from the receptor complex by the unlabeled "this compound".
Workflow:
Fluorescence Polarization Assay Workflow
Materials:
-
Purified A2A-D2R heteromer preparation (e.g., from cell membranes of co-transfected cells)
-
Fluorescently labeled ligand (e.g., a fluorescent antagonist for either A2A or D2 receptor)
-
"this compound"
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Dilute the fluorescently labeled ligand in Assay Buffer to a final concentration of 2x the desired final concentration (typically in the low nM range).
-
Dilute the purified A2A-D2R heteromer preparation in Assay Buffer to a 2x final concentration. The optimal concentration should be determined empirically but is typically in the nM range.
-
Prepare a serial dilution of "this compound" in Assay Buffer, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 pM).
-
-
Assay Setup:
-
To each well of the 384-well plate, add 10 µL of the 2x fluorescently labeled ligand solution.
-
Add 10 µL of the 2x A2A-D2R heteromer preparation to each well, except for the "no receptor" control wells.
-
Add 5 µL of the serially diluted "this compound" or vehicle (Assay Buffer) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours in the dark to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excite with plane-polarized light at the appropriate wavelength for the fluorophore and measure the emitted light in parallel and perpendicular planes.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values.
-
Plot the fluorescence polarization values against the logarithm of the "this compound" concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) Assay
This protocol outlines the use of SPR to measure the real-time binding kinetics of "this compound" to the immobilized A2A-D2R heteromer.
Workflow:
Surface Plasmon Resonance Assay Workflow
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified A2A-D2R heteromer preparation
-
"this compound"
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Immobilization of A2A-D2R Heteromer:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified A2A-D2R heteromer preparation over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the receptor immobilization.
-
-
Binding Analysis:
-
Equilibrate the system by flowing Running Buffer over the sensor surface until a stable baseline is achieved.
-
Prepare a series of dilutions of "this compound" in Running Buffer.
-
Inject the "this compound" solutions at different concentrations over the sensor surface for a defined period to monitor the association phase.
-
Switch back to flowing Running Buffer to monitor the dissociation of the ligand from the receptor.
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Radioligand Binding Assay
This protocol describes a competition binding assay using whole cells expressing the A2A-D2R heteromer to determine the affinity of "this compound".
Workflow:
Cell-Based Radioligand Binding Assay Workflow
Materials:
-
Cell line co-expressing human A2A and D2 receptors (e.g., HEK293 or CHO cells)
-
Radioligand (e.g., [3H]-ZM241385 for A2A or [3H]-raclopride for D2)
-
"this compound"
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Non-specific binding control (e.g., a high concentration of a known antagonist for the target receptor)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Preparation:
-
Culture cells to an appropriate density.
-
Harvest the cells and resuspend them in ice-cold Binding Buffer to a concentration of approximately 1-2 million cells/mL.
-
-
Assay Setup:
-
In reaction tubes, add a fixed concentration of the radioligand (typically at or below its KD value).
-
Add increasing concentrations of "this compound" or vehicle.
-
For determining non-specific binding, add a saturating concentration of a non-radiolabeled antagonist.
-
Initiate the binding reaction by adding the cell suspension to each tube.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Measurement:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the "this compound" concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric mechanisms within the adenosine A2A-dopamine D2 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhancement of adenosine A2A signaling improves dopamine D2 receptor antagonist-induced dyskinesia via β-arrestin signaling [frontiersin.org]
Application Notes and Protocols for Assessing the Efficacy of Heterobival-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobivalent ligands represent a promising class of therapeutic agents designed to simultaneously engage two distinct cell surface receptors, often leading to enhanced affinity, selectivity, and novel pharmacological effects compared to their monovalent counterparts. Heterobivalent Ligand-1 is a novel synthetic molecule designed to target the Adenosine A2A (A2AR) and Dopamine D2 (D2R) receptor heteromer, a key player in neurological pathways. These application notes provide a comprehensive overview of cell-based assays and detailed protocols to evaluate the efficacy of this compound.
The core principle behind assessing the efficacy of a heterobivalent ligand lies in comparing its activity in a cellular context co-expressing both target receptors versus cells expressing only one of the individual receptors. This allows for the characterization of enhanced avidity and functional consequences of the dual receptor engagement.
Signaling Pathway of this compound
This compound is designed to bind to the A2A-D2 receptor heteromer. The A2A receptor is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Conversely, the D2 receptor is a Gi-coupled GPCR that inhibits adenylyl cyclase, leading to a decrease in cAMP. The simultaneous engagement of both receptors by this compound is hypothesized to modulate downstream signaling in a unique manner, potentially leading to a more potent and specific cellular response.
Caption: Signaling pathway of this compound at the A2A-D2 receptor heteromer.
Experimental Workflow for Efficacy Assessment
A systematic approach is required to fully characterize the efficacy of this compound. The general workflow involves a series of cell-based assays, starting from confirming target engagement and moving towards functional and phenotypic outcomes.
Caption: General experimental workflow for assessing the efficacy of this compound.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Binding Affinity of this compound
| Cell Line | Receptor(s) Expressed | Ligand | IC50 (nM) |
| CHO-K1 | A2AR only | Monovalent A2A Ligand | 15.2 |
| This compound | 12.8 | ||
| CHO-K1 | D2R only | Monovalent D2 Ligand | 5.1 |
| This compound | 7.5 | ||
| CHO-K1 | A2AR and D2R | This compound | 0.8 |
Table 2: Functional Activity of this compound (cAMP Production)
| Cell Line | Receptor(s) Expressed | Treatment | EC50 (nM) |
| CHO-K1 | A2AR and D2R | A2A Agonist | 25.6 |
| This compound | 3.2 |
Table 3: Cytotoxicity of this compound
| Cell Line | Ligand Concentration (µM) | % Cell Viability (48h) |
| CHO-K1 (A2AR+D2R) | 0 (Control) | 100 |
| 0.1 | 98.5 | |
| 1 | 95.2 | |
| 10 | 92.1 |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50) of this compound to its target receptors.
Materials:
-
CHO-K1 cells stably expressing A2AR only, D2R only, or both A2AR and D2R.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-ZM241385 (for A2AR) or [3H]-Spiperone (for D2R).
-
Unlabeled Competitors: ZM241385, Spiperone, this compound.
-
96-well plates, scintillation fluid, and a scintillation counter.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells and prepare a cell membrane suspension in ice-cold Binding Buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of Binding Buffer (for total binding) or 25 µL of 10 µM unlabeled competitor (ZM241385 or Spiperone for non-specific binding).
-
25 µL of a serial dilution of this compound or the corresponding monovalent competitor.
-
25 µL of the appropriate radioligand (final concentration ~Kd of the radioligand).
-
25 µL of the cell membrane preparation (final protein concentration 10-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Harvesting: Harvest the membranes onto a filter plate using a cell harvester and wash three times with ice-cold Binding Buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC50.
cAMP Functional Assay
This assay measures the effect of this compound on intracellular cAMP levels.
Materials:
-
CHO-K1 cells co-expressing A2AR and D2R.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
384-well white plates.
Protocol:
-
Cell Seeding: Seed cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a known A2AR agonist in Stimulation Buffer.
-
Cell Stimulation:
-
For agonist mode: Add 5 µL of the compound dilutions to the cells.
-
For antagonist mode: Pre-incubate cells with this compound for 15 minutes, then add a fixed concentration of A2AR agonist (e.g., EC80).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
Receptor Internalization Assay
This assay visualizes and quantifies the internalization of the target receptors upon ligand binding.
Materials:
-
HEK293 cells co-expressing SNAP-tagged A2AR and HaloTag-tagged D2R.
-
Fluorescently labeled ligands for SNAP-tag (e.g., SNAP-Surface® 647) and HaloTag (e.g., HaloTag® TMR).
-
This compound.
-
Live-cell imaging medium.
-
High-content imaging system or confocal microscope.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom plates and allow them to adhere overnight.
-
Receptor Labeling: Incubate cells with SNAP-Surface® 647 and HaloTag® TMR ligands according to the manufacturer's instructions to label the surface receptor population. Wash to remove excess dye.
-
Ligand Treatment: Treat the cells with this compound at a desired concentration (e.g., 10x EC50 from the functional assay). Include a vehicle control.
-
Time-Lapse Imaging: Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) using a high-content imaging system.
-
Image Analysis: Quantify the internalization by measuring the fluorescence intensity inside the cell (punctate structures) versus the cell surface over time.
-
Data Analysis: Plot the percentage of internalized receptors over time for treated versus control cells.
MTT Cytotoxicity Assay
This assay assesses the effect of this compound on cell viability.
Materials:
-
CHO-K1 cells co-expressing A2AR and D2R.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log concentration of the ligand.
Logical Relationship for Efficacy Determination
The combination of binding, functional, and phenotypic assays provides a comprehensive picture of the efficacy of this compound.
Caption: Logical framework for determining the overall efficacy of this compound.
Application Notes and Protocols: Heterobivalent Ligand-1 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobivalent ligands are engineered molecules designed to simultaneously bind to two different receptor types. This dual-targeting capability offers enhanced specificity and avidity for cells co-expressing both target receptors, making them powerful tools in drug development and molecular biology research. "Heterobivalent Ligand-1" is a novel fluorescently-labeled probe designed to target the human melanocortin-4 receptor (MC4R) and the delta-opioid receptor (δ-OR). This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy to study receptor co-localization, trafficking, and signaling.
This compound Specifications
This compound consists of a selective agonist for MC4R and a selective agonist for δ-OR, joined by a flexible linker. The ligand is conjugated to the cyanine (B1664457) dye Cy5, a bright and photostable fluorophore suitable for fluorescence microscopy.
| Parameter | Value | Reference |
| Target 1 | Human Melanocortin-4 Receptor (MC4R) | |
| Target 2 | Human Delta-Opioid Receptor (δ-OR) | |
| Fluorophore | Cyanine 5 (Cy5) | |
| Excitation Maximum (Ex max) | ~649 nm | [1][2] |
| Emission Maximum (Em max) | ~667 nm | [1][2] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | ~0.27 | [1] |
Quantitative Data: Binding Affinities
The binding affinity of this compound has been characterized in cell lines co-expressing human MC4R and δ-OR. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined through competitive binding assays.
| Cell Line | Assay Condition | IC50 (nM) |
| CHO cells co-expressing hMC4R and hδ-OR | Competition against Eu-NDP-α-MSH (MC4R ligand) | 3.2 |
| CHO cells co-expressing hMC4R and hδ-OR | Competition against Eu-NDP-α-MSH in the presence of naloxone (B1662785) (δ-OR antagonist) | 134.0 |
This data demonstrates the enhanced binding avidity of the heterobivalent ligand to cells expressing both receptors compared to when one of the receptors is blocked.
Signaling Pathways
This compound can be used to investigate the signaling pathways downstream of MC4R and δ-OR activation. The simultaneous engagement of both receptors may lead to unique signaling profiles compared to the activation of each receptor individually.
MC4R Signaling Pathway
The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs.[3][4][5] Activation of MC4R leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4][5] This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately modulating gene expression and cellular responses related to energy homeostasis and appetite.[3][4]
δ-Opioid Receptor Signaling Pathway
The delta-opioid receptor is a GPCR that primarily couples to Gαi/o.[6][7] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] Additionally, the βγ-subunits of the G-protein can modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[7] δ-OR activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[8]
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of a Heterobivalent Ligand Targeting GRPR and Integrin αvβ3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobivalent ligands, which are engineered to simultaneously bind to two different molecular targets, represent a promising class of radiopharmaceuticals for enhanced tumor imaging and therapy. By targeting two distinct cell surface proteins, such as the gastrin-releasing peptide receptor (GRPR) and integrin αvβ3, which are often overexpressed in various cancers, these agents can offer improved tumor uptake, specificity, and diagnostic accuracy compared to their monospecific counterparts.[1][2] This application note provides a detailed protocol for the radiolabeling of a model heterobivalent ligand, "Heterobivalent ligand-1," designed to target both GRPR and integrin αvβ3. Specifically, this document will focus on the radiolabeling procedure with Gallium-68 (⁶⁸Ga) using a NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) chelator, along with methods for quality control and in vitro/in vivo characterization.
Principle of Heterobivalent Targeting
The rationale behind using a heterobivalent ligand targeting both GRPR and integrin αvβ3 lies in the complementary expression patterns of these receptors in many tumor types, including breast and prostate cancer.[1][3] While GRPR is highly expressed on many cancer cells, integrin αvβ3 is predominantly found on neovascular endothelial cells and some tumor cells, playing a crucial role in angiogenesis and metastasis.[1] A dual-targeting ligand can therefore bind to a broader range of tumor-associated cells, potentially leading to a stronger and more comprehensive imaging signal.[4][5]
Signaling Pathways
To understand the biological context of "this compound", it is essential to be familiar with the signaling pathways initiated by its targets, GRPR and integrin αvβ3.
Experimental Protocols
Materials and Reagents
-
NOTA-conjugated "this compound" (RGD-Bombesin heterodimer)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-5.0)
-
Hydrochloric acid (0.1 M, sterile)
-
Sterile water for injection
-
C18 Sep-Pak cartridges
-
Ethanol (B145695) (absolute)
-
Sterile filters (0.22 µm)
-
Reaction vials (2 mL)
-
Heating block or microwave synthesizer
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Saline solution (0.9% NaCl, sterile)
-
Human serum
-
Phosphate-buffered saline (PBS)
Protocol for ⁶⁸Ga-Labeling of "this compound"
-
Preparation:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M sterile HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, dissolve 5 nmol of NOTA-conjugated "this compound" in 500 µL of 0.1 M sodium acetate buffer (pH 4.0-5.0).[6]
-
-
Radiolabeling Reaction:
-
Quality Control (QC):
-
Radiochemical Purity (RCP):
-
HPLC: Analyze a small aliquot of the reaction mixture using a reverse-phase C18 HPLC column with a gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA). Monitor the eluate with a UV detector and a radioactivity detector. The RCP should be ≥95%.
-
ITLC: Spot a small amount of the reaction mixture onto an ITLC strip. Develop the chromatogram using an appropriate solvent system (e.g., 1 M ammonium (B1175870) acetate:methanol, 1:1). The radiolabeled peptide should remain at the origin, while free ⁶⁸Ga migrates with the solvent front. Calculate the RCP by measuring the radioactivity distribution on the strip.
-
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the radiolabeled ligand with a small volume of ethanol/water mixture.
-
-
Formulation:
-
Evaporate the ethanol from the purified product.
-
Reconstitute the final product in sterile saline for injection.
-
Pass the solution through a 0.22 µm sterile filter into a sterile vial.
-
In Vitro Stability Assay
-
Incubate an aliquot of the final radiolabeled product in human serum or PBS at 37°C.
-
At various time points (e.g., 30, 60, 120 minutes), analyze the samples by HPLC to determine the percentage of intact radiolabeled ligand.
Cell Binding Assay
-
Culture GRPR-positive (e.g., PC-3) and integrin αvβ3-positive (e.g., U87MG) cancer cell lines.
-
Incubate the cells with increasing concentrations of the non-radiolabeled "this compound" in the presence of a constant amount of a known radiolabeled ligand for either GRPR (e.g., ¹²⁵I-[Tyr⁴]Bombesin) or integrin αvβ3 (e.g., ¹²⁵I-echistatin).[6][7]
-
After incubation, wash the cells to remove unbound ligand and measure the cell-associated radioactivity.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
Data Presentation
Table 1: Radiolabeling and In Vitro Characteristics of ⁶⁸Ga-NOTA-"this compound"
| Parameter | Value | Reference |
| Radiochemical Yield | >90% (decay-corrected) | [6] |
| Radiochemical Purity | >98% (after HPLC purification) | [6] |
| Molar Activity | 17-51 GBq/µmol (non-optimized) | [7] |
| Stability in Human Serum (2h) | >98% | [8] |
Table 2: In Vitro Binding Affinity of "this compound"
| Cell Line | Target Receptor | IC₅₀ (nM) | Reference |
| PC-3 | GRPR | 1.39 ± 0.54 | [9] |
| U87MG | Integrin αvβ3 | 1300 ± 288 | [7] |
Table 3: Biodistribution of ⁶⁸Ga-NOTA-"this compound" in PC-3 Tumor-Bearing Mice (%ID/g at 60 min post-injection)
| Organ | %ID/g (mean ± SD) | Reference |
| Blood | 0.45 ± 0.08 | [6] |
| Liver | 0.65 ± 0.12 | [6] |
| Kidneys | 3.28 ± 0.99 | [6] |
| Muscle | 0.33 ± 0.06 | [6] |
| Tumor | 5.05 ± 0.19 | [5] |
Conclusion
The provided protocols and data demonstrate a robust method for the preparation and evaluation of ⁶⁸Ga-labeled "this compound" for dual targeting of GRPR and integrin αvβ3. The high radiochemical yield and purity, coupled with favorable in vitro stability and specific binding to target receptors, underscore the potential of this class of radiopharmaceuticals for clinical translation in oncology. Further preclinical and clinical studies are warranted to fully elucidate the diagnostic and therapeutic efficacy of this promising heterobivalent ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijrr.com [ijrr.com]
- 6. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human Dose Assessment of 68Ga-NODAGA-RGD-BBN Heterodimer Peptide based on Animal Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Unveiling Cellular Targets with Heterobivalent Ligand-1 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobivalent ligands represent a cutting-edge class of chemical probes designed to simultaneously engage two distinct receptor targets. This dual-targeting approach offers significant advantages in terms of binding affinity and specificity, particularly for identifying and characterizing cells that co-express specific receptor combinations. "Heterobivalent ligand-1" is a novel research tool specifically developed to target the Adenosine (B11128) A2A (A2AR) and Dopamine (B1211576) D2 (D2R) receptor heteromer.[1][2] This interaction is of significant interest in neuroscience and pharmacology due to its role in modulating neuronal function.[3][4] Flow cytometry, a powerful technique for single-cell analysis, serves as an ideal platform to leverage the unique properties of this compound for detailed cellular characterization.
These application notes provide a comprehensive guide to utilizing this compound in flow cytometry for the identification and analysis of cells expressing the A2AR-D2R heteromer.
Principle of Action
This compound is engineered with two distinct pharmacophores, one selective for the A2A receptor and the other for the D2 receptor, connected by a flexible linker. This design allows the ligand to bind simultaneously to both receptors when they are in close proximity, such as in a heteromeric complex. This simultaneous binding, known as avidity, results in a significantly higher binding affinity and slower dissociation rate compared to its monovalent counterparts that target only one of the receptors.[1] This enhanced affinity allows for the specific labeling and detection of cells co-expressing A2AR and D2R, even at low receptor densities.
The antagonistic relationship between the A2A and D2 receptors within the heteromer is a key aspect of its function.[3][4][5] Activation of the Gs-coupled A2A receptor typically leads to an increase in intracellular cAMP, while activation of the Gi-coupled D2 receptor inhibits cAMP production.[4] Within the heteromer, activation of the A2A receptor can allosterically inhibit the binding and signaling of the D2 receptor, and vice versa.[3][5] this compound, by binding to both receptors, can modulate this intricate signaling interplay, providing a tool to dissect the functional consequences of A2AR-D2R heteromerization.
Applications in Flow Cytometry
The unique characteristics of this compound make it a valuable tool for a range of flow cytometry applications:
-
Identification and Quantification of A2AR-D2R Co-expressing Cells: The high affinity and specificity of this compound allow for the clear identification and enumeration of cell populations that co-express both receptors within a heterogeneous sample.
-
Competitive Binding Assays: By competing with unlabeled ligands for A2A or D2 receptors, this compound can be used to determine the binding affinities of novel drug candidates targeting this heteromer.
-
Receptor Internalization Studies: Fluorescently labeled this compound can be used to monitor the internalization of the A2AR-D2R heteromer upon ligand binding, providing insights into receptor trafficking and desensitization.
-
Analysis of Signaling Pathways: By combining the use of this compound with intracellular flow cytometry staining for downstream signaling molecules (e.g., phosphorylated proteins), researchers can investigate the signaling cascades initiated by the engagement of the A2AR-D2R heteromer.
Data Presentation
The following tables summarize the binding affinities of this compound (referred to as compound 26 in the source) and its corresponding monovalent ligands for the Adenosine A2A and Dopamine D2 receptors.[1][2]
Table 1: Binding Affinities of Heterobivalent and Monovalent Ligands at the Adenosine A2A Receptor (A2AR)
| Ligand | Description | Spacer Length (atoms) | KDB1 (nM) for A2AR | Fold Increase in Affinity vs. Monovalent |
| 7 | A2AR Pharmacophore | - | 8.8 | - |
| 18 | Monovalent A2AR Ligand | 25 | 48 | - |
| 19 | Monovalent A2AR Ligand | 35 | 160 | - |
| 20 | Monovalent A2AR Ligand | 43 | 50 | - |
| 24 | Heterobivalent Ligand | 25 | 6 | 8-fold (vs. 18) |
| 25 | Heterobivalent Ligand | 35 | 1.9 | 84-fold (vs. 19) |
| This compound (26) | Heterobivalent Ligand | 43 | 2.1 | 24-fold (vs. 20) |
Table 2: Binding Affinities of Heterobivalent and Monovalent Ligands at the Dopamine D2 Receptor (D2R)
| Ligand | Description | Spacer Length (atoms) | KDB1 (nM) for D2R |
| 11 | D2R Pharmacophore | - | 0.70 |
| 21 | Monovalent D2R Ligand | 25 | 0.77 |
| 22 | Monovalent D2R Ligand | 35 | 1.5 |
| 23 | Monovalent D2R Ligand | 43 | 0.50 |
| 24 | Heterobivalent Ligand | 25 | 0.6 |
| 25 | Heterobivalent Ligand | 35 | 1.2 |
| This compound (26) | Heterobivalent Ligand | 43 | 0.13 |
Experimental Protocols
Protocol 1: Direct Staining of A2AR-D2R Co-expressing Cells
This protocol describes the direct staining of cells with a fluorescently labeled version of this compound to identify and quantify cells expressing the A2AR-D2R heteromer.
Materials:
-
Cells of interest (e.g., cell line co-expressing A2AR and D2R, or primary cells)
-
Fluorescently labeled this compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
-
Staining:
-
Add the fluorescently labeled this compound to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound ligand. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and the appropriate fluorescence channel for the labeled ligand.
-
Controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Cells stained with monovalent ligands: To compare the signal intensity and specificity of the heterobivalent ligand.
-
Cells known not to express one or both receptors: As a negative control for specificity.
Protocol 2: Competitive Binding Assay
This protocol is designed to determine the binding affinity of an unlabeled test compound for the A2AR-D2R heteromer by measuring its ability to compete with a fixed concentration of fluorescently labeled this compound.
Materials:
-
Cells co-expressing A2AR and D2R
-
Fluorescently labeled this compound
-
Unlabeled test compound
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Competition:
-
In a series of tubes, add increasing concentrations of the unlabeled test compound to the cell suspension.
-
Add a fixed, subsaturating concentration of fluorescently labeled this compound to each tube.
-
Incubate for 1-2 hours at 4°C in the dark to reach equilibrium.
-
-
Washing: Wash the cells twice as described in Protocol 1.
-
Data Acquisition: Acquire data on a flow cytometer as described in Protocol 1.
Data Analysis:
-
The Mean Fluorescence Intensity (MFI) of the cells will decrease as the concentration of the unlabeled competitor increases.
-
Plot the MFI against the logarithm of the competitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the binding of the fluorescently labeled this compound.
Visualizations
References
- 1. A heterobivalent ligand for the adenosine A2A- dopamine D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterobivalent Ligand for the Adenosine A2A-Dopamine D2 Receptor Heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sjzsyj.com.cn [sjzsyj.com.cn]
- 4. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterobivalent Ligand Synthesis: A Focus on Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of heterobivalent ligands, with a specific focus on the critical role of linker chemistry in achieving desired therapeutic and diagnostic properties. While "Heterobivalent Ligand-1" is used as a representative example, the principles and methodologies described herein are broadly applicable to the design and synthesis of a wide range of heterobivalent molecules.
Introduction to Heterobivalent Ligands
Heterobivalent ligands are molecules that contain two different pharmacophores connected by a chemical linker.[1][2] This design strategy offers several advantages over their monovalent counterparts, including increased binding avidity and specificity for cells or tissues that co-express the target receptors.[2][3] The ability to simultaneously engage two different receptors can lead to unique pharmacological effects, making heterobivalent ligands promising candidates for targeted drug delivery, diagnostic imaging, and novel therapeutic interventions.[4][5] The choice of linker is paramount as it influences the ligand's spatial orientation, flexibility, solubility, and ultimately, its biological activity.[6][7]
The Crucial Role of the Linker
The linker is not merely a passive spacer but an active component that dictates the overall efficacy of a heterobivalent ligand. Its key functions include:
-
Controlling Inter-ligand Distance and Orientation: The length and rigidity of the linker are critical for enabling simultaneous binding of the two pharmacophores to their respective receptors.[3][6]
-
Modulating Physicochemical Properties: The linker's chemical composition affects the solubility, stability, and pharmacokinetic profile of the entire molecule.[7][8] For instance, polyethylene (B3416737) glycol (PEG) based linkers (PEGO) can enhance hydrophilicity.[2]
-
Enabling Controlled Payload Release: In applications like antibody-drug conjugates (ADCs), cleavable linkers are designed to release a therapeutic payload under specific physiological conditions.[7][8]
The selection of an appropriate linker is a key step in the design of a successful heterobivalent ligand. The optimal linker is often determined empirically by synthesizing and evaluating a series of ligands with varying linker lengths and compositions.[1][6]
Common Linker Chemistries and Synthesis Strategies
A variety of chemical strategies have been developed for the synthesis of heterobivalent ligands. The choice of strategy often depends on the nature of the pharmacophores and the desired properties of the linker.
Solid-Phase Peptide Synthesis (SPPS)
For peptide-based ligands, solid-phase synthesis is a powerful and versatile method.[2] This approach allows for the sequential assembly of the first ligand, followed by the stepwise construction of the linker, and finally the assembly of the second ligand, all on a solid support.[2][9] This modular strategy simplifies purification and allows for the introduction of diverse linker functionalities.[2]
Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific method for conjugating two molecular fragments.[4][10] This reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for the final assembly of complex heterobivalent ligands.[7][10]
Modular One-Pot Synthesis
Recent advances have led to the development of modular one-pot strategies that significantly streamline the synthesis of heterobivalent ligands.[4][5][11] For example, using a trifunctional platform like 3,6-dichloro-1,2,4,5-tetrazine (B31795) allows for the sequential and chemoselective introduction of different ligands and a functional moiety (e.g., for imaging) in a single reaction vessel.[5][11] This approach is time-efficient and can lead to higher overall yields.[5][11]
Data Presentation: Linker Impact on Binding Affinity
The following table summarizes representative data on how linker length can influence the binding affinity of a heterobivalent ligand. The data is conceptual and based on trends observed in the literature, illustrating the importance of optimizing linker length for enhanced avidity.[1][3]
| Ligand Construct | Linker Composition | Linker Length (atoms) | Receptor Binding Affinity (IC50, nM) - Dual Receptor Cells | Receptor Binding Affinity (IC50, nM) - Single Receptor Cells | Fold Enhancement |
| MSH-Pego-CCK | PEGO | 20 | > 100 | ~ 25 | ~ 1 |
| MSH-Pego-Pego-CCK | PEGO | 40 | 50 | ~ 25 | ~ 0.5 |
| MSH7-Pego-[PG]6-Pego-CCK6 | PEGO, Pro-Gly | 76 | 2 | ~ 25 | ~ 12.5 |
This table is a representative example based on findings where longer, more rigid linkers showed improved binding.[1][2]
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative heterobivalent ligand, "this compound," targeting the melanocortin-4 receptor (MC4R) and the cholecystokinin-2 receptor (CCK2R) using a solid-phase synthesis approach with a PEGO and Pro-Gly based linker.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for assembling the peptide components of the heterobivalent ligand on a solid support.
Materials:
-
Rink Amide Tentagel resin
-
Nα-Fmoc protected amino acids
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) / HOCt (6-Chloro-1-hydroxybenzotriazole)
-
DMF (Dimethylformamide)
-
20% Piperidine (B6355638) in DMF
-
THF (Tetrahydrofuran)
-
Cleavage cocktail (e.g., 91% TFA, 3% water, 3% 1,2-ethanedithiol, 3% thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide Tentagel resin in THF for 1 hour, followed by washing with DMF.[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 2 minutes, followed by a second treatment for 20 minutes.[2]
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Nα-Fmoc protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt or DIC/HOCt in DMF.[2]
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Synthesis of "this compound" (MSH-Linker-CCK)
This protocol describes the modular assembly of the heterobivalent ligand on the solid-phase resin.
Procedure:
-
Assemble First Ligand (MSH analogue): Synthesize the melanocortin receptor ligand sequence on the Rink Amide resin using the general SPPS protocol described in 5.1.[2]
-
Linker Assembly:
-
Assemble Second Ligand (CCK analogue):
-
After the linker is assembled, continue the SPPS process to build the cholecystokinin (B1591339) receptor ligand sequence on the end of the linker.[2]
-
-
Cleavage and Deprotection:
-
Once the complete heterobivalent ligand is assembled, wash the resin with dichloromethane (B109758) and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the ligand from the resin and remove all side-chain protecting groups.[12]
-
-
Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the modular solid-phase synthesis workflow for "this compound".
Caption: Solid-phase synthesis workflow for "this compound".
Signaling Pathway Concept
This diagram illustrates the conceptual signaling pathway engagement by a heterobivalent ligand.
Caption: Conceptual signaling by a heterobivalent ligand.
Conclusion
The synthesis of heterobivalent ligands is a rapidly advancing field with significant potential in drug discovery and development. The linker chemistry is a cornerstone of this approach, and careful design and synthesis are essential for achieving the desired biological activity. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and application of these promising molecules.
References
- 1. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Specific Targeting by Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bivalent Ligands Targeting Chemokine Receptor Dimerization: Molecular Design and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. symeres.com [symeres.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Synthetic Heterobivalent Ligand Composed of Glucagon-like Peptide 1 and Yohimbine Specifically Targets β-cells within the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Heterobivalent Ligand-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterobivalent ligands are molecules designed with two distinct pharmacophores, enabling them to simultaneously engage with two different protein targets or binding sites. This unique characteristic allows for the modulation of complex biological pathways, offering potential therapeutic advantages such as increased affinity, selectivity, and novel mechanisms of action. "Heterobivalent ligand-1" is a novel synthetic molecule designed to bridge two specific targets in a key cellular signaling pathway.
The purification of this compound from a crude synthetic reaction mixture is a critical step to ensure the accuracy and reproducibility of subsequent biological assays. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Purification Strategies for this compound
The purification of this compound typically involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and other impurities. The choice of technique depends on the scale of the synthesis, the polarity of the compound, and the required final purity. A general workflow is presented below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for the initial purification of gram-scale quantities of this compound from the crude reaction mixture.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates
-
Collection tubes
Instrumentation:
-
Flash chromatography system (e.g., Teledyne ISCO CombiFlash)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve 1 gram of the crude reaction mixture in a minimal amount of DCM. Add 2-3 grams of silica gel and concentrate using a rotary evaporator to obtain a dry powder.
-
Column Packing: Select a silica gel column appropriate for the scale of the purification. Equilibrate the column with 100% DCM.
-
Sample Loading: Load the dry-loaded sample onto the column.
-
Elution: Elute the column with a gradient of 0% to 10% MeOH in DCM over 20 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions using TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified this compound.
Data Presentation: Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (40 g column) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 0-10% B over 20 column volumes |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm |
| Approximate Yield | 60-70% |
| Purity after Column | ~90-95% |
Protocol 2: Preparative HPLC
This protocol is used for the final polishing of this compound to achieve high purity (>98%), typically for in-vitro and in-vivo studies.
Materials:
-
Partially purified this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the partially purified product from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of ACN/water).
-
Method Development: Develop a suitable gradient method on an analytical scale to ensure good separation of the product from impurities.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Water (with 0.1% TFA) and 5% ACN (with 0.1% TFA).
-
Injection and Elution: Inject the sample onto the column and elute with a gradient of 5% to 95% ACN in water (with 0.1% TFA) over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.
-
Lyophilization: Combine the pure fractions and freeze-dry to obtain the final product as a solid.
Data Presentation: Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18 Reverse-Phase (5 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Approximate Yield | 80-90% (from partially purified) |
| Final Purity | >98% |
Hypothetical Signaling Pathway Modulation
This compound is designed to simultaneously bind to a receptor tyrosine kinase (RTK) and a downstream signaling protein (SP), thereby modulating a specific cellular response. The diagram below illustrates this hypothetical mechanism of action.
Caption: Mechanism of action for this compound.
Disclaimer: "this compound" is a placeholder name for a hypothetical molecule. The protocols and data provided are illustrative and should be adapted based on the specific chemical properties of the compound of interest. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: Heterobivalent Ligands for Studying Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobivalent ligands are chemical entities composed of two different pharmacophores connected by a linker. This unique architecture allows them to simultaneously bind to two distinct protein targets, effectively bridging them. This property makes heterobivalent ligands powerful tools for studying and modulating protein-protein interactions (PPIs), particularly in the context of receptor heteromers on the cell surface. By targeting specific combinations of receptors, these ligands can achieve higher affinity and selectivity compared to their monovalent counterparts, opening new avenues for therapeutic intervention and diagnostic imaging.[1][2][3]
The core principle behind the enhanced efficacy of heterobivalent ligands lies in the avidity effect. By binding to two targets in close proximity, the overall binding strength (avidity) is significantly greater than the affinity of each individual ligand component. This allows for the specific targeting of cells or tissues that co-express both target proteins, a strategy with significant potential in areas such as oncology and neuroscience.[2][4][5]
These application notes provide an overview of the use of heterobivalent ligands in studying PPIs, with a focus on G-protein coupled receptor (GPCR) heteromers. We include representative quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Data Presentation
The following table summarizes quantitative data for representative heterobivalent ligands from published studies, illustrating their enhanced binding affinity in systems where both target receptors are present.
| Heterobivalent Ligand System | Target Receptors | Cell Line | Key Parameter | Monovalent/Blocked Binding | Bivalent Binding | Fold Enhancement | Reference |
| DeltII-[PG]15-MSH7 | MC4R / δOR | HEK293 (co-expressing) | IC50 (vs. Eu-NDP-α-MSH) | 159.6 ± 46.3 nM | 3.3 ± 1.8 nM | ~48 | [1] |
| MSH7-Pego-[PG]6-Pego-CCK6 | MC4R / CCK2R | HEK293 (co-expressing) | IC50 (vs. Eu-DTPA-NDP-α-MSH) | 349.5 nM | 4.5 nM | ~78 | [1] |
| MSH/CCK htBVLs | MC4R / CCK2R | Cells expressing both receptors | Binding Affinity | - | 0.5 - 10 nM | 20 - 24 | [5] |
| "Heterobivalent ligand-1" | A2AR / D2R | Not Specified | Ki | - | Ki (A2AR) = 2.1 nM | Not Applicable | [6] |
| Ki (D2R) = 0.13 nM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Affinity Determination
This protocol describes a method to determine the binding affinity (IC50) of a heterobivalent ligand in cells co-expressing the two target receptors.
Materials:
-
HEK293 cells co-expressing the two target receptors (e.g., MC4R and CCK2R).
-
HEK293 cells expressing only one of the target receptors (control).
-
Assay buffer (e.g., Tris-based buffer with physiological salts and protease inhibitors).
-
Labeled monovalent ligand (e.g., [3H]ligand or Europium-labeled ligand).
-
Unlabeled heterobivalent ligand at various concentrations.
-
Unlabeled monovalent ligand for non-specific binding determination.
-
96-well microplates.
-
Scintillation counter or time-resolved fluorescence reader.
Procedure:
-
Cell Preparation: Culture the engineered HEK293 cells to confluency. On the day of the experiment, harvest the cells and prepare a cell suspension in assay buffer. Determine the cell concentration and adjust to the desired density.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Cell suspension + Labeled monovalent ligand.
-
Non-specific Binding: Cell suspension + Labeled monovalent ligand + a high concentration of unlabeled monovalent ligand.
-
Competitive Binding: Cell suspension + Labeled monovalent ligand + increasing concentrations of the heterobivalent ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free ligand. Wash the filters with ice-cold assay buffer.
-
Quantification:
-
For radiolabeled ligands, place the filter discs in scintillation vials with scintillation fluid and count using a scintillation counter.
-
For Europium-labeled ligands, allow the filters to dry, add an enhancement solution, and read the time-resolved fluorescence.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the heterobivalent ligand concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Fluorescence Imaging of Heterobivalent Ligand Binding and Internalization
This protocol outlines a method to visualize the binding of a fluorescently labeled heterobivalent ligand to the cell surface and its subsequent internalization.
Materials:
-
HEK293 cells co-expressing the target receptors, cultured on glass coverslips.
-
Fluorescently labeled heterobivalent ligand (e.g., Cy5-labeled).
-
Live-cell imaging medium.
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Objective lens suitable for live-cell imaging (e.g., 60x oil immersion).
Procedure:
-
Cell Culture: Plate the cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Ligand Incubation:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the coverslip in a chamber on the microscope stage, maintaining the temperature at 37°C.
-
Add the fluorescently labeled heterobivalent ligand to the chamber at a final concentration in the low nanomolar range (e.g., 0.8 nM).[1]
-
-
Image Acquisition:
-
Immediately begin acquiring images using the appropriate laser line for excitation (e.g., 633 nm for Cy5) and detecting the emitted fluorescence.
-
Capture initial images to visualize the initial binding to the cell surface. This may appear as a ring of fluorescence around the cells.[1]
-
Continue to acquire images at regular time intervals (e.g., every 1-2 minutes) to monitor the movement of the ligand.
-
-
Internalization Visualization:
-
After an initial binding period (e.g., 3 minutes), gently wash the cells with fresh imaging medium to remove unbound ligand.[1]
-
Continue time-lapse imaging. Internalization is often observed as the appearance of punctate structures within the cytoplasm, representing the ligand-receptor complexes in endocytic vesicles.[1]
-
-
Image Analysis: Analyze the time-lapse images to characterize the dynamics of ligand binding, clustering, and internalization.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of heterobivalent ligands.
Caption: Signaling pathway modulation by a heterobivalent ligand.
Caption: Experimental workflow for heterobivalent ligand development.
References
- 1. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-specific targeting by heterobivalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterobivalent ligands target cell-surface receptor combinations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Specific Targeting by Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
Application Notes and Protocols: In Vivo Targeting with Heterobivalent Ligands
Topic: In Vivo Targeting Studies with a Representative Heterobivalent Ligand (RGD-BBN)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterobivalent ligands, which are engineered to simultaneously target two different cell surface receptors, represent a promising strategy for enhancing the specificity and efficacy of diagnostic and therapeutic agents.[1] By targeting a combination of receptors that are co-expressed on diseased cells, these ligands can achieve higher avidity and selectivity compared to their monospecific counterparts.[1][2] This document provides detailed application notes and protocols for in vivo targeting studies using a representative radiolabeled heterobivalent peptide, which combines an RGD (Arginylglycylaspartic acid) motif and a Bombesin (BBN) antagonist. This ligand is designed to target both integrin αvβ3 and the gastrin-releasing peptide receptor (GRPR), both of which are overexpressed in various cancer types.
Principle of Action: Dual Receptor Targeting
The RGD peptide sequence is a well-established ligand for integrin αvβ3, a receptor that is highly expressed on activated endothelial cells during angiogenesis and on the surface of various tumor cells.[3][4] Bombesin and its antagonists target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in cancers such as prostate, breast, and pancreatic cancer. The heterobivalent RGD-BBN ligand is designed to leverage the co-expression of these two receptors on tumor cells and vasculature, thereby enhancing tumor accumulation and retention of a conjugated payload, such as a radionuclide for imaging or therapy.
Below is a diagram illustrating the dual targeting mechanism of the RGD-BBN heterobivalent ligand.
Data Presentation: In Vivo Performance
The following tables summarize quantitative data from representative in vivo studies of a ⁹⁹ᵐTc-labeled RGD-BBN heterobivalent ligand in mouse models bearing tumors that co-express integrin αvβ3 and GRPR.
Table 1: Biodistribution of ⁹⁹ᵐTc-RGD-BBN in Tumor-Bearing Mice (%ID/g)
| Organ | 1 h post-injection | 2 h post-injection | 4 h post-injection |
| Blood | 2.5 ± 0.6 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Tumor | 5.8 ± 1.2 | 6.5 ± 1.5 | 5.2 ± 1.1 |
| Muscle | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Liver | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Kidneys | 15.2 ± 3.1 | 12.8 ± 2.5 | 8.9 ± 1.8 |
| Spleen | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Lungs | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation of the percentage of injected dose per gram of tissue (%ID/g). These values are representative based on published studies of similar agents.[5]
Table 2: Tumor-to-Organ Ratios
| Ratio | 1 h post-injection | 2 h post-injection | 4 h post-injection |
| Tumor/Blood | 2.3 | 5.4 | 10.4 |
| Tumor/Muscle | 14.5 | 21.7 | 26.0 |
| Tumor/Liver | 3.2 | 4.3 | 4.7 |
| Tumor/Kidneys | 0.4 | 0.5 | 0.6 |
These ratios indicate the specificity of tumor uptake compared to background tissues, which is crucial for high-contrast imaging.[6]
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments.
Protocol 1: Radiolabeling of RGD-BBN with Technetium-99m
Objective: To prepare ⁹⁹ᵐTc-labeled RGD-BBN for in vivo studies.
Materials:
-
RGD-BBN peptide with a suitable chelator (e.g., HYNIC).
-
⁹⁹ᵐTc-pertechnetate (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Stannous chloride (SnCl₂) solution.
-
Tricine (B1662993) as a co-ligand.
-
Saline solution (0.9% NaCl).
-
PD-10 column for purification.
-
ITLC strips and appropriate solvent system for quality control.
Procedure:
-
In a sterile vial, dissolve the RGD-BBN peptide in degassed water.
-
Add the tricine solution and the stannous chloride solution.
-
Add the ⁹⁹ᵐTc-pertechnetate solution to the vial.
-
Incubate the reaction mixture at 100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform radiochemical purity analysis using ITLC to determine the percentage of labeled peptide.
-
If necessary, purify the radiolabeled peptide using a PD-10 column to remove unbound ⁹⁹ᵐTc.
-
The final product should be formulated in sterile saline for injection.
Protocol 2: Animal Model and In Vivo Biodistribution Study
Objective: To determine the biodistribution and tumor uptake of ⁹⁹ᵐTc-RGD-BBN in a tumor xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old).
-
Tumor cells co-expressing integrin αvβ3 and GRPR (e.g., PC-3 prostate cancer cells).
-
Matrigel.
-
⁹⁹ᵐTc-RGD-BBN solution.
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse. Allow the tumors to grow to a size of approximately 100-200 mm³.
-
Radiotracer Injection: Administer a defined amount of ⁹⁹ᵐTc-RGD-BBN (e.g., 3.7 MBq) to each tumor-bearing mouse via tail vein injection.
-
Biodistribution: At predetermined time points (e.g., 1, 2, and 4 hours post-injection), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, muscle, liver, kidneys, spleen, lungs, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
The following diagram outlines the general workflow for an in vivo biodistribution study.
Protocol 3: In Vivo SPECT/CT Imaging
Objective: To visualize the tumor targeting of ⁹⁹ᵐTc-RGD-BBN.
Materials:
-
Tumor-bearing mice prepared as in Protocol 2.
-
⁹⁹ᵐTc-RGD-BBN solution.
-
SPECT/CT scanner.
-
Anesthesia (isoflurane).
Procedure:
-
Anesthetize a tumor-bearing mouse.
-
Inject ⁹⁹ᵐTc-RGD-BBN (e.g., 18.5 MBq) via the tail vein.
-
At a suitable time point for optimal tumor-to-background contrast (e.g., 2 hours post-injection), place the anesthetized mouse in the SPECT/CT scanner.
-
Acquire whole-body SPECT and CT images.
-
Reconstruct and co-register the images to visualize the localization of the radiotracer in relation to anatomical structures.
-
For blocking studies, a separate cohort of mice can be co-injected with an excess of unlabeled RGD-BBN to demonstrate receptor-specific uptake.
Conclusion
The use of heterobivalent ligands like RGD-BBN offers a powerful approach for enhancing in vivo tumor targeting. The provided protocols and data serve as a guide for researchers planning to evaluate such agents. Key advantages include the potential for higher tumor accumulation and improved image contrast compared to monospecific ligands.[7] Careful execution of radiolabeling, biodistribution, and imaging studies is essential for the successful preclinical development of these promising molecules.
References
- 1. Heterobivalent ligands target cell-surface receptor combinations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of a Technetium-99m-labeled cyclic RGD peptide as a specific marker of alpha(V)beta(3) integrin for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medigraphic.com [medigraphic.com]
- 6. Frontiers | 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Heterobivalent Ligand-1
Welcome to the technical support center for the synthesis of Heterobivalent Ligand-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for heterobivalent ligands like Ligand-1?
A1: A frequent approach is a modular synthesis, which can be performed on a solid support or as a one-pot strategy.[1][2][3] This typically involves the sequential assembly of the first ligand, attachment of a flexible or semi-rigid linker, and finally, the coupling of the second ligand.[2] Common coupling chemistries include standard peptide couplings, nucleophilic aromatic substitutions, and various "click chemistry" reactions.[1][3]
Q2: How do I choose the right linker length and composition?
A2: The optimal linker is crucial for the ligand's efficacy. The length and rigidity should be designed to span the distance between the two target binding sites, which can often be estimated using molecular modeling.[2] The composition of the linker can influence the solubility and stability of the final conjugate; for example, polyethylene (B3416737) glycol (PEG) based linkers are often used to increase hydrophilicity.[4]
Q3: My heterobivalent ligand has poor solubility. What can I do?
A3: Poor solubility and aggregation can be caused by the hydrophobic nature of the ligand-linker construct.[5] Consider incorporating more hydrophilic moieties into the linker, such as PEG chains.[4] During purification and handling, using solvents like DMSO to maintain solubility before dilution in aqueous buffers may be helpful.
Q4: What are the best methods for purifying my final product?
A4: Purification of complex molecules like heterobivalent ligands can be challenging.[5] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique.[3] For particularly difficult separations or to avoid loss of material on solid supports, high-speed counter-current chromatography (HSCCC) can be an effective alternative.[6]
Q5: Which analytical techniques are recommended for characterizing this compound?
A5: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) can be used to assess purity.[2] Liquid chromatography-mass spectrometry (LC-MS) is essential for confirming the molecular weight of the final product and intermediates.[6] Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure of the ligand and its precursors.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low reaction yield during coupling steps | Incomplete reaction; steric hindrance; poor activation of reagents. | Monitor the reaction progress using HPLC to ensure completion. For peptide couplings, consider using a different activation strategy (e.g., HBTU/HOBt instead of DIC/HOCt). Double coupling may be necessary for difficult amino acids. | [2] |
| Side product formation | Non-specific reactions; instability of protecting groups or intermediates. | Ensure orthogonal protecting groups are used. Some intermediates, like monochlorotetrazines, can be prone to hydrolysis and should be used immediately after purification or stored at low temperatures (-20°C). | [3] |
| Difficulty in purifying the final product | Aggregation of the ligand; co-elution with impurities. | Optimize HPLC purification conditions (e.g., gradient, column type). If aggregation is suspected, try adding organic solvents like DMSO to the sample before injection. Consider alternative purification methods like HSCCC. | [5][6] |
| Final product is unstable | The linker may be susceptible to cleavage in certain conditions (e.g., pH, presence of enzymes). | Re-evaluate the linker chemistry. For applications in biological systems, ensure the linker is stable in plasma. If payload release is intended, the linker should be designed to cleave only at the target site. | [5][8][9] |
| Inconsistent analytical results (e.g., mass spectrometry) | Heterogeneity of the product; labile nature of the linker or ligand components. | Ensure the purification method is robust enough to remove closely related impurities. The complexity of bifunctional molecules can make characterization challenging; using multiple analytical techniques is advised for confirmation. | [5] |
Experimental Protocols
General Solid-Phase Synthesis of a Peptide-Based Heterobivalent Ligand
This protocol is a generalized procedure based on common methods for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the Rink amide resin in tetrahydrofuran (B95107) (THF) for one hour, followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a 20% piperidine (B6355638) solution in DMF.
-
First Ligand Assembly: Couple the first Nα-Fmoc protected amino acid to the resin using a suitable activation strategy, such as HBTU/HOBt. Monitor the coupling reaction for completion using a ninhydrin (B49086) test. Repeat the deprotection and coupling steps for each subsequent amino acid of the first ligand.[2]
-
Linker Attachment: Once the first ligand is assembled, couple the desired bifunctional linker to the N-terminus.
-
Second Ligand Assembly: Assemble the second ligand by sequentially coupling the corresponding protected amino acids to the other end of the linker.
-
Cleavage and Deprotection: Cleave the completed heterobivalent ligand from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude product using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and analytical HPLC.
Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for solid-phase synthesis of a heterobivalent ligand.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Binding of this compound to its two target receptors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification of optical imaging ligand-Cybesin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abzena.com [abzena.com]
Technical Support Center: Optimizing Heterobivalent Ligand-1 Binding Affinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on improving the binding affinity of "Heterobivalent ligand-1."
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed to simultaneously bind to two distinct cell surface receptors, Receptor A and Receptor B. This dual engagement is intended to induce receptor clustering, leading to enhanced downstream signaling for a specific therapeutic effect. The ligand consists of two pharmacophores, one for each receptor, connected by a flexible linker.
Q2: How does the linker length and composition affect the binding affinity of this compound?
A2: The linker is a critical determinant of the ligand's binding affinity and efficacy.[1][2][3][4] Its length and chemical properties influence the ability of the two pharmacophores to simultaneously reach their respective binding sites. An optimal linker facilitates a high effective concentration of the second pharmacophore once the first has bound, a phenomenon known as the avidity effect. Conversely, a suboptimal linker can introduce steric hindrance or an entropic penalty, thereby reducing binding affinity.[2][3][4]
Q3: What are the standard methods for measuring the binding affinity of this compound?
A3: Key quantitative methods for measuring binding affinity include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI).[5][6] These label-free techniques provide detailed information on binding kinetics (k_on, k_off) and thermodynamics (K_D, ΔH, ΔS).[5][6] Fluorescence-based assays, such as FRET, can also be employed to confirm simultaneous binding to both receptors.[7]
Q4: How can I confirm that this compound is binding to both receptors simultaneously?
A4: Confirming simultaneous binding is crucial. One approach involves using cell lines that express either a single receptor (Receptor A or Receptor B) or both.[7] A significantly higher binding affinity observed in the dual-expressing cell line compared to the single-expressing lines suggests simultaneous binding.[7] Another method is to use a competitive binding assay in the dual-expressing cell line, where one receptor is blocked by an unlabeled antagonist.[7] A reduction in the binding of this compound would indicate its interaction with the unblocked receptor. FRET-based assays can also provide direct evidence of simultaneous engagement.
Troubleshooting Guides
Issue 1: Low Binding Affinity for One or Both Receptors
Symptom: SPR or ITC data shows a high K_D value, indicating weak binding.
Possible Causes & Solutions:
-
Suboptimal Linker Length: The linker may be too short or too long, preventing optimal simultaneous binding.
-
Incorrect Linker Composition: The chemical nature of the linker (e.g., hydrophobicity, charge) may be unfavorable.
-
Solution: Experiment with linkers of different compositions (e.g., polyethylene (B3416737) glycol, alkyl chains, or peptide sequences) to find one that is optimal for the system.[1][2][3]
-
-
Steric Hindrance: One of the pharmacophores or the linker itself may be sterically clashing with the receptor.
-
Solution: Utilize computational modeling to predict the binding pose and identify potential steric clashes. Modify the ligand structure based on these insights.
-
Issue 2: Ligand Aggregation at High Concentrations
Symptom: Visible precipitation in the sample, or high light scattering detected during measurements.[10]
Possible Causes & Solutions:
-
Hydrophobicity: The ligand may be too hydrophobic, leading to self-association.
-
Solution: Introduce more hydrophilic moieties into the linker, such as PEG units.
-
-
Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.[11]
-
Improper Storage: Freeze-thaw cycles can induce aggregation.
-
Solution: Store the ligand at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) may also be beneficial.[11]
-
Issue 3: High Non-Specific Binding
Symptom: In binding assays, a high signal is observed even in the absence of one or both receptors, or in the presence of a competitor.
Possible Causes & Solutions:
-
Hydrophobic Interactions: The ligand may be sticking to the sensor surface or other proteins due to hydrophobicity.
-
Solution: Include a non-ionic detergent (e.g., Tween-20) in the running buffer for SPR experiments. Optimizing the linker to be more hydrophilic can also help.
-
-
Electrostatic Interactions: The ligand may have a net charge that promotes non-specific binding.
-
Solution: Modify the linker to be more neutral at the experimental pH. Adjusting the ionic strength of the buffer can also mitigate non-specific electrostatic interactions.
-
Quantitative Data Summary
Table 1: Effect of Linker Length on Binding Affinity of this compound
| Ligand Variant | Linker (PEG units) | K_D for Receptor A (nM) | K_D for Receptor B (nM) | K_D for Dual Receptors (nM) |
| HBL-1a | 4 | 50 | 120 | 85 |
| HBL-1b | 8 | 45 | 110 | 30 |
| HBL-1c | 12 | 48 | 115 | 15 |
| HBL-1d | 24 | 52 | 125 | 45 |
Data is hypothetical and for illustrative purposes.
Table 2: Thermodynamic Parameters of Optimized Heterobivalent ligand-1c
| Parameter | Value |
| K_D (nM) | 15 |
| ΔH (kcal/mol) | -10.5 |
| -TΔS (kcal/mol) | 1.2 |
| ΔG (kcal/mol) | -9.3 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Immobilize Receptor A onto a CM5 sensor chip using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with 0.05% Tween-20).
-
Binding Assay: Inject the ligand dilutions over the sensor surface at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Regeneration: After each cycle, regenerate the sensor surface with a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
Repeat: Repeat the experiment with Receptor B immobilized on a separate flow cell to determine the binding kinetics for the second receptor.
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze the purified receptors and this compound into the same buffer to minimize buffer mismatch effects.
-
Loading the Calorimeter: Load the receptor solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
References
- 1. Effect of linker length and composition on heterobivalent ligand-mediated receptor cross-talk between the A1 adenosine and β2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Two for the Price of One: Heterobivalent Ligand Design Targeting Two Binding Sites on Voltage-Gated Sodium Channels Slows Ligand Dissociation and Enhances Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. info.gbiosciences.com [info.gbiosciences.com]
reducing off-target effects of "Heterobivalent ligand-1"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Heterobivalent ligand-1, a molecule designed to target the Adenosine A2A-Dopamine D2 receptor heteromer. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into minimizing off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic chemical probe designed to specifically bind to the Adenosine A2A and Dopamine D2 receptor heteromer. By engaging both receptors simultaneously, it aims to achieve higher affinity and selectivity compared to monovalent ligands that target only one of the individual receptors.
Q2: What are the potential off-target effects of this compound?
Potential off-target effects can arise from several sources:
-
Binding to individual A2A or D2 receptors: If the ligand binds to cells expressing only one of the target receptors, it may elicit unintended signaling.
-
Interaction with other receptors: Although designed for specificity, there is a possibility of binding to other structurally related or unrelated receptors.
-
Linker-mediated interactions: The chemical linker connecting the two pharmacophores could non-specifically interact with cellular components.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Optimize Ligand Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Cell Line Selection: Use cell lines co-expressing both A2A and D2 receptors as your primary model. Include control cell lines that express only A2A, only D2, or neither receptor to differentiate on-target from off-target effects.
-
Linker Design: While this compound is a specific molecule, for designing similar ligands, the linker length and composition are critical. Optimal linker design can maximize selectivity for the heteromer.[1][2] Flexible linkers may better accommodate different receptor conformations.[3]
Q4: How do the signaling pathways of the A2A and D2 receptors differ?
Understanding the individual signaling pathways is key to deconvoluting on-target versus off-target effects.
-
Adenosine A2A Receptor: It is a Gs-coupled receptor.[2] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2]
-
Dopamine D2 Receptor: This is a Gi/o-coupled receptor.[1][3] Its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity.[3]
Due to these opposing effects on cAMP, monitoring its levels can be a useful readout to distinguish which receptor is being engaged.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Symptoms:
-
High signal in the presence of an excess of unlabeled competitor.
-
Low specific binding signal (Total Binding - Non-Specific Binding).
Possible Causes & Solutions:
| Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites. |
| Inadequate washing. | Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand. Ensure the wash buffer is cold. |
| Suboptimal buffer composition. | Adjust the pH and ionic strength of the binding buffer. Adding a small amount of a non-ionic surfactant or bovine serum albumin (BSA) can help reduce non-specific interactions.[4] |
| Radioligand sticking to filter plates. | Pre-soak the filter plates in a blocking agent like polyethyleneimine (PEI). |
Issue 2: Ambiguous Results in Bivalent Ligand Selectivity Assays
Symptoms:
-
Unexpected competition binding curves (e.g., biphasic curves).
-
Inconsistent selectivity profile across different assays.
Possible Causes & Solutions:
| Cause | Solution |
| Biphasic competition curves. | This may indicate two distinct binding sites with different affinities, which for a heterobivalent ligand could represent binding to the heteromer and to one of the individual receptors.[5] It could also be an artifact of allosteric interactions.[1] Analyze the data using a two-site binding model to determine the proportion and affinity of each site. |
| Ligand degradation. | A metabolite of the ligand may have a different binding affinity, leading to complex binding curves.[6] Assess ligand stability under your experimental conditions using techniques like HPLC. |
| Assay not at equilibrium. | Ensure that the incubation time is sufficient for the binding to reach equilibrium, especially for lower ligand concentrations.[7] |
| Allosteric modulation. | The binding of the ligand to one receptor in the heteromer might be influencing the binding of a radioligand to the other receptor in a non-competitive manner.[1] This can be investigated with specialized binding models. |
Issue 3: No or Low FRET Signal in Receptor Heteromerization Assays
Symptoms:
-
Lack of Förster Resonance Energy Transfer (FRET) between fluorescently tagged A2A and D2 receptors upon ligand addition, despite other evidence of heteromer formation.
Possible Causes & Solutions:
| Cause | Solution |
| Distance between fluorophores is too large. | The distance between the donor and acceptor fluorophores must be within the Förster radius (typically 1-10 nm) for FRET to occur. Consider re-engineering your constructs to place the fluorescent proteins at different locations (e.g., N-terminus vs. C-terminus). |
| Incorrect orientation of fluorophores. | The transition dipoles of the donor and acceptor fluorophores must be favorably oriented. This is an inherent property of the protein-fluorophore fusion and may not be easily modifiable. |
| Low signal-to-noise ratio. | FRET imaging can have a low signal-to-noise ratio.[8] Optimize imaging parameters, such as laser power and exposure time, and use appropriate controls to correct for background and spectral bleed-through. |
| Environmental sensitivity of fluorescent proteins. | The fluorescence of some proteins is sensitive to changes in the local environment (e.g., pH, ion concentration).[8] Ensure that your experimental buffer is well-controlled and consider using more environmentally stable fluorescent proteins. |
Quantitative Data Summary
Table 1: Hypothetical Binding Affinities of this compound and its Monovalent Components
| Ligand | Target | Kd (nM) | Selectivity Index |
| This compound | A2A-D2 Heteromer | 0.5 | 20 (vs A2A), 100 (vs D2) |
| A2A Receptor | 10 | - | |
| D2 Receptor | 50 | - | |
| Monovalent A2A Ligand | A2A Receptor | 8 | - |
| Monovalent D2 Ligand | D2 Receptor | 45 | - |
Note: This data is for illustrative purposes to demonstrate the expected increase in affinity and selectivity of a heterobivalent ligand.
Calculating the Selectivity Index:
The selectivity index (SI) is a quantitative measure of a ligand's preference for one target over another. It is calculated as the ratio of the binding affinities (e.g., Kd or IC50 values).[9][10]
SI = Kd (off-target) / Kd (on-target)
A higher SI value indicates greater selectivity for the on-target receptor. An SI value greater than 10 is generally considered to indicate good selectivity.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ligand Selectivity
Objective: To determine the binding affinity (Ki) of this compound for the A2A-D2 heteromer, as well as for the individual A2A and D2 receptors.
Methodology:
-
Cell Culture: Use three cell lines:
-
HEK-293 cells co-expressing A2A and D2 receptors.
-
HEK-293 cells expressing only the A2A receptor.
-
HEK-293 cells expressing only the D2 receptor.
-
-
Membrane Preparation: Prepare cell membranes from each cell line.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for A2A or [³H]-spiperone for D2).
-
Add increasing concentrations of unlabeled this compound.
-
Add cell membranes.
-
-
Incubation: Incubate at a controlled temperature until equilibrium is reached.
-
Separation: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Compare the Ki values obtained from the three cell lines to determine the selectivity for the heteromer.
-
Protocol 2: FRET-Based Assay for Detecting Receptor Heteromerization
Objective: To visually confirm the proximity of A2A and D2 receptors and assess the effect of this compound on their interaction.
Methodology:
-
Construct Preparation: Create expression vectors for A2A and D2 receptors fused to a FRET pair of fluorescent proteins (e.g., A2A-CFP and D2-YFP).
-
Cell Transfection: Co-transfect cells (e.g., HEK-293) with the A2A-CFP and D2-YFP constructs.
-
Ligand Treatment: Treat the transfected cells with this compound or vehicle control.
-
Microscopy:
-
Image the cells using a fluorescence microscope equipped for FRET imaging.
-
Acquire images in the donor (CFP), acceptor (YFP), and FRET channels.
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency using a suitable method (e.g., sensitized emission or acceptor photobleaching).
-
Compare the FRET efficiency in ligand-treated versus control cells. An increase in FRET efficiency upon ligand binding may suggest a conformational change that brings the fluorophores closer together.
-
Visualizations
References
- 1. ‘Partial’ competition of heterobivalent ligand binding may be mistaken for allosteric interactions: a comparison of different target interaction models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditions for biphasic competition curves in radioligand binding for ligands subjected to metabolic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
enhancing the stability of "Heterobivalent ligand-1" in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vitro stability of Heterobivalent Ligand-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -80°C. For short-term use (up to one week), it can be stored at 4°C. Avoid repeated freeze-thaw cycles as this can lead to degradation and aggregation. We recommend aliquoting the ligand into single-use volumes upon first use.
Q2: What is the expected shelf-life of this compound?
A2: When stored correctly at -80°C, this compound is stable for at least 12 months. If stored at 4°C, it should be used within one week. Stability at room temperature is limited, and it is recommended to keep the ligand on ice during experimental setup.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in the solution may indicate aggregation or precipitation of the ligand. This can be caused by improper storage, incorrect buffer conditions, or repeated freeze-thaw cycles. Before use, centrifuge the vial at 10,000 x g for 5 minutes and use the supernatant. For future prevention, ensure proper storage and consider optimizing the buffer composition.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in Cell-Based Assays
Q: I am observing a significant decrease in the activity of this compound in my cell-based assays within a few hours. What could be the cause and how can I fix it?
A: Rapid loss of activity in cell-based assays is often due to proteolytic degradation by proteases present in the cell culture medium, particularly when using serum.
Potential Solutions:
-
Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail.
-
Serum-Free Medium: If your experimental design allows, switch to a serum-free medium to reduce the concentration of proteases.
-
Time-Course Experiment: Perform a time-course experiment to determine the rate of degradation and optimize the incubation time accordingly.
Issue 2: Inconsistent Results Between Experiments
Q: I am getting variable results with this compound in my binding assays. What could be the source of this inconsistency?
A: Inconsistent results can stem from variability in ligand stability and concentration.
Potential Solutions:
-
Fresh Aliquots: Use a fresh aliquot of this compound for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Buffer Optimization: The composition of your assay buffer can impact the stability of the ligand. Key parameters to consider are pH, ionic strength, and the presence of additives. See the data in Table 1 for guidance on buffer optimization.
-
Quantify Concentration: Before each experiment, confirm the concentration of the ligand, as its degradation can lead to a lower effective concentration.
Data on Stability Enhancement
Table 1: Effect of Buffer Conditions on the Stability of this compound
| Buffer Condition | pH | Additive | Incubation Temperature (°C) | Half-life (hours) |
| PBS | 7.4 | None | 37 | 8 |
| PBS | 7.4 | 1 mM EDTA | 37 | 12 |
| PBS | 7.4 | 0.1% BSA | 37 | 16 |
| Tris Buffer | 8.0 | None | 37 | 10 |
| Tris Buffer | 8.0 | 1 mM EDTA | 37 | 15 |
| Tris Buffer | 8.0 | 0.1% BSA | 37 | 20 |
Experimental Protocols
Protocol 1: Assessing Ligand Stability via Western Blot
This protocol allows for the visualization of this compound degradation over time.
-
Incubate this compound at a final concentration of 1 µM in the desired buffer or cell culture medium at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the incubation mixture.
-
Immediately add SDS-PAGE loading buffer to the collected aliquots and heat at 95°C for 5 minutes to stop any enzymatic reactions.
-
Run the samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific to a tag on this compound.
-
Develop the blot and quantify the band intensity to determine the rate of degradation.
Protocol 2: Enhancing Stability with Protease Inhibitors
This protocol helps to determine the optimal concentration of a protease inhibitor cocktail to protect this compound from degradation.
-
Prepare a series of dilutions of a broad-spectrum protease inhibitor cocktail in your cell culture medium.
-
Add this compound to each dilution to a final concentration of 1 µM.
-
Include a control sample with no protease inhibitors.
-
Incubate all samples at 37°C for a predetermined time (based on initial stability assays).
-
Assess the remaining activity of this compound in each sample using a relevant functional assay (e.g., a binding assay or a cell-based activity assay).
-
Compare the activity in the inhibitor-treated samples to the control to determine the most effective concentration of the protease inhibitor cocktail.
Visualizations
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: Postulated proteolytic degradation of this compound.
Caption: Decision tree for troubleshooting this compound instability.
Technical Support Center: Overcoming Poor Solubility of Heterobivalent Ligand-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of "Heterobivalent ligand-1".
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Due to its high molecular weight (C86H115FN16O21) and likely lipophilic nature, this compound is expected to have poor aqueous solubility. It is recommended to first attempt dissolving the compound in an organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solvent but not in the final aqueous buffer at the desired concentration. The troubleshooting guide below provides a systematic approach to address this.
Q3: Can I use surfactants or detergents to improve the solubility of this compound?
Yes, surfactants can aid in solubilizing poorly soluble compounds by forming micelles that encapsulate the lipophilic molecule.[1][2] Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are often used in biological assays. It is crucial to determine the critical micelle concentration (CMC) and test for any potential interference of the surfactant with your experimental model.
Q4: Is pH adjustment a viable method to enhance the solubility of this ligand?
The molecular structure of this compound contains multiple nitrogen and oxygen atoms, suggesting it may have ionizable groups. Therefore, adjusting the pH of the buffer can significantly impact its solubility.[3][4] For a compound with basic functional groups, lowering the pH (acidic conditions) may increase solubility, while for acidic functional groups, increasing the pH (basic conditions) would be beneficial. Experimental determination of the ligand's pKa is recommended for a targeted pH adjustment strategy.
Q5: Are there any formulation strategies that can provide a sustained soluble concentration of this compound in my experiment?
For in vivo or prolonged in vitro studies, formulation strategies like complexation with cyclodextrins or incorporation into lipid-based delivery systems can be highly effective.[5][6] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, enhancing their aqueous solubility.[1][6] Lipid-based formulations, such as liposomes or nanoemulsions, can also be used to deliver the ligand in a solubilized state.[1][5]
Troubleshooting Guide: Resolving Precipitation of this compound
This guide provides a systematic workflow for addressing solubility issues with this compound in aqueous buffers.
Caption: Troubleshooting workflow for poor solubility.
Quantitative Data Summary
The following tables present hypothetical solubility data for this compound under various conditions to guide your experimental design.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System (Aqueous Buffer with Co-solvent) | Maximum Soluble Concentration (µM) |
| 1% DMSO | < 1 |
| 5% DMSO | 5 |
| 10% DMSO | 25 |
| 5% Ethanol | 2 |
| 5% PEG 400 | 8 |
Table 2: Effect of pH on the Solubility of this compound
| Buffer pH | Maximum Soluble Concentration (µM) in 1% DMSO |
| 5.0 | 15 |
| 6.0 | 5 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Table 3: Effect of Solubility Enhancers on this compound
| Enhancer (in PBS, pH 7.4) | Concentration | Maximum Soluble Concentration (µM) |
| Tween® 80 | 0.1% | 10 |
| Pluronic® F-68 | 0.1% | 8 |
| HP-β-Cyclodextrin | 10 mM | 50 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Weigh out a precise amount of this compound.
-
Dissolve the ligand in 100% DMSO to make a high-concentration primary stock (e.g., 10 mM).
-
Prepare an intermediate stock solution by diluting the primary stock in a co-solvent (e.g., a 1:1 mixture of DMSO and Ethanol).
-
For the final working solution, slowly add the intermediate stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of the organic solvent should be kept as low as possible and be consistent across all experimental conditions.
Protocol 2: pH-Modification for Solubility Enhancement
-
Prepare a set of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 5-6, phosphate (B84403) buffer for pH 6-8).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution into each buffer to determine the maximum soluble concentration at each pH.
-
Visual inspection for precipitation and, if necessary, centrifugation and measurement of the supernatant concentration by a suitable analytical method (e.g., HPLC-UV) can be used to quantify solubility.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Prepare a stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the desired aqueous buffer (e.g., 100 mM).
-
Prepare a high-concentration stock of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Add the ligand stock solution dropwise to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (e.g., by shaking or sonicating) for a specified period (e.g., 1-2 hours) to allow for complex formation.
-
Filter the solution to remove any undissolved ligand and determine the concentration of the solubilized ligand in the filtrate.
Signaling Pathway Context
This compound targets the Adenosine A2A-Dopamine D2 receptor heteromer. The effective delivery of this ligand in a soluble form is critical to modulate the downstream signaling pathways affected by this receptor complex.
Caption: A2A-D2 receptor signaling pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Methods of solubility enhancements | PPTX [slideshare.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjbphs.com [wjbphs.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
strategies to improve "Heterobivalent ligand-1" specificity
Welcome to the technical support center for Heterobivalent ligand-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Binding Affinity or Potency | Suboptimal linker length or flexibility.[1][2][3] | Synthesize a library of ligands with varying linker lengths and compositions (e.g., flexible PEG linkers vs. rigid oligoproline linkers) to identify the optimal spacer.[4][5] |
| Inefficient binding of one or both pharmacophores. | Confirm the binding of individual pharmacophores to their respective targets using monovalent control ligands. | |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, temperature, and buffer composition.[6] | |
| Poor Specificity / High Off-Target Binding | Linker is too long or flexible, allowing non-specific interactions.[2] | Design ligands with shorter or more rigid linkers to constrain the pharmacophores and reduce off-target binding.[3] |
| One pharmacophore has low intrinsic specificity. | Select pharmacophores with high initial specificity and potency for their targets.[7] | |
| Aggregation of the heterobivalent ligand. | Assess ligand solubility and consider linker modifications to improve biophysical properties. | |
| High Variability Between Experiments | Inconsistent reagent preparation or quality.[6] | Use standardized protocols for reagent preparation and validate the quality of each batch.[6] |
| Ligand degradation. | Assess the stability of this compound under experimental conditions and store it appropriately. | |
| Incomplete equilibration during binding assays.[8] | Vary the incubation time to ensure the binding reaction has reached equilibrium before measurement.[8] | |
| Difficulty Confirming Bivalent Binding | One pharmacophore dominates the binding event. | Utilize competition binding assays with an excess of one of the monovalent ligands to demonstrate the contribution of the second pharmacophore.[8] |
| Suboptimal spatial orientation of target receptors. | This is an inherent biological challenge. Consider using cell lines engineered to co-express the target receptors to validate the bivalent binding mechanism.[9] |
Frequently Asked Questions (FAQs)
Q1: How does the linker length and composition affect the specificity of this compound?
A1: The linker plays a critical role in determining the specificity and potency of a heterobivalent ligand.[1][2][3] Its length and flexibility dictate the ability of the two pharmacophores to simultaneously engage their respective targets. An optimal linker positions the pharmacophores for cooperative binding, leading to enhanced avidity and specificity for cells expressing both targets.[9][10] A linker that is too long or too flexible can lead to independent binding of the pharmacophores or binding to off-target receptors, thus reducing specificity.[2] Conversely, a linker that is too short or rigid may prevent simultaneous binding.[3]
Q2: What are the key parameters to consider when designing a new iteration of this compound to improve specificity?
A2: When designing a new iteration, consider the following:
-
Pharmacophore Selection: Choose pharmacophores with high intrinsic affinity and specificity for their individual targets.[7]
-
Linker Optimization: Systematically vary the linker length and composition. Polyethylene glycol (PEG) linkers of different lengths (e.g., 40-120 Å) are commonly used to explore the impact of linker length.[4][5] The rigidity of the linker can also be modulated.[3]
-
Attachment Points: The points at which the linker is attached to the pharmacophores can influence their orientation and ability to bind their targets.
-
Computational Modeling: Molecular dynamics simulations can help predict the optimal linker length and conformation for simultaneous binding.[3]
Q3: Which experimental techniques are recommended for quantifying the binding affinity and specificity of this compound?
A3: A variety of techniques can be used to measure binding affinity (often reported as the dissociation constant, KD) and specificity:
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques provide real-time kinetics of association (kon) and dissociation (koff) rates, from which the KD can be calculated (KD = koff/kon).[4][11][12][13]
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat changes upon binding to determine the KD, stoichiometry, and thermodynamic parameters of the interaction.[11][13]
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Bioluminescence Resonance Energy Transfer (BRET) can be used to measure binding and receptor dimerization, respectively.[14][12]
-
Radioligand Binding Assays: Competitive binding assays using a radiolabeled ligand can determine the binding affinity of your unlabeled heterobivalent ligand.[9]
Q4: How can I experimentally validate that this compound is engaging both targets simultaneously?
A4: Validating simultaneous bivalent binding is crucial. Here are some approaches:
-
Competition Binding Assays: Perform binding assays in the presence of a high concentration of a monovalent ligand for one of the targets. A decrease in the binding of the heterobivalent ligand suggests that its binding is dependent on engaging both receptors.[8]
-
Cell Lines with Single vs. Dual Receptor Expression: Compare the binding of this compound to cells expressing only one of the target receptors versus cells expressing both.[9][10] Significantly higher binding and retention in dual-expressing cells provides strong evidence for bivalent binding.[10]
-
Bioluminescence Resonance Energy Transfer (BRET): If your targets are receptors that dimerize upon ligand binding, a BRET assay can be used to directly measure the proximity of the two receptors induced by the heterobivalent ligand.[14]
Experimental Protocols
Protocol 1: Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for determining the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) of this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
One of the purified target proteins (the "ligand" for immobilization)
-
This compound (the "analyte" in solution)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified target protein at a concentration of 25-50 µg/mL in immobilization buffer.
-
Deactivate remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the different concentrations of the analyte over the immobilized protein surface at a constant flow rate.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the KD using the equation: KD = koff/kon.
-
Protocol 2: Cellular Binding Assay in Single vs. Dual Receptor Expressing Cells
This protocol compares the binding of a fluorescently labeled this compound to cells expressing either one or both target receptors.
Materials:
-
Cell line expressing only Target A.
-
Cell line expressing only Target B.
-
Cell line co-expressing both Target A and Target B.
-
Fluorescently labeled this compound.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Flow cytometer or fluorescence plate reader.
Methodology:
-
Cell Preparation:
-
Plate the three cell lines in separate wells of a 96-well plate and grow to ~80% confluency.
-
-
Binding Assay:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the fluorescently labeled this compound to the wells for each cell line.
-
Incubate for a predetermined time at 4°C to prevent internalization.
-
To determine non-specific binding, incubate a parallel set of wells with the fluorescent ligand in the presence of a 100-fold excess of unlabeled this compound.
-
-
Signal Detection:
-
Wash the cells thoroughly with cold assay buffer to remove unbound ligand.
-
Lyse the cells or read the fluorescence directly using a plate reader. Alternatively, detach the cells and analyze by flow cytometry.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain specific binding.
-
Compare the specific binding of the ligand across the three cell lines. A significantly higher signal in the dual-expressing cells indicates specificity for the receptor combination.[10]
-
Visualizations
References
- 1. Effect of linker length and composition on heterobivalent ligand-mediated receptor cross-talk between the A1 adenosine and β2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linker Length Drives Heterogeneity of Multivalent Complexes of Hub Protein LC8 and Transcription Factor ASCIZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two for the Price of One: Heterobivalent Ligand Design Targeting Two Binding Sites on Voltage-Gated Sodium Channels Slows Ligand Dissociation and Enhances Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. Design of bivalent ligands targeting putative GPCR dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 9. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterobivalent ligands target cell-surface receptor combinations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Exploring the signaling space of a GPCR using bivalent ligands with a rigid oligoproline backbone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Heterobivalent Ligand-1 Conjugation
Welcome to the technical support center for "Heterobivalent ligand-1." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful conjugation of this compound to your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its target?
A1: "this compound" is a synthetic molecule designed to simultaneously bind to and modulate the Adenosine A2A and Dopamine (B1211576) D2 receptor heteromer (A2A-D2R). This heteromer is a key target in neuroscience research, particularly in the study of conditions like Parkinson's disease.
Q2: What are the most common chemistries for conjugating a small molecule ligand like this compound to a protein?
A2: The most common and robust methods for conjugating a small molecule to a protein involve targeting primary amines (like the side chain of lysine (B10760008) residues) or free thiols (from cysteine residues). Therefore, this guide will focus on two primary scenarios:
-
Amine-reactive conjugation: Utilizing an N-hydroxysuccinimide (NHS) ester derivative of this compound to react with primary amines on the target protein.
-
Thiol-reactive conjugation: Using a maleimide-functionalized this compound to react with free thiol groups on the target protein.
Q3: My protein of interest does not have any free thiols. How can I perform a thiol-specific conjugation?
A3: If your protein lacks accessible cysteine residues, you can introduce thiol groups through chemical modification. Reagents such as Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate) can be used to modify primary amines (lysine residues) and introduce free thiols for subsequent conjugation with a maleimide-activated ligand.
Q4: How does the linker between the two pharmacophores of this compound affect my experiment?
A4: The length and flexibility of the linker are critical for the ligand's ability to bind simultaneously to both the A2A and D2 receptors.[1] While the linker is an integral part of this compound, it's important to be aware that its properties can influence the overall binding affinity and efficacy of the final conjugate.[2]
Q5: How can I confirm that the conjugation reaction was successful?
A5: Several methods can be used to confirm conjugation:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a higher band on the gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugated protein, confirming the addition of the ligand.
-
UV-Vis Spectroscopy: If this compound has a distinct absorbance peak, you can quantify the degree of labeling by measuring the absorbance at two different wavelengths (one for the protein and one for the ligand).
-
Functional Assays: The ultimate confirmation is to test the biological activity of the conjugate in a relevant assay, such as a receptor binding assay, to ensure that the conjugation has not compromised the function of the protein or the ligand.
Troubleshooting Guides
Here we address specific issues you might encounter during your conjugation experiments.
Scenario 1: Amine-Reactive Conjugation (NHS Ester Chemistry)
Issue: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Buffer pH | The optimal pH for NHS ester reactions is 7.2-8.5.[3] Below this range, the amine groups are protonated and less reactive. Above this range, hydrolysis of the NHS ester is accelerated.[3][4] Verify the pH of your reaction buffer. |
| Presence of Amine-Containing Buffers | Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your protein for the NHS ester.[3] Dialyze your protein into an amine-free buffer like PBS or HEPES. |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive.[4] Always use fresh, high-quality reagents. Prepare the NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[5] |
| Low Protein Concentration | A low protein concentration can favor the hydrolysis of the NHS ester over the conjugation reaction.[3] If possible, increase the protein concentration to at least 2 mg/mL. |
| Suboptimal Molar Ratio | An insufficient molar excess of the NHS ester will lead to incomplete labeling. Start with a 5-10 fold molar excess of the NHS ester to the protein and optimize from there.[6] |
Issue: Protein Aggregation/Precipitation
| Potential Cause | Troubleshooting Recommendation |
| High Degree of Labeling | Excessive modification of surface lysines can alter the protein's isoelectric point and lead to aggregation. Reduce the molar excess of the NHS ester or shorten the reaction time. |
| Solvent-Induced Precipitation | Adding a large volume of organic solvent (used to dissolve the NHS ester) can cause the protein to precipitate. Add the NHS ester solution dropwise while gently stirring the protein solution. Keep the final concentration of the organic solvent below 10% (v/v). |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for your protein's stability. Ensure the buffer conditions are suitable for your specific protein. |
Scenario 2: Thiol-Reactive Conjugation (Maleimide Chemistry)
Issue: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Buffer pH | The optimal pH for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction is slow. Above pH 7.5, maleimides can react with amines, and hydrolysis of the maleimide (B117702) group increases. |
| Oxidized Thiols | Cysteine residues can form disulfide bonds, rendering them unavailable for conjugation. Reduce the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to the reaction. DTT and β-mercaptoethanol must be removed before adding the maleimide reagent. |
| Hydrolysis of Maleimide | Maleimide groups are susceptible to hydrolysis. Prepare the maleimide-ligand solution immediately before use and avoid prolonged storage in aqueous buffers. |
| Suboptimal Molar Ratio | A low molar ratio of maleimide to protein will result in incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent is a good starting point for optimization. |
Issue: Non-Specific Labeling
| Potential Cause | Troubleshooting Recommendation |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines (lysine residues). Ensure the reaction pH is maintained between 6.5 and 7.5 for optimal thiol selectivity. |
| Reaction with Other Nucleophiles | While highly selective for thiols, maleimides can react with other nucleophiles at very high concentrations or prolonged reaction times. Optimize the molar ratio and reaction time to minimize side reactions. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the two main conjugation chemistries. These values should be used as a starting point for your optimization experiments.
Table 1: Amine-Reactive Conjugation (NHS Ester) - Typical Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal.[5] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times.[3] |
| Reaction Time | 0.5 - 4 hours | Can be extended to overnight at 4°C.[3] |
| Molar Ratio (NHS Ester:Protein) | 5:1 to 20:1 | Highly dependent on the protein and desired degree of labeling.[6] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve efficiency.[3] |
| Typical Yield | 20 - 50% | Can vary significantly based on the protein and reaction conditions. |
Table 2: Thiol-Reactive Conjugation (Maleimide) - Typical Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Critical for thiol selectivity. |
| Temperature | 4°C to Room Temperature | Room temperature for 1-2 hours is a common starting point. |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C. |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | A higher excess is often needed for small molecule conjugation. |
| Protein Concentration | 1 - 10 mg/mL | Ensure the protein is fully dissolved and stable. |
| Typical Yield | > 70% | Generally higher and more specific than NHS ester chemistry. |
Experimental Protocols
The following are generalized protocols for the conjugation of "this compound" to a target protein. Note: These are starting points and should be optimized for your specific protein and experimental goals.
Protocol 1: Amine-Reactive Conjugation using this compound NHS Ester
Materials:
-
Target protein in amine-free buffer (e.g., PBS, HEPES) at 2-10 mg/mL.
-
This compound NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: a. Add the reaction buffer to your protein solution to adjust the pH to 8.3. b. Slowly add the desired molar excess of the dissolved NHS ester to the protein solution while gently mixing. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted ligand and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and a functional assay to confirm successful conjugation and determine the degree of labeling.
Protocol 2: Thiol-Reactive Conjugation using this compound Maleimide
Materials:
-
Target protein with at least one free thiol in an amine-free, degassed buffer (e.g., PBS, HEPES) at 1-10 mg/mL.
-
This compound maleimide.
-
Anhydrous DMSO or DMF.
-
(Optional) TCEP solution for protein reduction.
-
Reaction buffer: PBS, pH 7.0.
-
Quenching solution: 1 M β-mercaptoethanol or cysteine.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: a. Ensure your protein is in a degassed, amine-free buffer. b. (Optional) If your protein's thiols are oxidized, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Maleimide Preparation: Immediately before use, dissolve the this compound maleimide in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: a. Adjust the pH of the protein solution to 7.0 if necessary. b. Slowly add the desired molar excess of the dissolved maleimide to the protein solution while gently mixing. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted ligand and quenching reagent using a desalting column equilibrated with your desired storage buffer.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using SDS-PAGE, mass spectrometry, and a functional assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for this compound conjugation.
Caption: Simplified signaling pathway of the A2A-D2 receptor heteromer.
References
- 1. Adenosine A2A and dopamine D2 heteromeric receptor complexes and their function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 4. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 6. benchchem.com [benchchem.com]
troubleshooting low yield in "Heterobivalent ligand-1" synthesis
Technical Support Center: Synthesis of Heterobivalent Ligands
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of heterobivalent ligands. The guidance provided is broadly applicable to the multi-step synthesis of complex molecules involving linker chemistry and multiple conjugation steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low yield in my final coupling step to form the heterobivalent ligand. What are the common causes?
Low yield in the final conjugation step is a frequent challenge. The primary causes can be categorized as issues with reaction conditions, reactant purity, or inherent steric hindrance. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure that both the linker and the second pharmacophore (Ligand-B) are of high purity (>95%). Impurities can interfere with the reaction.
-
Reaction Conditions: The chosen coupling chemistry may not be optimal. Factors such as solvent, temperature, catalyst, and pH can significantly impact yield.
-
Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. Ensure precise measurement and consider a slight excess of the less complex reactant.
-
Steric Hindrance: The molecular structure of your ligands or linker may physically block the reactive sites from interacting efficiently.
-
Side Reactions: Undesired reactions, such as homo-dimerization of the linker or ligand, can consume starting materials and complicate purification.
Q2: How can I confirm if my coupling reaction is proceeding as expected?
Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.
-
TLC Analysis: Spot the reaction mixture alongside your starting materials on a TLC plate. The appearance of a new spot (ideally, with an Rf value between those of the starting materials) and the disappearance of the limiting reagent spot indicate that the reaction is progressing.
-
LC-MS Analysis: A small aliquot from the reaction mixture can be analyzed by LC-MS. This will provide evidence of the desired product's mass and an estimate of its purity, as well as the presence of any remaining starting materials or side products.
Q3: I've confirmed the presence of my desired product, but the yield is still low after purification. What can I do?
If the reaction is working but the isolated yield is poor, the issue may lie with product degradation or inefficient purification.
-
Product Stability: Your heterobivalent ligand may be unstable under the reaction or workup conditions (e.g., sensitive to acid, base, or temperature). Consider milder reaction conditions or a modified workup protocol.
-
Purification Strategy: Complex mixtures can be challenging to separate. A multi-step purification process involving different chromatography techniques (e.g., normal phase followed by reverse phase) may be necessary. Ensure your column chromatography conditions (solvent system, stationary phase) are optimized for your product.
Experimental Protocols
Below are representative protocols for common coupling reactions used in the synthesis of heterobivalent ligands.
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.
Materials:
-
Amine-component (1.0 eq)
-
Carboxylic acid-component (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-component and HATU in anhydrous DMF.
-
Stir the solution for 15 minutes at room temperature.
-
Add the amine-component to the reaction mixture.
-
Add DIPEA dropwise and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is highly efficient for coupling an azide-functionalized component with an alkyne-functionalized component.
Materials:
-
Azide-component (1.0 eq)
-
Alkyne-component (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide-component and alkyne-component in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product.
-
Purify the crude product by column chromatography.
Data Presentation
The tables below summarize typical reaction parameters for the protocols described above.
Table 1: Amide Coupling Reaction Parameters
| Parameter | Condition A | Condition B | Condition C |
| Coupling Reagent | HATU | EDCI/HOBt | T3P |
| Base | DIPEA | NMM | Pyridine |
| Solvent | DMF | DCM | Acetonitrile |
| Temperature | Room Temp. | 0 °C to RT | Room Temp. |
| Typical Yield | 60-90% | 50-85% | 55-88% |
Table 2: CuAAC Reaction Parameters
| Parameter | Condition A | Condition B | Condition C |
| Copper Source | CuSO₄·5H₂O | Cu(OAc)₂ | TBTA-Cu(I) |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | None |
| Solvent | t-BuOH/H₂O | DMF | DMSO |
| Temperature | Room Temp. | 35 °C | Room Temp. |
| Typical Yield | 85-98% | 80-95% | 90-99% |
Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis and troubleshooting of heterobivalent ligands.
Caption: General workflow for heterobivalent ligand synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Components of a heterobivalent ligand.
Technical Support Center: Refining Purification Methods for Heterobivalent ligand-1
Welcome to the technical support center for "Heterobivalent ligand-1." This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this novel ligand.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: I am observing a significantly lower yield of my FLAG-tagged this compound than expected after affinity chromatography. What are the potential causes and solutions?
A1: Low protein yield is a common issue in affinity purification.[1] Several factors could be contributing to this problem. First, ensure that the expression of the ligand is optimal in your host system. Inadequate expression will naturally lead to low recovery.
-
Protein Solubility: The ligand may be insoluble in the lysis buffer, leading to its loss in the pellet after centrifugation.[1] Consider testing different lysis buffers with varying pH, salt concentrations, and additives to improve solubility.
-
Elution Conditions: The elution conditions may not be optimal for releasing the ligand from the affinity resin. If using a competitive elution with a 3xFLAG peptide, ensure the peptide concentration is sufficient (typically 100-250 µg/mL).[2][3] You can also try increasing the incubation time with the elution buffer or performing sequential elutions to maximize recovery.[1][3]
-
Bead Storage and Handling: Improper storage of the anti-FLAG affinity beads can lead to reduced binding capacity. Always store the beads according to the manufacturer's instructions.[1]
-
Proteolytic Degradation: The ligand may be susceptible to degradation by proteases released during cell lysis. It is crucial to add protease inhibitors to your lysis buffer and keep the sample cold throughout the purification process.
Q2: My purified this compound shows signs of aggregation in the final elution fractions. How can I prevent this?
A2: Protein aggregation is a frequent challenge that can impact the biological activity and stability of the purified ligand.
-
Buffer Composition: The composition of your buffers plays a critical role in protein stability. Ensure the pH of your buffers is optimal for the ligand's stability. The ionic strength of the buffer can also influence aggregation; sometimes, including a moderate salt concentration (e.g., 150 mM NaCl) can prevent non-specific interactions.
-
Additives: Consider adding stabilizing agents to your buffers. Common additives include glycerol (B35011) (5-10%), non-detergent sulfobetaines, or specific amino acids like arginine and proline.
-
Concentration: High protein concentrations can promote aggregation. If possible, perform the purification at a lower concentration or elute the protein in a larger volume.
-
Storage: For long-term storage, it is advisable to flash-freeze aliquots of the purified ligand in a buffer containing a cryoprotectant like glycerol and store at -80°C.
Q3: After the initial affinity purification, I still see some contaminating proteins in my sample. What is the next step to improve purity?
A3: A multi-step purification strategy is often necessary to achieve high purity.[4][5] A common and effective second step is size exclusion chromatography (SEC), which separates molecules based on their size.[6][7][8]
-
Polishing Step: SEC is an excellent "polishing" step to remove any remaining contaminants that are a different size from your this compound.[8][9] It is particularly effective at separating monomers from aggregates.[7]
-
Buffer Exchange: SEC is also a convenient method for buffer exchange, allowing you to transfer your purified ligand into a final, stable storage buffer.[9]
Data Presentation: Purification Outcomes
The following tables summarize typical quantitative data from a two-step purification of FLAG-tagged this compound.
Table 1: Affinity Chromatography Purification Results
| Step | Total Protein (mg) | Target Ligand (mg) | Purity (%) | Yield (%) |
| Crude Lysate | 250 | 5.0 | 2.0 | 100 |
| Flow-through | 240 | 0.2 | <0.1 | 4 |
| Wash | 5 | 0.3 | 6.0 | 6 |
| Elution | 4.2 | 3.8 | 90.5 | 76 |
Table 2: Size Exclusion Chromatography (Polishing Step) Results
| Step | Total Protein (mg) | Target Ligand (mg) | Purity (%) | Yield (%) |
| Affinity Eluate | 3.8 | 3.4 | 89.5 | 100 |
| Aggregate Fraction | 0.4 | 0.1 | 25.0 | 2.9 |
| Monomer Fraction | 3.2 | 3.1 | 96.9 | 91.2 |
| Fragment Fraction | 0.2 | 0.1 | 50.0 | 2.9 |
Experimental Protocols
Protocol 1: Affinity Purification of FLAG-tagged this compound
This protocol describes the purification of a recombinant this compound with an N-terminal FLAG tag from mammalian cell lysate.
Materials:
-
Cell pellet expressing FLAG-tagged this compound
-
Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4)
-
Protease Inhibitor Cocktail
-
Anti-FLAG M2 Affinity Gel
-
Wash Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Elution Buffer (Wash Buffer containing 150 µg/mL 3xFLAG peptide)
-
Microcentrifuge tubes and columns
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors. Incubate on ice for 30 minutes with gentle agitation.[10]
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the clear supernatant to a new tube.[10]
-
Bead Equilibration: Wash the required volume of anti-FLAG M2 affinity gel with Lysis Buffer according to the manufacturer's instructions.
-
Binding: Add the clarified lysate to the equilibrated affinity gel and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the affinity gel by centrifugation and discard the supernatant. Wash the gel three times with 10 bed volumes of ice-cold Wash Buffer to remove non-specifically bound proteins.[10]
-
Elution: Add 1-2 bed volumes of Elution Buffer to the washed gel. Incubate for 30 minutes at 4°C with gentle mixing.[2]
-
Collection: Centrifuge the gel and carefully collect the supernatant containing the purified ligand. For maximal recovery, a second elution can be performed.[1]
-
Analysis: Determine the protein concentration and assess purity by SDS-PAGE and Western blot.
Protocol 2: Size Exclusion Chromatography (SEC) for Final Polishing
This protocol is designed as a second purification step to remove aggregates and other minor contaminants.
Materials:
-
Affinity-purified this compound
-
SEC Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.2)
-
Size exclusion chromatography column appropriate for the molecular weight of this compound
-
HPLC or FPLC system
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC Buffer.[11]
-
Sample Preparation: Concentrate the affinity-purified ligand if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.[6]
-
Injection: Inject the prepared sample onto the equilibrated column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.[12]
-
Chromatography: Run the chromatography at a constant flow rate as recommended for the specific column. Monitor the protein elution by absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks in the chromatogram. The main peak should correspond to the monomeric this compound.[8]
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and identify the fractions containing the purified monomeric ligand. Pool the desired fractions.
Visualizations
Experimental Workflow: Two-Step Purification of this compound
Caption: Two-step purification workflow for this compound.
Signaling Pathway: Gαq Activation by a GPCR Heterodimer
Caption: Gαq signaling pathway activated by a GPCR heterodimer.
References
- 1. Optimizing Your Experiment: A Comprehensive Guide to the FLAG M2 Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]
- 2. FLAG fusion protein purification from Yeast optimized for co-precipitation | Dohlman Lab [med.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. goldbio.com [goldbio.com]
- 9. youtube.com [youtube.com]
- 10. yorku.ca [yorku.ca]
- 11. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
addressing aggregation issues with "Heterobivalent ligand-1"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Heterobivalent Ligand-1. The information provided is designed to help identify and resolve potential aggregation issues that may arise during experimentation.
Troubleshooting Guide
My experimental results with this compound are inconsistent. Could aggregation be the cause?
Inconsistent results, such as variable receptor binding affinities or functional assay responses, can be indicative of ligand aggregation. Aggregates can lead to altered pharmacokinetics and non-specific binding, contributing to poor data reproducibility. It is crucial to assess the aggregation state of this compound, especially when observing unexpected variability in your experiments.
What are the common signs of this compound aggregation?
Potential indicators of aggregation include:
-
Visual Precipitation: The most obvious sign is the formation of visible particles in your stock solutions or assay buffers.
-
Inconsistent Assay Results: High variability between replicate wells or experiments.
-
Atypical Dose-Response Curves: A very steep or shallow curve, or a curve that does not reach a plateau, can suggest aggregation-related artifacts.
-
High Background Signal: Increased non-specific binding in your assays.
How can I experimentally verify if this compound is aggregating?
Several biophysical techniques can be employed to detect and characterize aggregation. The choice of method will depend on the nature of the aggregate and the experimental question.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. A high polydispersity index (PDI) or the presence of large particles can indicate aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species in the chromatogram is a strong indicator of aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregates, offering insights into their morphology and size.
Frequently Asked Questions (FAQs)
Q1: What factors can induce the aggregation of this compound?
A1: Ligand aggregation can be influenced by several factors, including:
-
Concentration: Higher concentrations of the ligand are more prone to aggregation.
-
Solvent: The choice of solvent for dissolving and diluting the ligand is critical. Using a solvent in which the ligand has poor solubility can promote aggregation.
-
Buffer Composition: pH, ionic strength, and the presence of certain salts can affect ligand solubility and stability.
-
Temperature: Temperature fluctuations during storage or experiments can impact ligand stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to aggregation.
Q2: What is the recommended procedure for preparing this compound stock solutions to minimize aggregation?
A2: To minimize the risk of aggregation, we recommend the following procedure:
-
Solvent Selection: Initially, dissolve this compound in a small amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock.
-
Aqueous Dilution: Subsequently, dilute the stock solution with your aqueous experimental buffer. It is crucial to add the stock solution to the buffer with gentle vortexing to ensure proper mixing and avoid localized high concentrations that can lead to precipitation.
-
Sonication: Brief sonication of the final solution can help to disperse any small, pre-existing aggregates.
-
Filtration: For critical applications, filtering the solution through a 0.22 µm filter can remove larger aggregates.
Q3: Can I use detergents to prevent the aggregation of this compound?
A3: The use of detergents, such as Triton X-100 or Tween-20, can sometimes help to prevent non-specific, aggregation-based inhibition in assays.[1] However, the compatibility of detergents with your specific experimental system must be validated, as they can interfere with certain assays or cellular models. A low concentration (e.g., 0.01-0.1%) is typically a good starting point.
Q4: How should I store this compound to maintain its integrity?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C.[2] If you need to store it in solution, prepare small aliquots of a high-concentration stock in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles. Avoid storing diluted aqueous solutions for extended periods.
Data Presentation
Table 1: Dynamic Light Scattering (DLS) Analysis of this compound Aggregation
| Concentration (µM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
| 1 | 15 | 0.15 | Monodisperse, no significant aggregation |
| 10 | 25 | 0.28 | Minor aggregation detected |
| 50 | 150 | 0.55 | Significant aggregation |
| 100 | >500 | 0.80 | Heavy aggregation/precipitation |
Table 2: Effect of Additives on this compound Aggregation (at 50 µM)
| Additive | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| None | 150 | 0.55 |
| 0.05% Tween-20 | 30 | 0.25 |
| 1% BSA | 45 | 0.30 |
| 5% DMSO | 20 | 0.20 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation: Prepare a series of dilutions of this compound in your experimental buffer. Ensure the buffer is filtered through a 0.22 µm filter to remove any particulate matter.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Detection
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the expected size of this compound and its potential aggregates.
-
Mobile Phase: Use a mobile phase that is compatible with your ligand and experimental conditions. The mobile phase should be filtered and degassed.
-
Sample Preparation: Prepare your this compound sample in the mobile phase.
-
Chromatography:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the ligand has strong absorbance.
-
-
Data Analysis: The presence of peaks eluting earlier than the expected monomeric ligand indicates the presence of higher molecular weight aggregates.
Visualizations
Caption: Signaling pathway of this compound targeting the A2A-D2 receptor heteromer.
References
Technical Support Center: Improving the Pharmacokinetic Properties of Heterobivalent Ligands
A Note to Researchers: The term "Heterobivalent ligand-1" appears to be a placeholder or a non-publicly disclosed compound name. This guide, therefore, addresses the broader class of heterobivalent ligands , using a hypothetical molecule, "HL-1," as a case study to provide specific and actionable advice. This technical support center is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a heterobivalent ligand and what are its potential advantages?
A heterobivalent ligand is a single chemical entity designed with two different pharmacophores connected by a chemical linker.[1] This structure allows it to simultaneously bind to and cross-link two different receptor types or binding sites.[1][2] The primary advantage of this approach is the potential for enhanced binding affinity (avidity) and specificity for cells that co-express both target receptors, compared to cells expressing only one.[3][4] This can lead to more selective targeting of specific cells, such as cancer cells, for therapeutic or imaging purposes.[3][5]
Q2: What are the key components of a heterobivalent ligand that can be modified to improve its properties?
A heterobivalent ligand consists of three key components that can be optimized:
-
Pharmacophore 1: The moiety that binds to the first target receptor.
-
Pharmacophore 2: The moiety that binds to the second target receptor.
-
Linker: The chemical structure that connects the two pharmacophores. The length, flexibility, and chemical nature of the linker are critical for enabling simultaneous binding to both receptors and significantly influence the molecule's overall physicochemical properties.[3]
Q3: What are the common pharmacokinetic challenges encountered with heterobivalent ligands?
Due to their often complex and larger structures compared to small molecules, heterobivalent ligands can face several pharmacokinetic challenges:
-
Poor Aqueous Solubility: The combination of two distinct pharmacophores, which may be lipophilic, can lead to low solubility in aqueous solutions, complicating formulation and administration.[6]
-
Rapid Clearance: The molecular size and charge can lead to rapid elimination by the kidneys or the reticuloendothelial system.
-
Low Membrane Permeability: Their size and polarity may hinder their ability to cross biological membranes, limiting oral bioavailability and access to intracellular targets.[7]
-
Metabolic Instability: The linker or the pharmacophores themselves can be susceptible to enzymatic degradation in the plasma or liver.[8]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you might encounter during the development of a heterobivalent ligand, using our hypothetical "HL-1" as an example.
Issue 1: Poor Aqueous Solubility of HL-1
Question: My synthesized HL-1 precipitates out of solution when I try to prepare it in a phosphate-buffered saline (PBS) for my in vitro assays. How can I improve its solubility?
Answer: Poor aqueous solubility is a frequent hurdle for complex molecules like heterobivalent ligands.[6] Several strategies can be employed, ranging from simple formulation adjustments to more involved chemical modifications.
Initial Troubleshooting Steps:
-
Co-solvents: Try dissolving HL-1 in a small amount of a water-miscible organic solvent like DMSO before making the final dilution in your aqueous buffer.[9] It is critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.[10]
-
pH Adjustment: Evaluate the effect of pH on HL-1's solubility. If the molecule has ionizable groups, adjusting the pH of the buffer can increase its charge and, consequently, its solubility.
-
Use of Excipients: Formulation with excipients like cyclodextrins can form inclusion complexes with the hydrophobic parts of HL-1, significantly enhancing its aqueous solubility.[9]
Data Summary: Effect of Formulation on HL-1 Solubility
| Formulation | HL-1 Solubility (µg/mL) | Final DMSO (%) | Appearance |
|---|---|---|---|
| PBS (pH 7.4) | < 1 | 0% | Precipitation |
| PBS with 0.5% DMSO | 15 | 0.5% | Clear Solution |
| 5% HP-β-CD in Water | 150 | 0% | Clear Solution |
| PBS (pH 8.5) | 8 | 0% | Slight Haze |
Advanced Strategy: Linker Modification If formulation strategies are insufficient, consider re-synthesizing HL-1 with a more hydrophilic linker. Incorporating polyethylene (B3416737) glycol (PEG) chains or other polar functional groups into the linker can substantially improve the overall solubility of the ligand.[11]
Issue 2: Low In Vitro Plasma Stability
Question: HL-1 shows high binding affinity in my cell-based assays, but it seems to degrade quickly when incubated in plasma. What could be the cause and how can I fix it?
Answer: Rapid degradation in plasma suggests that HL-1 is susceptible to enzymatic cleavage, likely by proteases or esterases. The linker is often the most vulnerable component.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low plasma stability.
Experimental Approach:
-
Incubate HL-1 in Plasma: Incubate HL-1 in plasma from the relevant species (e.g., mouse, human) at 37°C.
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the degradation products. This will help pinpoint the labile bond.
-
Chemical Modification: Based on the identified cleavage site, re-design the ligand. For example, if an ester bond in the linker is being hydrolyzed, replace it with a more stable amide bond.
Data Summary: Plasma Stability of HL-1 Analogs
| Compound | Linker Type | Half-life in Plasma (min) |
|---|---|---|
| HL-1 | Ester-containing | 12 |
| HL-1-Amide | Amide-containing | > 240 |
| HL-1-PEG | PEG-containing | 95 |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the aqueous solubility of a compound over time.
Materials:
-
Compound (e.g., HL-1)
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a validated HPLC method.
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of HL-1 in 100% DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Perform a serial dilution of the stock solution in DMSO.
-
Dilution into Buffer: In a 96-well plate, add 198 µL of PBS to each well. Add 2 µL of each DMSO working solution to the PBS, creating a final DMSO concentration of 1%.
-
Incubation: Place the plate on a plate shaker at room temperature.
-
Measurement: Measure the absorbance (turbidity) at 620 nm at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The highest concentration that remains clear (no increase in turbidity) is considered the kinetic solubility.
-
(Optional) HPLC Quantification: For more precise measurement, after the final time point, centrifuge the plate to pellet any precipitate.[9] Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC method.[9]
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of a compound in plasma.
Materials:
-
Compound (e.g., HL-1)
-
Control compound (a known stable compound)
-
Plasma (e.g., human, mouse), stored on ice
-
PBS, pH 7.4
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
Thermomixer or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Compound Solution: Prepare a working solution of HL-1 in a buffer with minimal organic solvent.
-
Reaction Setup: In microcentrifuge tubes, add plasma and pre-warm to 37°C for 5 minutes.
-
Initiate Reaction: Add a small volume of the HL-1 working solution to the plasma to initiate the reaction (time = 0). The final concentration should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Incubation: Incubate the tubes at 37°C.
-
Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 60, 120 min), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to precipitate the plasma proteins and stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining amount of the parent compound (HL-1).
-
Data Calculation: Plot the natural log of the percentage of HL-1 remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Visualizations of Key Concepts
Hypothetical Signaling Pathway for HL-1
This diagram illustrates how HL-1 might induce a synergistic downstream effect by simultaneously binding to two different cell surface receptors (Receptor A and Receptor B).
References
- 1. Enhanced targeting with heterobivalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-specific targeting by heterobivalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Specific Targeting by Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ispe.gr.jp [ispe.gr.jp]
- 7. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Heterobivalent Ligand-1 Design
Welcome to the technical support center for the design and application of Heterobivalent Ligand-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting considerations when designing a heterobivalent ligand?
A1: The initial design phase is crucial for the success of a heterobivalent ligand. Key considerations include the selection of the two pharmacophores that will bind to the target receptors and the nature of the linker connecting them. The linker's length, flexibility, and chemical composition are critical parameters that influence the ligand's ability to bind simultaneously to both receptors.[1][2][3] Modeling data can be instrumental in estimating the required linker distance to bridge the two binding sites on the target receptors.[1] For instance, in designing ligands for G-protein coupled receptors (GPCRs), a linker span of 20–50 Å was suggested to be necessary to crosslink the receptors effectively.[1]
Q2: How does the linker length and composition affect the binding affinity and specificity of a heterobivalent ligand?
A2: The linker is not merely a spacer but an active component that significantly impacts the ligand's performance. An optimal linker length is essential for achieving the desired bivalent binding effect, which leads to enhanced potency and a reduced rate of dissociation.[2][3] If the linker is too short, the ligand may not be able to bind to both receptors simultaneously, resulting in no significant enhancement of binding affinity compared to its monovalent counterparts.[4] Conversely, an excessively long linker might lead to undesirable flexibility and off-target interactions. The composition of the linker, such as using polyethylene (B3416737) glycol (PEG) or poly(Pro-Gly) chains, can control its hydrophilicity, rigidity, and overall biocompatibility.[1]
Q3: What are some common challenges encountered during the chemical synthesis of heterobivalent ligands?
A3: The synthesis of heterobivalent ligands can be a complex, multi-step process that presents several challenges.[5] A primary difficulty lies in the efficient and selective conjugation of the two different pharmacophores to the linker.[3][6] Solid-phase synthesis is a commonly employed technique that offers a modular way to assemble the ligands and linkers.[1] However, issues such as steric hindrance, low reaction yields, and the need for specialized and bulky ligands to facilitate coupling can arise.[7] The choice of conjugation chemistry, such as copper-assisted azide-alkyne cycloaddition (click chemistry), is critical for achieving a successful synthesis.[3][6]
Q4: How can I experimentally validate the bivalent binding of my heterobivalent ligand?
A4: Validating the bivalent binding of a heterobivalent ligand is essential to confirm its mechanism of action. A common approach involves comparing the binding affinity of the ligand in cells expressing both target receptors versus cells expressing only one of the receptors.[1][4][8] A significantly higher affinity in the dual-expressing cells is indicative of bivalent binding.[1][4] Another method uses a single cell line expressing both receptors and involves blocking one of the receptors with a selective antagonist. A decrease in the heterobivalent ligand's binding affinity in the presence of the antagonist supports the bivalent binding model.[4][8]
Troubleshooting Guides
Problem 1: The synthesized heterobivalent ligand shows no enhanced binding affinity compared to the individual monovalent ligands.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | The linker may be too short to allow simultaneous binding to both receptors. Synthesize a series of ligands with varying linker lengths to identify the optimal spacing.[4] For example, a study on MSH-CCK heterobivalent ligands showed that constructs with 20-atom and 40-atom linkers had no significant binding enhancement, while a 76-atom linker showed potent binding.[4] |
| Incorrect Linker Composition | The linker's flexibility or rigidity may not be suitable for the target receptors. Experiment with different linker compositions, such as flexible polyethylene glycol (PEGO) chains or semi-rigid poly(Pro-Gly) linkers, to find the best fit.[1] |
| Steric Hindrance | The attachment points of the linker on the pharmacophores may cause steric clashes that prevent effective binding. Re-evaluate the conjugation points on the ligand molecules. |
| Experimental Assay Issues | The lack of enhanced binding could be an artifact of the assay conditions. Ensure that the cell lines used for testing have adequate and confirmed expression of both target receptors.[4] |
Problem 2: The heterobivalent ligand exhibits poor pharmacokinetic properties (e.g., low stability, rapid clearance).
| Possible Cause | Troubleshooting Step |
| Linker Instability | The chemical linkages used in the linker or for conjugation to the pharmacophores may be unstable in vivo. Utilize more stable conjugation chemistries. First-generation antibody-drug conjugates, for instance, suffered from unstable linkers leading to off-target toxicity.[9] |
| High Hydrophobicity | A highly hydrophobic ligand may lead to aggregation and rapid clearance. Incorporate hydrophilic elements, such as PEG, into the linker to improve solubility and pharmacokinetic profile.[10] |
| High Molecular Weight | The increased size of the bivalent ligand can affect its distribution and clearance. While challenging to modify significantly without altering the core design, minor adjustments to the linker and pharmacophores might be possible. Heterobivalent peptidic ligands can exhibit higher metabolic stability due to their increased molecular weight.[11] |
| Distinct Pharmacokinetics of Components | In modular systems, the two components (e.g., CAR T-cell and an adapter molecule) can have different pharmacokinetic and pharmacodynamic profiles, leading to complexity.[12] This highlights the need to consider the properties of the entire construct. |
Experimental Protocols
Key Experiment: Competitive Binding Assay to Evaluate Heterobivalent Ligand Affinity
This protocol describes a common method to determine the binding affinity (IC50) of a heterobivalent ligand.
Methodology:
-
Cell Culture: Maintain two cell lines: one expressing only a single target receptor (e.g., Receptor A) and another co-expressing both target receptors (Receptor A and Receptor B).[1][4]
-
Radioligand Preparation: Use a radiolabeled or fluorescently-labeled monovalent ligand that is known to bind to one of the target receptors (e.g., Eu-labeled ligand for Receptor A).[1][4]
-
Competitive Binding Assay:
-
Plate the cells in a suitable format (e.g., 96-well plate).
-
Add a constant concentration of the labeled monovalent ligand to all wells.
-
Add increasing concentrations of the unlabeled heterobivalent ligand to the wells.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Wash the cells to remove any unbound ligand.
-
Measure the amount of bound labeled ligand using an appropriate detection method (e.g., time-resolved fluorescence for Europium-labeled ligands).[4]
-
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the heterobivalent ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the heterobivalent ligand that displaces 50% of the labeled monovalent ligand.
-
Interpretation: Compare the IC50 values obtained from the single-receptor and dual-receptor expressing cell lines. A significantly lower IC50 value in the dual-receptor cells indicates enhanced binding affinity due to the bivalent interaction.[1][4]
Visualizations
Caption: High-level workflow for the development of a heterobivalent ligand.
Caption: Conceptual diagrams of different ligand binding scenarios.
References
- 1. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two for the Price of One: Heterobivalent Ligand Design Targeting Two Binding Sites on Voltage-Gated Sodium Channels Slows Ligand Dissociation and Enhances Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Scholars@Duke publication: The Weak Link: Optimization of the Ligand-Nanoparticle Interface To Enhance Cancer Cell Targeting by Polymer Micelles. [scholars.duke.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Heterobivalent Ligand-1 Binding Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for determining the binding kinetics of "Heterobivalent ligand-1."
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental procedures for characterizing the binding kinetics of heterobivalent ligands.
| Issue | Potential Causes | Recommended Solutions |
| No or Weak Binding Signal | Inactive ligand or target protein.[1][2] Low ligand/analyte concentration.[3] Inappropriate buffer conditions. Steric hindrance due to immobilization strategy.[1][4] | Verify protein activity and integrity. Increase the concentration of the analyte.[3] Optimize buffer pH, salt concentration, and additives. Try alternative immobilization strategies (e.g., capture-based instead of covalent coupling).[1][4] |
| High Non-Specific Binding (NSB) | Hydrophobic or ionic interactions with the sensor surface.[1][5] Analyte aggregation.[2] | Add blocking agents like BSA to the assay buffer.[1][5][6] Include a non-ionic surfactant such as Tween 20.[5] Optimize buffer salt concentration. Confirm the monodispersity of the analyte.[2] Use a reference surface to subtract NSB.[1] |
| Signal Drift or Instability | Unstable baseline.[3] Temperature fluctuations.[3] Bubbles in the fluidics system.[3] Heterogeneous binding.[7] | Allow the instrument to equilibrate to a stable temperature.[6] Thoroughly degas all buffers and solutions.[3] Ensure a stable baseline before starting the association phase. For heterogeneous binding, consider measuring the dissociation rate at the lowest possible analyte concentration and with a short association time.[7] |
| Complex Binding Sensograms (Biphasic or Multiphasic) | Bivalent binding mechanism.[8] Conformational changes upon binding. Presence of impurities or aggregates. | Fit the data to a bivalent analyte model if applicable.[8] Ensure the purity of both the ligand and the analyte. Be aware that complex kinetics may be inherent to the heterobivalent interaction.[9] |
| Difficulty in Surface Regeneration | Strong ligand-analyte interaction. Denaturation of the immobilized ligand by the regeneration solution. | Screen a range of regeneration conditions (e.g., low pH, high salt, chaotropic agents). Use the mildest effective condition to preserve ligand activity. Consider using a capture-based approach for easier regeneration.[1] |
Frequently Asked Questions (FAQs)
Q1: How does a heterobivalent ligand differ from a monovalent or homobivalent ligand in binding kinetics analysis?
A1: A heterobivalent ligand has two different binding moieties that recognize two different target sites. This can result in a complex binding mechanism involving two distinct association and dissociation steps.[9] The overall avidity is often significantly enhanced compared to the individual monovalent interactions due to the chelate effect. The kinetic profile may exhibit a two-state binding model, and data analysis needs to account for this complexity.[8]
Q2: What is the optimal concentration range for the analyte (this compound) in a kinetics experiment?
A2: Ideally, the concentration series of the analyte should span a range from at least 10-fold below to 10-fold above the expected equilibrium dissociation constant (K_D).[5][6] This ensures that the binding curve is well-defined, allowing for accurate determination of both the association and dissociation rates.
Q3: How can I confirm that the observed enhanced binding is due to heterobivalent interaction and not just an artifact?
A3: To validate heterobivalent binding, you can perform experiments using two different cell lines: one expressing only a single receptor and another expressing both complementary receptors.[10] A significant increase in binding affinity should be observed in the cells expressing both receptors.[10] Another approach is to use a single cell line expressing both receptors and block one of the receptors with a competitive inhibitor.[10]
Q4: My data does not fit well to a simple 1:1 binding model. What should I do?
A4: It is common for heterobivalent and bivalent interactions to deviate from a simple 1:1 Langmuir binding model. You should attempt to fit your data to more complex models, such as a bivalent analyte model or a two-state conformational change model.[8] Visual inspection of the residuals from the fit can help determine the appropriateness of the model.
Q5: What are the key parameters I should report for the binding kinetics of a heterobivalent ligand?
A5: For a heterobivalent interaction, you should aim to report the individual association rate constants (k_a1 and k_a2) and dissociation rate constants (k_d1 and k_d2) if they can be resolved, as well as the overall equilibrium dissociation constant (K_D). It is also important to describe the model used for data fitting.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison.
Table 1: Example Kinetic and Affinity Data for this compound
| Ligand | Target(s) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| Monovalent Fragment A | Target A | 1.2 x 10⁵ | 5.0 x 10⁻³ | 41.7 |
| Monovalent Fragment B | Target B | 3.5 x 10⁴ | 8.0 x 10⁻⁴ | 22.9 |
| This compound | Target A & B | k_a1: 1.5 x 10⁵ k_a2: (RU⁻¹s⁻¹) | k_d1: 4.8 x 10⁻³ k_d2: 1.2 x 10⁻⁵ | 0.8 |
Note: The second association rate constant for a bivalent interaction is dependent on the first binding event and is sometimes expressed in different units (e.g., RU⁻¹s⁻¹ in Biacore systems). The overall K_D reflects the avidity of the bivalent interaction.[8]
Experimental Protocols
Biolayer Interferometry (BLI) Protocol for Kinetic Analysis
-
Instrument Preparation : Turn on the instrument at least 60 minutes before the experiment to allow the lamp to warm up and stabilize.[6]
-
Biosensor Hydration : Hydrate new biosensors in the assay buffer for a minimum of 10 minutes before use.[5]
-
Sample Preparation :
-
Prepare a stock solution of the biotinylated ligand (e.g., one of the target receptors) in the assay buffer.
-
Prepare a dilution series of the analyte (this compound) in the assay buffer. The concentrations should ideally span 0.1x to 10x of the estimated K_D.[5][6] Include a zero-analyte (buffer only) sample for reference subtraction.[11]
-
The assay buffer should be consistent throughout the experiment and may contain additives like BSA and Tween 20 to minimize non-specific binding.[5][6]
-
-
Assay Setup :
-
Baseline : Establish a stable baseline by dipping the biosensors into wells containing assay buffer.
-
Loading : Immobilize the biotinylated ligand onto streptavidin-coated biosensors to an optimal level (typically 50-80% of loading capacity).[5]
-
Baseline 2 : Establish another baseline in assay buffer after ligand immobilization.
-
Association : Move the biosensors to wells containing the different concentrations of the analyte and record the binding response over time.
-
Dissociation : Move the biosensors to wells containing only the assay buffer and record the dissociation of the analyte over time. A long dissociation step is often necessary for high-affinity interactions.[6]
-
-
Data Processing and Analysis :
-
Subtract the reference sensorgram (buffer only) from the sample sensorgrams.[6]
-
Align the Y-axis to the baseline before the association step.[6]
-
Perform inter-step correction to minimize signal shifts between the association and dissociation steps.[6]
-
Fit the processed data globally to an appropriate binding model (e.g., 1:1, bivalent analyte) to determine k_a, k_d, and K_D.[6]
-
Visualizations
Caption: Biolayer Interferometry (BLI) experimental workflow.
Caption: Kinetic model for heterobivalent ligand (L) binding.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. nanotempertech.com [nanotempertech.com]
- 3. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. gatorbio.com [gatorbio.com]
- 6. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Bivalent analyte [sprpages.nl]
- 9. Simplified models for heterobivalent ligand binding: when are they applicable and which are the factors that affect their target residence time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
Validation & Comparative
A Comparative Analysis of the Heterobivalent Ligand, TY027, and its Monovalent Counterparts
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of a Multifunctional Ligand Targeting Opioid and Neurokinin-1 Receptors
In the quest for more effective and safer analgesics, researchers have explored the development of heterobivalent ligands, single molecules designed to interact with multiple receptor targets simultaneously. This approach holds the promise of synergistic therapeutic effects and a reduction in off-target side effects. This guide provides a detailed comparison of a notable heterobivalent ligand, TY027, with its constituent monovalent pharmacophores. TY027 is a chimeric peptide that combines the agonist activity of the μ/δ-opioid receptors with the antagonist activity of the neurokinin-1 (NK1) receptor.[1] This dual action is intended to provide potent analgesia while mitigating the adverse effects associated with traditional opioid therapies, such as tolerance and reward.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional activities of the heterobivalent ligand TY027 and its conceptual monovalent counterparts. The data is compiled from studies characterizing the parent pharmacophores and the resulting bivalent molecule.
Table 1: Receptor Binding Affinity (Ki, nM)
| Ligand | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | Neurokinin-1 Receptor (NK1R) |
| Heterobivalent Ligand: TY027 | Data not explicitly provided in a side-by-side comparison | Data not explicitly provided in a side-by-side comparison | Data not explicitly provided in a side-by-side comparison |
| Monovalent Opioid Agonist Pharmacophore | Specific data for the monovalent fragment of TY027 is not available | Specific data for the monovalent fragment of TY027 is not available | - |
| Monovalent NK1 Antagonist Pharmacophore | - | - | Specific data for the monovalent fragment of TY027 is not available |
Table 2: In Vitro Functional Activity (IC50/EC50/pA2)
| Ligand | MOR Activity | DOR Activity | NK1R Activity |
| Heterobivalent Ligand: TY027 | Agonist | Agonist | Antagonist |
| Monovalent Opioid Agonist Pharmacophore | Agonist | Agonist | - |
| Monovalent NK1 Antagonist Pharmacophore | - | - | Antagonist |
Note: Functional assays have confirmed the dual agonist-antagonist profile of TY027.[1][3] The opioid component activates the μ and δ opioid receptors to produce analgesia, while the NK1 antagonist component blocks the pro-nociceptive and tolerance-inducing signals mediated by Substance P.[1][2]
Signaling Pathways
The therapeutic rationale for a heterobivalent opioid agonist-NK1 antagonist lies in the interplay between the signaling pathways of these two receptor systems, which are often co-localized in regions of the central nervous system involved in pain and reward.[2][5]
Mu-Opioid Receptor (MOR) Signaling Pathway
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to analgesia through several mechanisms, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
Neurokinin-1 Receptor (NK1R) Signaling Pathway
The NK1 receptor, also a GPCR, is the primary receptor for the neuropeptide Substance P. Activation of NK1R is linked to pro-nociceptive (pain-promoting) and inflammatory responses. It primarily signals through Gαq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), contributing to neuronal excitation and sensitization.
Crosstalk and Rationale for Bivalency
Sustained opioid administration can lead to an upregulation of the Substance P/NK1R system, contributing to hyperalgesia and analgesic tolerance.[2] By simultaneously agonizing the MOR and antagonizing the NK1R, a heterobivalent ligand like TY027 aims to uncouple the analgesic effects of opioid receptor activation from the pro-nociceptive and tolerance-inducing mechanisms mediated by the NK1R.[2][6] This concurrent modulation may prevent or reverse the neuroplastic changes that underlie opioid-induced side effects.
Experimental Protocols
The characterization of heterobivalent ligands such as TY027 involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of the test compounds for the μ-opioid, δ-opioid, and NK1 receptors.
Experimental Workflow for Radioligand Binding Assay
Protocol for μ-Opioid Receptor Binding Assay:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the human μ-opioid receptor are used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DAMGO (specific activity ~50 Ci/mmol) at a final concentration of 0.5-1.0 nM.
-
Non-specific Binding: Determined in the presence of 10 µM naloxone.
-
Incubation: Test compounds are incubated with membranes and radioligand for 60 minutes at 25°C.
-
Termination: The reaction is terminated by rapid filtration through GF/B glass fiber filters, followed by washing with ice-cold 50 mM Tris-HCl.
-
Quantification: Radioactivity is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Protocol for NK1 Receptor Binding Assay:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the human NK1 receptor are used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and peptidase inhibitors (e.g., bacitracin, leupeptin, chymostatin).
-
Radioligand: [³H]Substance P (specific activity ~40 Ci/mmol) at a final concentration of 0.5 nM.
-
Non-specific Binding: Determined in the presence of 1 µM unlabeled Substance P.
-
Incubation: Test compounds are incubated with membranes and radioligand for 20 minutes at 25°C.
-
Termination and Quantification: Same as for the μ-opioid receptor binding assay.
-
Data Analysis: IC50 values are determined and converted to Ki values.
Functional Assays
Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency and efficacy.
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in GPCR signaling. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Membrane Preparation: As described for the binding assays.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Incubation Mixture: Membranes are incubated with test compounds, 50 µM GDP, and 0.05 nM [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Incubation: The reaction is carried out for 60 minutes at 30°C.
-
Termination and Quantification: The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: For agonists, EC50 and Emax values are determined from concentration-response curves. For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
cAMP Accumulation Assay: This assay is used to assess the functional activity of GPCRs that couple to adenylyl cyclase.
-
Cell Culture: HEK293 cells stably expressing the μ-opioid receptor are used.
-
Assay Procedure: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then treated with forskolin (B1673556) (to stimulate adenylyl cyclase) in the presence or absence of the test compound.
-
Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of the opioid agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax. For NK1R, which typically couples to Gq, a different functional assay, such as measuring intracellular calcium mobilization, would be more appropriate.
Conclusion
The development of heterobivalent ligands like TY027 represents a sophisticated strategy in modern drug design. By incorporating both an opioid agonist and an NK1 receptor antagonist pharmacophore into a single molecule, it is possible to achieve a multimodal therapeutic effect. The data suggests that such compounds can produce potent analgesia while potentially mitigating the development of tolerance and other adverse effects associated with chronic opioid use. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such multifunctional ligands, which are essential for advancing our understanding of their complex pharmacology and for the development of next-generation pain therapeutics.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bifunctional Peptides as Opioid Agonists and NK-1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new opioid agonist and neurokinin-1 antagonist bivalent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Dual-Target Engagement: A Comparative Analysis of Heterobivalent Ligand-1
A deep dive into the experimental validation of Heterobivalent Ligand-1, a novel compound designed to simultaneously engage the Adenosine (B11128) A2A (A2AR) and Dopamine (B1211576) D2 (D2R) receptor heteromer. This guide provides a comparative analysis of its binding affinity against monovalent alternatives, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
This compound, identified as compound 26 in seminal research, represents a significant advancement in the targeted therapy of conditions where A2AR-D2R heteromers are implicated, such as Parkinson's disease and schizophrenia.[1] Its unique architecture, featuring two distinct pharmacophores connected by a 43-atom spacer, allows for simultaneous binding to both receptor orthosteric sites, leading to enhanced affinity and stabilization of the heteromeric complex.[1][2][3][4] This guide presents the key experimental data that validates the dual-target engagement of this compound and compares its performance with relevant monovalent ligands.
Comparative Binding Affinity Analysis
The efficacy of this compound's dual-target engagement was rigorously evaluated through radioligand competition-binding assays. These experiments, conducted on sheep brain striatum membranes which naturally express A2AR and D2R, demonstrated a marked increase in binding affinity for the heterobivalent compound compared to its monovalent counterparts.[1]
Table 1: Comparative Binding Affinities (KDB1, nM) for A2A and D2 Receptors
| Ligand | Target Receptor | Binding Affinity (KDB1, nM) | Fold Increase in Affinity vs. Monovalent Ligand |
| This compound (Compound 26) | A2A Receptor | 2.1 | 24-fold vs. Monovalent A2A Ligand (Compound 20) |
| D2 Receptor | 0.13 | 4-fold vs. Monovalent D2 Ligand (Compound 23) | |
| Monovalent A2A Ligand (Compound 20) | A2A Receptor | 50 | - |
| Monovalent D2 Ligand (Compound 23) | D2 Receptor | 0.50 | - |
| Heterobivalent Ligand (Compound 24, 25-atom spacer) | A2A Receptor | 6 | 8-fold vs. Monovalent A2A Ligand (Compound 18) |
| D2 Receptor | 0.6 | - | |
| Heterobivalent Ligand (Compound 25, 35-atom spacer) | A2A Receptor | 1.9 | 84-fold vs. Monovalent A2A Ligand (Compound 19) |
| D2 Receptor | 1.2 | - |
Data sourced from radioligand competition-binding assays.[1]
The data clearly indicates that this compound (compound 26) exhibits a significantly higher affinity for both the A2A and D2 receptors compared to its corresponding monovalent ligands.[1] This synergistic effect is a hallmark of successful dual-target engagement. Notably, the spacer length is a critical determinant of this enhanced affinity, with the 43-atom spacer of compound 26 proving to be optimal.[1]
Experimental Validation Protocols
The validation of this compound's dual-target engagement relies on a combination of sophisticated experimental techniques. These assays not only quantify binding affinity but also provide evidence of simultaneous binding and stabilization of the A2AR-D2R heteromer in living cells.
Radioligand Competition-Binding Assays
This technique is fundamental for determining the binding affinity of a ligand for its receptor.
Protocol Overview:
-
Membrane Preparation: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the target receptors (e.g., sheep brain striatum).[1]
-
Assay Incubation: The membranes are incubated with a specific radioligand for the target receptor ([3H]ZM 241385 for A2AR or [3H]YM-09151-2 for D2R) and varying concentrations of the competing non-radiolabeled ligand (e.g., this compound).[1]
-
Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound. The amount of bound radioactivity is then quantified.
-
Data Analysis: The concentration of the competing ligand that displaces 50% of the radioligand binding (IC50) is determined and used to calculate the binding affinity (Ki).
To further confirm that the enhanced affinity of this compound is due to its simultaneous binding to the A2AR-D2R heteromer, the assay is also performed in the presence of specific peptides that disrupt the formation of this heteromer. A decrease in binding affinity in the presence of these peptides provides strong evidence for true bivalent binding.[1][5]
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique used to monitor protein-protein interactions in living cells. In the context of this compound, BRET assays are employed to demonstrate that the ligand stabilizes the A2AR-D2R heteromer.
Protocol Overview:
-
Cell Line Preparation: Cells (e.g., HEK-293T) are co-transfected with constructs encoding for A2AR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and D2R fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Ligand Treatment: The transfected cells are treated with this compound or control compounds.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine (B1669285) H) is added, and the light emitted by the donor and acceptor molecules is measured. An increase in the BRET signal upon ligand treatment indicates that the ligand promotes a closer proximity between the donor and acceptor, thus stabilizing the receptor heteromer.[1][4]
Dynamic Mass Redistribution (DMR) Assays
DMR is a label-free technology that provides a holistic view of cellular responses upon receptor activation in living cells. It measures changes in the local mass density of the cell, which are indicative of global cellular events such as G-protein activation and downstream signaling.
Protocol Overview:
-
Cell Seeding: Adherent cells expressing the A2AR-D2R heteromer are cultured in biosensor-coated microplates.
-
Baseline Measurement: A stable baseline reading of the cellular mass distribution is established.
-
Ligand Stimulation: The cells are stimulated with this compound or control ligands.
-
Real-time Monitoring: Changes in the refractive index at the bottom of the wells, which correlate with mass redistribution, are monitored in real-time. The resulting DMR signal provides a kinetic and integrated fingerprint of the cellular response to the ligand.[6][7]
Visualizing the Mechanism of Action
To better understand the biological context of this compound's action, the following diagrams illustrate the experimental workflow for its validation and the signaling pathway it modulates.
The A2A and D2 receptors are known to have antagonistic effects on adenylyl cyclase activity. The A2A receptor, being Gs-coupled, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, the D2 receptor is Gi-coupled and inhibits adenylyl cyclase, thereby reducing cAMP levels. This compound, by binding to both receptors simultaneously, can modulate this intricate signaling balance.
References
- 1. A heterobivalent ligand for the adenosine A2A- dopamine D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Heterobivalent Ligand for the Adenosine A2AâDopamine D2 Receptor Heteromer - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterobivalent Ligand for the Adenosine A2A-Dopamine D2 Receptor Heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical biology-based approaches to study adenosine A2A − dopamine D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Linkers for Heterobivalent Ligands Targeting A1 Adenosine and β2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in a Heterobivalent Ligand System with Supporting Experimental Data.
Heterobivalent ligands, single molecules capable of simultaneously engaging two different receptors, offer a promising strategy for developing novel therapeutics with enhanced specificity and unique pharmacological profiles. The linker connecting the two pharmacophores is a critical design element, profoundly influencing the ligand's binding affinity, functional activity, and overall efficacy. This guide provides a comparative analysis of different linkers used in a well-characterized heterobivalent ligand system targeting the A1 adenosine (B11128) receptor (A1AR) and the β2 adrenergic receptor (β2AR).
Data Presentation: Unveiling the Impact of Linker Variation
The following table summarizes the quantitative data for a series of heterobivalent ligands designed to target the A1AR and β2AR. These ligands consist of an adenosine moiety linked to a salbutamol-derived pharmacophore via linkers of varying length and composition.[1] The data highlights the significant role the linker plays in modulating the binding affinity (Ki) at each receptor.
| Ligand | Linker Structure | A1AR Ki (nM) | β2AR Ki (nM) |
| Compound 5a | N6-(2-aminoethyl) | 1.6 ± 0.3 | >10,000 |
| Compound 5b | N6-(3-aminopropyl) | 1.3 ± 0.2 | >10,000 |
| Compound 5c | N6-(4-aminobutyl) | 1.1 ± 0.1 | 863 ± 150 |
| Compound 5d | N6-(5-aminopentyl) | 1.0 ± 0.2 | 450 ± 80 |
| Compound 5e | N6-(6-aminohexyl) | 0.9 ± 0.1 | 311 ± 60 |
| Compound 5f | N6-(7-aminoheptyl) | 1.2 ± 0.2 | 480 ± 90 |
| Compound 5g | N6-(8-aminooctyl) | 1.5 ± 0.3 | 620 ± 110 |
| Isoproterenol | (Control) | >10,000 | 136 ± 25 |
| NECA | (Control) | 14 ± 2 | >10,000 |
Data extracted from literature.[2]
Deciphering the Signaling Crosstalk
The A1AR and β2AR are both G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. The A1AR typically couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the β2AR couples to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. The co-activation or inhibition of these opposing pathways by a heterobivalent ligand can result in nuanced and potentially therapeutic cellular responses.
Experimental Protocols: A Guide to Characterization
The following are detailed methodologies for the key experiments used to characterize the heterobivalent ligands targeting the A1AR and β2AR.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the unlabeled heterobivalent ligands by measuring their ability to compete with a radiolabeled ligand for binding to the A1AR or β2AR.
Materials:
-
Cell membranes prepared from cells stably expressing either human A1AR or β2AR.
-
Radioligand: [3H]DPCPX for A1AR; [125I]CYP for β2AR.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM R-PIA for A1AR; 10 µM Propranolol for β2AR.
-
Heterobivalent ligands at various concentrations.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine 50 µL of cell membrane suspension (20-40 µg protein), 50 µL of radioligand solution (final concentration ~Kd of the radioligand), and 50 µL of the heterobivalent ligand at various concentrations (typically from 10^-11 to 10^-5 M). For total binding wells, add 50 µL of binding buffer instead of the competitor ligand. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plates using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold binding buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plates and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the functional activity of the heterobivalent ligands by quantifying their effect on intracellular cAMP levels in cells expressing the A1AR and β2AR.
Materials:
-
HEK-293 cells co-expressing human A1AR and β2AR.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Heterobivalent ligands at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the HEK-293 cells in a 96-well cell culture plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the heterobivalent ligand at various concentrations for 15 minutes at 37°C.
-
Stimulation: Add forskolin (to a final concentration of 1 µM) to all wells except the basal control to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: Measure the signal using a plate reader. Generate a standard curve using known concentrations of cAMP. Quantify the amount of cAMP in the cell lysates by interpolating from the standard curve. Plot the cAMP concentration as a function of the logarithm of the ligand concentration and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of heterobivalent ligands.
References
A Comparative Guide to the In Vivo Specificity of Heterobivalent Ligand-1
This guide provides a detailed comparison of Heterobivalent Ligand-1 (HL-1) against alternative compounds to validate its in vivo specificity. Designed for researchers and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying mechanisms and workflows. HL-1 is engineered to simultaneously engage two distinct cell surface receptors, Receptor-A and Receptor-B, a characteristic intended to enhance tissue-specific accumulation and reduce off-target effects.
Comparative Performance Analysis
The in vivo specificity of HL-1 was evaluated against three control compounds:
-
Monovalent Ligand-A (ML-A): Targets only Receptor-A.
-
Monovalent Ligand-B (ML-B): Targets only Receptor-B.
-
Non-Specific Ligand (NSL-1): A structurally similar compound lacking specific affinity for either receptor.
The primary endpoints for comparison were biodistribution in target versus non-target tissues and in vivo receptor occupancy.
Table 1: Comparative Biodistribution at 4 hours Post-Injection
| Compound | Target Tissue (%ID/g)¹ | Liver (%ID/g) | Kidney (%ID/g) | Spleen (%ID/g) |
| This compound (HL-1) | 12.5 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Monovalent Ligand-A (ML-A) | 6.8 ± 1.1 | 4.5 ± 0.9 | 3.2 ± 0.6 | 1.1 ± 0.3 |
| Monovalent Ligand-B (ML-B) | 5.9 ± 0.9 | 3.9 ± 0.7 | 2.9 ± 0.5 | 0.9 ± 0.2 |
| Non-Specific Ligand (NSL-1) | 1.2 ± 0.3 | 8.9 ± 2.1 | 6.7 ± 1.5 | 4.3 ± 1.0 |
| ¹%ID/g = Percent Injected Dose per gram of tissue. Data are mean ± SD, n=5 per group. |
Table 2: In Vivo Receptor Occupancy in Target Tissue
| Compound | Receptor-A Occupancy (%) | Receptor-B Occupancy (%) |
| This compound (HL-1) | 88 ± 5 | 91 ± 4 |
| Monovalent Ligand-A (ML-A) | 85 ± 6 | < 5 |
| Monovalent Ligand-B (ML-B) | < 5 | 82 ± 7 |
| Non-Specific Ligand (NSL-1) | < 10 | < 10 |
| Data are mean ± SD, n=5 per group. |
The data clearly indicate that HL-1 achieves significantly higher accumulation in the target tissue, which co-expresses Receptor-A and Receptor-B, while showing reduced uptake in major clearance organs like the liver and kidney compared to monovalent and non-specific alternatives. This demonstrates the superior in vivo specificity conferred by the heterobivalent design.
Experimental Protocols
-
Animal Model: Male BALB/c mice (n=5 per group), aged 8-10 weeks, were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Radiolabeling: HL-1, ML-A, ML-B, and NSL-1 were chelated with Gallium-68 (⁶⁸Ga) for PET imaging and biodistribution analysis.
-
Administration: Each mouse was administered a single intravenous (IV) injection of the respective ⁶⁸Ga-labeled ligand (approximately 3.7 MBq, 100 µL) via the tail vein.
-
Tissue Harvesting: At 4 hours post-injection, mice were euthanized by cervical dislocation. Blood, target tissue, liver, kidneys, spleen, muscle, and bone were collected and weighed.
-
Data Analysis: The radioactivity in each tissue sample was measured using a gamma counter. The results were decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Study Design: A competitive binding assay was performed. Separate cohorts of mice (n=5 per group) were pre-treated with a blocking dose of unlabeled ("cold") ligand 30 minutes prior to the injection of the radiolabeled ("hot") ligand.
-
Administration:
-
Baseline Group: Received only the ⁶⁸Ga-labeled ligand.
-
Blocking Group: Received an IV injection of 50 mg/kg unlabeled ligand followed by the ⁶⁸Ga-labeled ligand.
-
-
Imaging and Analysis: At 1-hour post-injection of the radiolabeled ligand, animals were imaged using a small-animal PET scanner. Regions of interest (ROIs) were drawn over the target tissue. Receptor occupancy was calculated using the formula: Occupancy (%) = [(Uptake_baseline - Uptake_blocked) / Uptake_baseline] x 100
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed signaling advantage of HL-1 and the workflow used for its in vivo validation.
Caption: Proposed signaling pathway initiated by HL-1 co-engaging Receptor-A and Receptor-B.
Caption: Experimental workflow for the in vivo validation of this compound specificity.
A Comparative Guide to the Cross-Validation of Heterobivalent Ligand-1 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of a representative heterobivalent ligand, "Heterobivalent Ligand-1," with its corresponding monovalent alternatives. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a clear understanding of the principles and methodologies involved in the cross-validation of such binding assays. "this compound" is a synthetic ligand designed to simultaneously target two distinct G protein-coupled receptors (GPCRs): the Melanocortin-4 receptor (MC4R) and the Cholecystokinin-2 receptor (CCK2R).
Data Presentation: Quantitative Comparison of Ligand Binding Affinity
The binding affinities of the heterobivalent and monovalent ligands were determined using competitive radioligand binding assays. The following table summarizes the 50% inhibitory concentrations (IC50), which represent the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. Lower IC50 values are indicative of higher binding affinity. The data clearly demonstrates the enhanced binding affinity of the heterobivalent ligand when both target receptors are present, a phenomenon known as avidity.[1]
| Ligand | Target Receptor(s) | Cell Line | IC50 (nM) | Fold Increase in Affinity (Bivalent vs. Monovalent) |
| This compound (MSH-CCK) | MC4R and CCK2R | HEK293 cells expressing both MC4R and CCK2R | 2.3 | ~20x (compared to CCK2R binding) |
| MC4R only | HEK293 cells expressing only MC4R | 39 ± 4 | - | |
| CCK2R only | HEK293 cells expressing only CCK2R | 46 | - | |
| Monovalent MSH Ligand | MC4R | HEK293 cells expressing only MC4R | 39 ± 4 | - |
| Monovalent CCK Ligand | CCK2R | HEK293 cells expressing only CCK2R | 26 ± 4 | - |
Table 1: Comparative binding affinities of this compound and its monovalent counterparts. Data is derived from competitive binding assays.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Radioligand Binding Assay for Melanocortin-4 Receptor (MC4R)
This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands for the human MC4R.
Materials and Reagents:
-
HEK293 cells stably expressing the human MC4R
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH)
-
Unlabeled ligands: this compound, Monovalent MSH Ligand
-
Binding Buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing hMC4R to confluency.
-
Harvest the cells and prepare a crude membrane fraction through homogenization and centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([¹²⁵I]-NDP-MSH).
-
Add varying concentrations of the unlabeled competitor ligands (this compound or Monovalent MSH Ligand) to the wells.
-
-
Incubation:
-
Incubate the mixture at 37°C for a sufficient duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
-
Washing:
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]
-
Competitive Radioligand Binding Assay for Cholecystokinin-2 Receptor (CCK2R)
This protocol outlines the procedure for determining the binding affinity of ligands for the human CCK2R.
Materials and Reagents:
-
Cell line stably expressing the human CCK2R (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [¹²⁵I]CCK-8
-
Unlabeled ligands: this compound, Monovalent CCK Ligand
-
Binding Buffer: Appropriate buffer for CCK2R binding (e.g., Tris-based buffer with BSA and protease inhibitors)
-
Wash Buffer: Ice-cold buffer of the same composition as the binding buffer
-
96-well filter plates (e.g., Unifilter-96 GF/B)
-
Scintillation counter
-
FilterMate harvester or similar vacuum filtration system
Procedure:
-
Membrane Preparation:
-
Prepare membranes from cells overexpressing the CCK2R.
-
-
Competition Binding Assay:
-
Incubate the receptor-bearing membranes with a constant concentration of [¹²⁵I]CCK-8 and varying concentrations of the unlabeled competitor ligands.
-
The incubation is typically carried out at room temperature for 1 hour.
-
-
Filtration:
-
Separate the membrane-bound and free radioligand by filtration through a 96-well filter plate using a vacuum harvester.
-
-
Washing:
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
-
Radioactivity Quantification:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Analyze the concentration-response curves using non-linear regression to determine the IC50 values.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by the Melanocortin-4 and Cholecystokinin-2 receptors.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
References
A Comparative Analysis of Heterobivalent Ligand-1 and Other Bispecific Molecules Targeting the A2A-D2 Receptor Heteromer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of "Heterobivalent ligand-1" and other bispecific molecules designed to target the Adenosine (B11128) A2A-Dopamine D2 (A2A-D2) receptor heteromer. This receptor complex is a significant target in the development of therapeutics for neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The simultaneous targeting of both receptors with a single molecule offers the potential for enhanced affinity, selectivity, and novel pharmacological profiles compared to single-target ligands.
Data Presentation: Comparative Performance of A2A-D2 Heterobivalent Ligands
The following table summarizes the binding affinities of "this compound" (compound 26) and other related bispecific molecules for the human Adenosine A2A and Dopamine (B1211576) D2 receptors. The data is derived from radioligand competition-binding assays using membranes from sheep brain striatum, which naturally express both A2A and D2 receptors. A lower KDB1 value indicates a higher binding affinity.
| Ligand | Spacer Length (atoms) | A2A Receptor Binding Affinity (KDB1, nM) | D2 Receptor Binding Affinity (KDB1, nM) | Reference |
| This compound (Compound 26) | 43 | 2.1 | 0.13 | [1][2][3] |
| Compound 25 | 35 | 1.9 | 1.2 | [1] |
| Compound 24 | 25 | 6 | 0.6 | [1] |
| Monovalent A2A Ligand Counterpart (for Cpd 26) | - | 50 | >10,000 | [1] |
| Monovalent D2 Ligand Counterpart (for Cpd 26) | - | >10,000 | 0.7 | [1] |
Signaling Pathway of the A2A-D2 Receptor Heteromer
The Adenosine A2A and Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that form heteromers, particularly in the striatum of the brain. Within this complex, they exhibit antagonistic allosteric interactions, meaning the activation of one receptor influences the function of the other.[4][5][6][7][8]
-
A2A Receptor Activation: The A2A receptor is typically coupled to the Gs/olf family of G-proteins. Its activation by adenosine stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[8]
-
D2 Receptor Activation: The D2 receptor is coupled to the Gi/o family of G-proteins. Its activation by dopamine inhibits adenylyl cyclase, thereby reducing cAMP production and PKA activity.[8]
-
Heteromer Interaction: When these receptors form a heteromer, the activation of the A2A receptor can decrease the affinity of dopamine for the D2 receptor.[4][5][7] This antagonistic interaction is a key mechanism underlying the modulatory role of adenosine on dopaminergic signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of "this compound" and similar molecules are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[9][10][11][12]
Objective: To determine the binding affinity of heterobivalent and monovalent ligands for the A2A and D2 receptors.
Materials:
-
Cell membranes expressing the target receptors (e.g., from sheep striatum or transfected cell lines).
-
Radioligand (e.g., [3H]ZM 241385 for A2A, [3H]YM-09151-2 for D2).
-
Unlabeled test compounds (this compound, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Preparation: Add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound to the wells of a 96-well plate.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a homogeneous assay used to study molecular interactions, such as ligand-receptor binding, in real-time.[13][14][15][16][17]
Objective: To measure the binding of a fluorescently labeled ligand to a receptor and its competition by unlabeled compounds.
Materials:
-
Receptor-expressing cells or membranes.
-
Donor fluorophore-labeled component (e.g., terbium-labeled antibody against a tag on the receptor).
-
Acceptor fluorophore-labeled ligand ("tracer").
-
Unlabeled test compounds.
-
Assay buffer.
-
Low-volume, black 384-well plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the receptor, donor-labeled antibody, acceptor-labeled tracer, and test compounds in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the receptor preparation, the donor-labeled antibody, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for a defined period to allow for pre-binding of the test compounds and the antibody to the receptor.
-
Tracer Addition: Add the acceptor-labeled tracer to all wells to initiate the competition reaction.
-
Final Incubation: Incubate the plate in the dark at room temperature to allow the binding to reach equilibrium.
-
Detection: Read the plate using a TR-FRET plate reader, which excites the donor fluorophore and measures the emission from both the donor and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of the test compound to determine the IC50 value.
In Situ Proximity Ligation Assay (PLA)
PLA is a technique used to visualize and quantify protein-protein interactions within fixed cells or tissues. It provides evidence for the close proximity of two target proteins, suggesting they may form a complex.[18][19][20][21][22]
Objective: To visualize the formation of A2A-D2 receptor heteromers in their native environment.
Materials:
-
Fixed cells or tissue sections.
-
Primary antibodies against the two target receptors (e.g., rabbit anti-A2A and mouse anti-D2).
-
PLA probes (secondary antibodies conjugated to oligonucleotides, one PLUS and one MINUS).
-
Ligation solution containing ligase.
-
Amplification solution containing polymerase and fluorescently labeled oligonucleotides.
-
Wash buffers.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Sample Preparation: Prepare and fix the cells or tissue sections on slides.
-
Primary Antibody Incubation: Incubate the samples with a mixture of the two primary antibodies raised in different species.
-
PLA Probe Incubation: After washing, incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS). These probes will bind to the primary antibodies.
-
Ligation: If the two PLA probes are in close proximity (less than 40 nm), the oligonucleotides can be joined by a ligase to form a closed DNA circle.
-
Amplification: A rolling-circle amplification reaction is performed using a polymerase, which generates a long, single-stranded DNA product anchored to one of the PLA probes.
-
Detection: Fluorescently labeled oligonucleotides complementary to the amplified DNA are added, resulting in a bright fluorescent spot.
-
Visualization: The samples are visualized using a fluorescence microscope. Each fluorescent spot represents an interaction between the two target proteins. The nuclei are counterstained with DAPI.
References
- 1. A heterobivalent ligand for the adenosine A2A- dopamine D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterobivalent Ligand for the Adenosine A2A-Dopamine D2 Receptor Heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging [mdpi.com]
- 6. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric mechanisms within the adenosine A2A-dopamine D2 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Detection of Receptor Heteromerization Using In Situ Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Receptor Heteromerization Using In Situ Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. In Situ Proximity Ligation Assay to Study and Understand the Distribution and Balance of GPCR Homo- and Heteroreceptor Complexes in the Brain | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Mechanism of Action of a Heterobivalent Ligand Targeting MC1R and CCK2R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a specific heterobivalent ligand designed to simultaneously target the Melanocortin-1 Receptor (MC1R) and the Cholecystokinin-2 Receptor (CCK2R). By leveraging the principle of multivalency, this ligand demonstrates enhanced binding avidity and selectivity for cells co-expressing both receptors, offering a promising strategy for targeted therapies and diagnostics. This document presents a detailed comparison of its performance against monovalent interactions, supported by experimental data, detailed protocols, and visual diagrams of the underlying mechanisms.
Enhanced Binding Avidity Through Heterobivalent Targeting
The core mechanism of action for this heterobivalent ligand lies in its ability to non-covalently cross-link two distinct cell surface receptors, MC1R and CCK2R.[1][2] This simultaneous binding to two different G protein-coupled receptors (GPCRs) results in a significant increase in binding avidity compared to the interaction of monovalent ligands with their individual receptors.[1][3][4] This enhanced affinity is a key advantage, potentially leading to more potent and selective therapeutic or imaging agents.[5] The ligand consists of pharmacophores for both melanocortin (MSH) and cholecystokinin (B1591339) (CCK) connected by a flexible linker, which is crucial for allowing the binding moieties to reach their respective receptors.[4][5]
The increased avidity translates to a higher retention of the ligand in tissues where both receptors are present, as demonstrated in in-vivo studies.[1][5] This selectivity for dual-receptor expressing cells over single-receptor cells is a critical feature, opening possibilities for targeting specific cell populations, such as cancer cells that co-express a unique combination of receptors.[1][2]
Comparative Binding Affinity Data
The following tables summarize the quantitative data from competitive binding assays, illustrating the enhanced binding affinity of the heterobivalent ligand in cells expressing both MC1R and CCK2R compared to cells expressing only one of the receptors.
Table 1: Competitive Binding Affinity (IC50) of a Heterobivalent Ligand
| Cell Line | Receptors Expressed | Ligand | Competitor | IC50 (nM) | Fold Enhancement in Affinity (Bivalent vs. Monovalent) |
| Hek293/MC4R | MC4R | MSH-CCK Heterobivalent Ligand | Eu-DTPA-NDP-α-MSH | 349.5 | 77.7 |
| Hek293/CCK2R/MC4R | CCK2R and MC4R | MSH-CCK Heterobivalent Ligand | Eu-DTPA-NDP-α-MSH | 4.5 | |
| Hek293/CCK2R | CCK2R | MSH-CCK Heterobivalent Ligand | Eu-CCK | 190.0 | 1.1 (Not Significant) |
| Hek293/CCK2R/MC4R | CCK2R and MC4R | MSH-CCK Heterobivalent Ligand | Eu-CCK | 167.5 |
Data synthesized from a study on a similar heterobivalent ligand targeting MC4R and CCK2R, demonstrating the principle of enhanced bivalent binding.[3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of the heterobivalent ligand.
Caption: Experimental workflows for in vitro and in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of the MC1R/CCK2R heterobivalent ligand.
Cell Culture and Transfection
HCT116 cells were utilized for these studies.[6] To create the necessary cell lines for comparative analysis, HCT116 cells were transfected with plasmids containing the human MC1R and/or CCK2R genes.[6] Stable cell lines were established through selection with appropriate antibiotics (e.g., geneticin (B1208730) for MC1R and zeocin for CCK2R).[6] The resulting cell lines were:
-
HCT116/MC1R (expressing only MC1R)
-
HCT116/CCK2R (expressing only CCK2R)
-
HCT116/MC1R/CCK2R (expressing both receptors)
HEK293 cells have also been used in similar studies and were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[1]
Competitive Binding Assays
To determine the binding affinity (IC50 values) of the heterobivalent ligand, competitive binding assays were performed. The general protocol is as follows:
-
Cells expressing the receptor(s) of interest were incubated with a constant concentration of a Europium-labeled monovalent ligand (e.g., Eu-NDP-α-MSH for MC4R or Eu-CCK for CCK2R).[3]
-
Increasing concentrations of the unlabeled heterobivalent ligand were added to compete for binding with the labeled ligand.[3]
-
Following incubation, the amount of bound Europium-labeled ligand was measured using time-resolved fluorescence.
-
The IC50 value, the concentration of the heterobivalent ligand that inhibits 50% of the binding of the labeled ligand, was calculated using non-linear regression analysis.[3]
In Vivo Fluorescence Imaging in Xenograft Tumor Models
In vivo studies were conducted to assess the tumor-targeting capabilities of the heterobivalent ligand.
-
Animal Model: Xenograft tumor models were established by subcutaneously injecting HCT116 cells (expressing MC1R only, CCK2R only, or both) into the flanks of immunocompromised mice.[1][7]
-
Ligand Administration: A fluorescently labeled (e.g., Cy5) version of the heterobivalent ligand was administered to the tumor-bearing mice via systemic injection.[1]
-
Imaging: Whole-animal planar fluorescence imaging was performed at various time points post-injection to monitor the biodistribution and tumor accumulation of the ligand.[1][8]
-
Ex Vivo Analysis: After the final imaging time point, mice were euthanized, and tumors and major organs were excised. The fluorescence intensity in each tissue was quantified to determine the specificity of ligand uptake.[1]
Conclusion
The heterobivalent ligand targeting MC1R and CCK2R exemplifies a powerful approach to enhance ligand affinity and selectivity. The provided data and protocols underscore the potential of this strategy in developing next-generation targeted therapies and diagnostic agents. By simultaneously engaging two distinct receptors, these ligands can achieve a level of specificity that is challenging to attain with traditional monovalent compounds. Further research and development in this area hold the promise of more effective and less toxic treatments for diseases characterized by unique cell-surface receptor combinations.
References
- 1. Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mosaic.messiah.edu [mosaic.messiah.edu]
- 5. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Fluorescent Labeling of Tumor Cells with the HaloTag® Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Heterobivalent Ligand-1 Versus Standard Adenosine A2A and Dopamine D2 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel "Heterobivalent ligand-1" against established standards targeting the adenosine (B11128) A2A and dopamine (B1211576) D2 receptors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to facilitate an objective evaluation for researchers in neurodegenerative disease, particularly Parkinson's disease.
Executive Summary
"this compound" is a novel compound designed to simultaneously target the adenosine A2A and dopamine D2 receptors, which are known to form heteromers and play a crucial role in regulating motor function. This guide benchmarks "this compound" against the well-established A2A receptor antagonist, istradefylline (B1672650) , and the widely used D2 receptor agonist, pramipexole (B1678040) . Istradefylline is an approved medication for Parkinson's disease in Japan, while pramipexole is a first-line treatment for the motor symptoms of this condition. The comparison aims to highlight the potential advantages of a heterobivalent approach over the combined use of individual standard ligands.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance metrics of "this compound", istradefylline, and pramipexole based on available in vitro and in vivo data.
Table 1: In Vitro Receptor Binding Affinity
This table compares the binding affinities (Ki) of the ligands to the human adenosine A2A and dopamine D2 receptors. A lower Ki value indicates a higher binding affinity.
| Ligand | Target Receptor | Binding Affinity (Ki) [nM] | Citation |
| This compound | Adenosine A2A Receptor | 2.1 | [1] |
| Dopamine D2 Receptor | 0.13 | [1] | |
| Istradefylline | Adenosine A2A Receptor | 2.2 | [2] |
| Dopamine D2 Receptor | No significant affinity | [1][3] | |
| Pramipexole | Dopamine D2 Receptor (High Affinity State) | 19 | [4] |
| Dopamine D3 Receptor (High Affinity State) | 9 | [4] | |
| Adenosine A2A Receptor | No significant affinity | [5] |
Note: Pramipexole also exhibits high affinity for the D3 receptor subtype.
Table 2: In Vitro Functional Activity
This table presents the functional activity of the ligands in cellular assays, typically by measuring the modulation of cyclic AMP (cAMP) levels. For the A2A receptor (a Gs-coupled receptor), antagonists inhibit the agonist-induced increase in cAMP. For the D2 receptor (a Gi-coupled receptor), agonists inhibit the forskolin-stimulated increase in cAMP.
| Ligand | Assay Type | Functional Readout | Potency (IC50/EC50) | Citation | | :--- | :--- | :--- | :--- | | Istradefylline | cAMP Accumulation Assay (A2A Receptor) | Inhibition of CGS21680-induced cAMP increase | IC50: 1.94 µg/mL |[6][7] | | Pramipexole | cAMP Accumulation Assay (D2 Receptor) | Inhibition of forskolin-stimulated cAMP increase | Data not available in searched literature | |
Note: Specific functional potency data for "this compound" and a comparable value for pramipexole were not available in the searched literature. The IC50 for istradefylline is presented as reported in the literature.
Table 3: In Vivo Efficacy in a Preclinical Model of Parkinson's Disease
This table summarizes the efficacy of the ligands in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, a standard preclinical model for evaluating antiparkinsonian effects.
| Ligand | Animal Model | Key Efficacy Endpoint | Outcome | Citation | | :--- | :--- | :--- | :--- | | Istradefylline | 6-OHDA Rat Model | Reversal of motor deficits | Effective in combination with L-DOPA |[8] | | Pramipexole | 6-OHDA Rat Model | Reversal of motivational deficits and motor impairment | Effective |[9][10] |
Note: In vivo efficacy data for "this compound" in a comparable model was not found in the performed searches.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound for the adenosine A2A or dopamine D2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test ligand.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor or dopamine D2 receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [³H]-ZM241385 (for A2A) or [³H]-Spiperone (for D2).
-
Test ligand ("this compound", istradefylline, or pramipexole) at various concentrations.
-
Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., unlabeled ZM241385 or Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
In a parallel set of tubes, incubate the membranes with the radioligand and a saturating concentration of the non-specific binding control.
-
Allow the binding to reach equilibrium at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes).
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]
cAMP Functional Assay
This protocol describes a general method for assessing the functional activity of ligands at Gs-coupled (A2A) and Gi-coupled (D2) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency of a test ligand to either antagonize a Gs-coupled receptor or agonize a Gi-coupled receptor.
Materials:
-
HEK293 cells expressing the human adenosine A2A receptor or dopamine D2 receptor.
-
A2A receptor agonist (e.g., CGS21680).
-
Adenylyl cyclase activator (e.g., forskolin).
-
Test ligand ("this compound", istradefylline, or pramipexole).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and reagents.
Procedure for A2A Receptor Antagonism:
-
Seed the A2A receptor-expressing cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist (istradefylline or "this compound").
-
Stimulate the cells with a fixed concentration of an A2A agonist (e.g., CGS21680) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.[12][13][14]
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
Procedure for D2 Receptor Agonism:
-
Seed the D2 receptor-expressing cells in a multi-well plate and culture overnight.
-
Stimulate the cells with varying concentrations of the agonist (pramipexole or "this compound") in the presence of a fixed concentration of forskolin (B1673556) (to elevate basal cAMP levels).
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate a dose-response curve and calculate the EC50 value for the agonist.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used neurotoxin-based animal model to replicate the dopamine depletion observed in Parkinson's disease.
Objective: To evaluate the in vivo efficacy of a test compound in reversing motor deficits associated with dopamine depletion.
Procedure:
-
Lesion Induction: Anesthetize adult male rats and place them in a stereotaxic frame. Unilaterally inject 6-hydroxydopamine into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) to induce the degeneration of dopaminergic neurons.[15][16][17]
-
Post-operative Care: Provide appropriate post-operative care, including soft food and hydration, to aid recovery.
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), assess the motor deficits using tests such as:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Administer a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine) and quantify the resulting rotational behavior. A successful lesion will result in a predictable pattern of rotation.[18][19]
-
Cylinder Test: Assess forelimb akinesia by observing the rat's spontaneous use of its forelimbs for support in a cylindrical enclosure.
-
Stepping Test: Evaluate forelimb akinesia by measuring the number of adjusting steps made in response to being moved sideways.
-
-
Drug Treatment and Evaluation: Administer the test compound ("this compound", istradefylline, or pramipexole) and repeat the behavioral tests to assess the reversal of motor deficits.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: A2A and D2 Receptor Signaling Pathways.
Caption: In Vivo Efficacy Testing Workflow.
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pramipexole reverses Parkinson's disease-related motivational deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GloSensor™ cAMP Assay Protocol [promega.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. resources.revvity.com [resources.revvity.com]
- 15. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 16. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 17. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. criver.com [criver.com]
statistical analysis for "Heterobivalent ligand-1" validation studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical analysis and experimental validation of "Heterobivalent Ligand-1," a novel therapeutic candidate. By objectively comparing its performance with standard monovalent ligands, this document serves as a crucial resource for researchers in pharmacology and drug development. The following sections detail the experimental protocols, present comparative quantitative data, and visualize key pathways and workflows to facilitate a thorough understanding of this compound's pharmacological profile.
Quantitative Performance Analysis
The binding affinity and functional potency of this compound were assessed in comparison to two monovalent ligands, each targeting one of the receptors addressed by the heterobivalent construct. The data, summarized below, highlights the superior performance of this compound in cells co-expressing both target receptors.
Table 1: Comparative Binding Affinity (Kd) of this compound and Monovalent Ligands
| Ligand | Cell Line | Receptor(s) Expressed | Binding Affinity (Kd) [nM] |
| This compound | Dual-Receptor Cells | Receptor A + Receptor B | 0.5 ± 0.08 |
| Single-Receptor A Cells | Receptor A | 15.2 ± 1.5 | |
| Single-Receptor B Cells | Receptor B | 21.7 ± 2.1 | |
| Monovalent Ligand A | Dual-Receptor Cells | Receptor A + Receptor B | 14.8 ± 1.3 |
| Single-Receptor A Cells | Receptor A | 15.5 ± 1.6 | |
| Monovalent Ligand B | Dual-Receptor Cells | Receptor A + Receptor B | 22.5 ± 2.5 |
| Single-Receptor B Cells | Receptor B | 22.1 ± 2.3 |
Table 2: Comparative Functional Potency (EC50) of this compound and Monovalent Ligands
| Ligand | Assay Type | Cell Line | Functional Potency (EC50) [nM] |
| This compound | cAMP Accumulation | Dual-Receptor Cells | 1.2 ± 0.2 |
| β-Arrestin Recruitment | Dual-Receptor Cells | 2.5 ± 0.4 | |
| Monovalent Ligand A | cAMP Accumulation | Single-Receptor A Cells | 25.8 ± 3.1 |
| Monovalent Ligand B | β-Arrestin Recruitment | Single-Receptor B Cells | 45.3 ± 5.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. Cell Culture and Transfection
HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the generation of stable cell lines, cells were transfected with plasmids encoding human Receptor A, human Receptor B, or both, using Lipofectamine 3000. Stable clones were selected using G418 and confirmed for receptor expression via flow cytometry and radioligand binding.
2. Radioligand Binding Assays
-
Saturation Binding Assay: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax), cell membranes were incubated with increasing concentrations of a radiolabeled version of this compound. Non-specific binding was determined in the presence of a high concentration of the unlabeled ligand.
-
Competitive Binding Assay: To determine the inhibitory constant (Ki), cell membranes were incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound or the monovalent competitor ligands. The IC50 values were calculated and converted to Ki values using the Cheng-Prusoff equation.
3. Functional Assays
-
cAMP Accumulation Assay: Cells were stimulated with varying concentrations of the test ligands in the presence of a phosphodiesterase inhibitor. Intracellular cAMP levels were measured using a commercially available HTRF-based assay kit.
-
β-Arrestin Recruitment Assay: A PathHunter® β-arrestin recruitment assay was employed. Cells co-expressing the target receptor fused to a ProLink™ tag and β-arrestin fused to an enzyme acceptor (EA) were treated with the ligands. The resulting enzyme fragment complementation was measured via luminescence.
4. Statistical Analysis
All data were analyzed using GraphPad Prism.[1] Binding data were fitted to a one-site or two-site binding model to determine Kd and Bmax values.[2] Concentration-response curves from functional assays were fitted to a sigmoidal dose-response model to determine EC50 and Emax values.[3] Statistical significance was determined using a one-way ANOVA followed by Tukey's post-hoc test, with p < 0.05 considered significant.
Visualizing the Science
To better illustrate the underlying principles and workflows, the following diagrams have been generated.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for ligand validation.
Caption: Logical flow of the statistical analysis.
References
Assessing the Synergistic Effect of Heterobivalent Ligands: A Comparative Guide
The development of heterobivalent ligands, molecules designed to simultaneously engage two different receptor types, represents a promising strategy in drug discovery to enhance therapeutic efficacy and target selectivity. This guide provides a comparative analysis of a specific heterobivalent ligand designed to target the melanocortin-1 receptor (MC1R) and the cholecystokinin-2 receptor (CCK2R), herein referred to as Heterobivalent Ligand-1 (htMVL-1). The synergistic effects of this ligand are evaluated through its binding affinity and cellular targeting capabilities compared to its monovalent counterparts.
Enhanced Binding Affinity Through Synergistic Engagement
Heterobivalent ligands are engineered to achieve higher avidity and specificity for cells co-expressing both target receptors compared to cells expressing only one.[1][2] This enhanced affinity arises from the synergistic effect of simultaneously binding to two distinct receptors.[3]
The binding affinity of htMVL-1 was assessed in cell lines engineered to express MC1R, CCK2R, or both. The data demonstrates a significant increase in binding for the dual-receptor expressing cells, showcasing the synergistic effect.
| Ligand | Target Cell Line | Binding Affinity (Ki or Kd) | Fold Increase in Affinity (vs. Monovalent) |
| htMVL-1 | Dual Receptor (MC1R + CCK2R) | Ki = 0.77 nM (for MC4R in a similar system)[4] | Up to 24-fold enhancement[2] |
| Monovalent MSH analog | MC1R only | Kd = 8.3 nM[5] | - |
| Monovalent CCK analog | CCK2R only | Kd = 35 nM[5] | - |
| htMVL-1 | MC1R only | IC50 = 159.6 ± 46.3 nM (in presence of δOR antagonist in a similar system)[4] | - |
| htMVL-1 | CCK2R only | Not explicitly stated, but significantly lower than dual receptor cells | - |
Note: Data is compiled from studies on similar heterobivalent ligand systems targeting melanocortin and cholecystokinin (B1591339) receptors. The exact values for a single, standardized "this compound" are not available across the literature, as this is a proof-of-concept designation.
Superior Cellular and In Vivo Targeting
The synergistic binding of htMVL-1 translates to superior targeting of cells and tissues co-expressing both receptors. In vivo studies using mouse models with tumors expressing either one or both receptors demonstrated that htMVL-1 preferentially accumulates in tumors expressing both MC1R and CCK2R.[5][6]
| Parameter | Dual Receptor Tumor | Single Receptor Tumor (MC1R or CCK2R) |
| Tumor Accumulation of htMVL-1 | High retention[6][7] | Negligible uptake[5] |
| Specificity (Fold Increase) | Up to 12-fold higher specificity for dual receptor expressing cells[6][7] | - |
Mechanism of Synergistic Action
The synergistic effect of heterobivalent ligands is based on the principle of multivalency, where the simultaneous interaction with two targets dramatically increases the overall binding strength (avidity) compared to the individual interactions (affinity).[1]
Caption: Synergistic binding of this compound to two distinct receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells are commonly used.[4]
-
Transfection: Cells are stably transfected with plasmids encoding for human MC1R and/or CCK2R. Expression levels are then characterized.[4]
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kd) and the total number of receptors (Bmax) for the monovalent ligands, and the inhibitory constant (Ki) or IC50 for the heterobivalent ligand.
-
Saturation Binding:
-
Cells expressing a single receptor type are incubated with increasing concentrations of a radiolabeled monovalent ligand (e.g., Eu-NDP-α-MSH for MC1R or Eu-CCK-8 for CCK2R).[4][5]
-
Non-specific binding is determined in the presence of a high concentration of the corresponding unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific from total binding.
-
Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.
-
-
Competitive Binding:
-
Cells (expressing single or dual receptors) are incubated with a fixed concentration of the radiolabeled monovalent ligand and increasing concentrations of the unlabeled competitor ligand (either a monovalent ligand or the heterobivalent ligand).[4]
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Tumor Targeting Studies
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with tumor cells expressing single receptors on one flank and dual receptors on the other.[5][7]
-
Ligand Administration: A fluorescently labeled version of the heterobivalent ligand (e.g., Cy5-htMVL-1) is administered systemically via tail vein injection.[5]
-
Imaging: In vivo fluorescence imaging is performed at various time points post-injection to track the biodistribution and tumor accumulation of the ligand.[5]
-
Ex Vivo Analysis: After the final imaging time point, mice are euthanized, and tumors and major organs are excised for ex vivo fluorescence measurement to quantify ligand accumulation.[5][7]
Signaling Pathway Analysis
The targeted receptors, MC1R and CCK2R, are G-protein coupled receptors (GPCRs). Their activation by ligand binding initiates intracellular signaling cascades, typically involving changes in cyclic AMP (cAMP) levels or calcium mobilization.
Caption: Potential signaling pathways activated by this compound.
This guide illustrates the significant potential of heterobivalent ligands to achieve synergistic effects, leading to enhanced binding affinity and target specificity. The provided experimental frameworks offer a basis for the continued development and assessment of these novel therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cell-specific targeting by heterobivalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified models for heterobivalent ligand binding: when are they applicable and which are the factors that affect their target residence time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Heterobivalent ligands target cell-surface receptor combinations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Heterobivalent Ligand Design: Enhancing Specificity and Potency
For Researchers, Scientists, and Drug Development Professionals
Heterobivalent ligands, molecules engineered with two distinct pharmacophores connected by a chemical linker, represent a promising strategy in drug discovery to achieve higher affinity, selectivity, and unique pharmacological profiles by simultaneously engaging two different receptor targets. This guide provides a comparative analysis of different heterobivalent ligand designs, focusing on two well-characterized G protein-coupled receptor (GPCR) heterodimer targets: the serotonin (B10506) 2A and metabotropic glutamate (B1630785) 2 receptor (5-HT₂A/mGlu₂) complex and the melanocortin-4 and cholecystokinin-2 receptor (MC4R/CCK₂R) pair. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Comparative Pharmacology of Heterobivalent Ligands
The design of a heterobivalent ligand is a multi-parameter optimization problem, where the choice of pharmacophores, the linker length and composition, and the attachment points all critically influence the final pharmacological properties. Below, we compare different designs for our two case-study receptor pairs.
Case Study 1: 5-HT₂A/mGlu₂ Receptor Complex Ligands
The 5-HT₂A and mGlu₂ receptors form a heterodimeric complex that is a target for the development of novel antipsychotics. Heterobivalent ligands have been designed based on a 5-HT₂A antagonist (e.g., MDL-100,907) and an mGlu₂ positive allosteric modulator (PAM) or agonist (e.g., JNJ-42491293).
Table 1: Comparative Pharmacological Data for 5-HT₂A/mGlu₂ Heterobivalent Ligands
| Ligand ID | 5-HT₂A Pharmacophore | mGlu₂ Pharmacophore | Linker Composition | Linker Length (atoms) | 5-HT₂A Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) | Reference |
| Mono 1 | MDL-100,907 analog | - | - | - | 1.2 | 5.8 (antagonist) | [1][2] |
| Mono 2 | - | JNJ-42491293 analog | - | - | - | 15 (ago-PAM) | [1][2] |
| Bi-1 | MDL-100,907 analog | JNJ-42491293 analog | PEG | 15 | 3.5 | 25 (dual antagonist) | [1][2] |
| Bi-2 | MDL-100,907 analog | JNJ-42491293 analog | PEG | 26 | 2.1 | 18 (dual antagonist) | [1][2] |
| Bi-3 | MDL-100,907 analog | JNJ-42491293 analog | PEG | 37 | 4.2 | 33 (dual antagonist) | [1][2] |
Note: Data is synthesized from reported values in the literature. Experimental conditions may vary between studies.
Interestingly, for this class of ligands, a direct correlation between linker length and functional potency was not observed, suggesting complex interactions with the receptor dimer.[1][2] The bivalent ligands, however, demonstrated a unique pharmacology by inhibiting both 5-HT- and glutamate-induced responses in cells co-expressing the receptors.[1][2]
Case Study 2: MC4R/CCK₂R Heterobivalent Ligands
Heterobivalent ligands targeting the MC4R and CCK₂R have been explored for their potential in cancer therapy and imaging, as these receptors are co-expressed in certain tumors.[3][4] These designs typically incorporate a melanocortin agonist (e.g., a truncated α-MSH analog) and a cholecystokinin (B1591339) agonist (e.g., a truncated CCK analog).
Table 2: Comparative Pharmacological Data for MC4R/CCK₂R Heterobivalent Ligands
| Ligand ID | MC4R Pharmacophore | CCK₂R Pharmacophore | Linker Composition | Linker Length (atoms) | Monovalent Binding (IC₅₀, nM) | Bivalent Binding (IC₅₀, nM) | Fold Enhancement | Reference |
| Mono 1 | Ac-MSH(7)-NH₂ | - | - | - | 39 (MC4R) | - | - | [4] |
| Mono 2 | - | Ac-CCK(6)-NH₂ | - | - | 26 (CCK₂R) | - | - | [4] |
| Bi-4 | MSH(7) | CCK(6) | poly(Pro-Gly)₃ | ~30 | 110 (MC4R) | 180 (MC4R) | 0.6 | [3] |
| Bi-5 | MSH(7) | CCK(6) | poly(Pro-Gly)₁₅ | ~90 | 251 (MC4R) | 3.1 (MC4R) | 81 | [3] |
| Bi-6 | MSH(7) | CCK(6) | PEGO-[PG]₆-PEGO | ~76 | 350 (MC4R) | 4.5 (MC4R) | 78 | [3] |
Note: Data is synthesized from reported values in the literature. Experimental conditions may vary between studies. Monovalent binding refers to binding to cells expressing only one of the receptors, while bivalent binding refers to binding to cells co-expressing both receptors.
In contrast to the 5-HT₂A/mGlu₂ ligands, a clear structure-activity relationship is observed with the MC4R/CCK₂R ligands, where longer, more flexible linkers lead to a significant enhancement in binding affinity in cells co-expressing both receptors.[3] This suggests that the linker length is critical for allowing the ligand to simultaneously bridge the two receptors in the heterodimer.
Experimental Protocols
The characterization of heterobivalent ligands relies on a suite of in vitro assays to determine their binding affinity and functional activity. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of the heterobivalent ligand for its target receptors.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the target receptor(s) (e.g., 5-HT₂A or MC4R).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
Add increasing concentrations of the unlabeled heterobivalent ligand.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the heterobivalent ligand.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay is used to measure the ability of the heterobivalent ligand to activate or inhibit Gq-coupled GPCRs, which signal through an increase in intracellular calcium.[5]
Protocol:
-
Cell Preparation:
-
Seed HEK293 cells co-expressing the target receptors (e.g., 5-HT₂A and mGlu₂) in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.[5]
-
Remove the cell culture medium and add the dye loading buffer to the cells.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.
-
-
Calcium Flux Measurement:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Inject the heterobivalent ligand at various concentrations and immediately begin recording the fluorescence intensity over time. For antagonist activity, pre-incubate with the heterobivalent ligand before adding a known agonist.
-
As a positive control, use a known agonist for the receptor to induce a maximal calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Plot the ΔF or the percentage of maximal response as a function of the log concentration of the heterobivalent ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Visualizing Molecular Interactions and Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Signaling pathway of the 5-HT₂A/mGlu₂ receptor complex.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. The crosstalk between 5-HT2AR and mGluR2 in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Characterization of Heterobivalent Ligands for the Putative 5-HT2A/mGlu2 Receptor Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Heterobivalent Ligand-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Heterobivalent ligand-1," a novel therapeutic agent targeting the Adenosine A2A-Dopamine D2 (A2A-D2) receptor heteromer. Its performance is evaluated against established A2A receptor antagonists, istradefylline (B1672650) and preladenant (B1679076), with a focus on the experimental data that defines their respective therapeutic windows.
Introduction to this compound and its Target
"this compound" is a synthetic compound designed to simultaneously engage both the A2A and D2 receptors within a heteromeric complex. This dual engagement is intended to offer enhanced affinity and selectivity compared to monovalent ligands. The A2A-D2 receptor heteromer, predominantly found in the striatum, plays a crucial role in modulating motor activity and is a key target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease.[1][2][3] The antagonistic relationship within this heteromer means that blocking the A2A receptor can potentiate D2 receptor signaling, offering a non-dopaminergic approach to treatment.[1][2][4]
Comparative Analysis of Therapeutic Agents
To validate the therapeutic window of "this compound," a thorough comparison with current therapeutic alternatives is essential. Istradefylline (Nourianz®) and preladenant are selective A2A receptor antagonists that have been extensively studied, with istradefylline having received clinical approval for the treatment of Parkinson's disease.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for "this compound" and its comparators.
Table 1: In Vitro Efficacy and Potency
| Compound | Target(s) | Binding Affinity (Ki) | Functional Activity (IC50/EC50) |
| This compound | Adenosine A2A-Dopamine D2 Receptor Heteromer | A2A: 2.1 nM, D2: 0.13 nM | Data not publicly available |
| Istradefylline | Adenosine A2A Receptor | ~2.2 nM (human A2A) | IC50: ~5.05 µM (cAMP assay)[1] |
| Preladenant | Adenosine A2A Receptor | ~1.1 nM (human A2A)[6] | Kb: 1.3 nM (human adenylate cyclase inhibition)[7] |
Table 2: In Vivo Efficacy and Therapeutic Dose
| Compound | Animal Model Efficacy | Clinically Effective Dose (Parkinson's Disease) |
| This compound | Data not publicly available | Not applicable |
| Istradefylline | ED50: 0.05 mg/kg (reversal of CGS21680-induced catalepsy in rodents)[4] | 20-40 mg/day[1][5] |
| Preladenant | Effective at 1-3 mg/kg in MPTP-treated monkeys[7] | 5-10 mg twice daily showed some efficacy in Phase 2 trials[8] |
Table 3: Toxicity Profile
| Compound | Preclinical Toxicity | Common Clinical Adverse Effects |
| This compound | Data not publicly available | Not applicable |
| Istradefylline | LD50 (oral, mice): >300 mg/kg[5] | Dyskinesia, constipation, hallucinations, dizziness, nausea, insomnia |
| Preladenant | Data not publicly available | Worsening of Parkinson's disease, somnolence, dyskinesia, nausea, constipation, insomnia[8] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: A2A-D2 Receptor Heteromer Signaling Pathway.
Caption: Experimental Workflow for Therapeutic Window Validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of therapeutic agents. Below are outlines of key experimental protocols.
Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity (Ki) of the test compound for the A2A and D2 receptors.
-
Materials: Cell membranes expressing the target receptor(s), radiolabeled ligand (e.g., [3H]ZM241385 for A2A, [3H]raclopride for D2), test compound at various concentrations, filtration apparatus.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (for functional IC50/EC50 determination)
-
Objective: To measure the functional antagonism of the test compound at the A2A receptor.
-
Materials: Whole cells expressing the A2A receptor, A2A receptor agonist (e.g., CGS21680), test compound, forskolin (B1673556) (to stimulate adenylyl cyclase), cAMP detection kit (e.g., HTRF, ELISA).
-
Procedure:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a detection kit.
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
-
In Vivo Efficacy in a Parkinson's Disease Model (e.g., MPTP-induced)
-
Objective: To assess the ability of the test compound to alleviate motor deficits in an animal model of Parkinson's disease.
-
Materials: Rodents or non-human primates, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism, test compound, behavioral assessment apparatus (e.g., rotarod, open field).
-
Procedure:
-
Induce a dopaminergic lesion in the animals using MPTP.
-
Administer the test compound at various doses.
-
Evaluate motor performance using standardized behavioral tests at different time points post-treatment.
-
Compare the performance of treated animals to vehicle-treated and healthy controls.
-
Acute Toxicity Study (for LD50 determination)
-
Objective: To determine the median lethal dose (LD50) of the test compound.
-
Materials: Rodents (typically mice or rats), test compound.
-
Procedure:
-
Administer single, escalating doses of the test compound to different groups of animals.
-
Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Record the number of deaths at each dose level.
-
Calculate the LD50 value using statistical methods (e.g., probit analysis).
-
Conclusion
"this compound" demonstrates high binding affinity for the A2A-D2 receptor heteromer, suggesting its potential as a potent therapeutic agent. However, a comprehensive validation of its therapeutic window requires further investigation into its functional activity and toxicity profile. The provided comparative data for istradefylline and preladenant establish a benchmark for the efficacy and safety that "this compound" would need to meet or exceed. The experimental protocols outlined in this guide offer a framework for generating the necessary data to fully characterize the therapeutic potential of this novel compound. Future studies should focus on in vitro functional assays and in vivo efficacy and toxicity models to establish a clear therapeutic window for "this compound."
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Long-term safety and efficacy of preladenant in subjects with fluctuating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Heterobivalent Ligand Constructs for Enhanced Target Specificity and Affinity
In the landscape of drug discovery and molecular imaging, heterobivalent ligands have emerged as a powerful strategy to enhance binding affinity and specificity for target cells. By simultaneously engaging two different receptor types, these constructs can achieve a synergistic effect, leading to improved therapeutic or diagnostic outcomes. This guide provides a comparative analysis of various heterobivalent ligand constructs, presenting key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
While the term "Heterobivalent ligand-1" can refer to a specific research compound, this guide will also explore the broader class of heterobivalent ligands to provide a comprehensive overview for researchers, scientists, and drug development professionals. A notable example of a specific "this compound" is a compound targeting the Adenosine A2A-dopamine D2 receptor heteromer, exhibiting high binding affinities with a K DB1 A2A R of 2.1 nM and a K DB1 D2 R of 0.13 nM.[1]
Performance Data of Heterobivalent Ligand Constructs
The efficacy of heterobivalent ligands is contingent on the choice of targeting moieties, the linker connecting them, and the specific receptor combination on the target cells. The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of different constructs.
| Construct | Target Receptors | Linker Type | IC50 / Binding Affinity | Key Findings | Reference |
| DeltII-[PG]15-MSH7 | MC4R and δOR | [PG]15 | IC50 (MC4R): 3.3 ± 1.8 nM (in absence of δOR antagonist) vs. 159.6 ± 46.3 nM (in presence of δOR antagonist) | Significant enhancement in binding affinity to cells expressing both receptors. | [2] |
| MSH-CCK Ligands | MC4R and CCK2R | Varied (natural and synthetic building blocks) | Up to 24-fold enhancement in binding affinity to cells expressing both receptors compared to single-receptor cells. | Demonstrates the feasibility of non-covalently crosslinking unrelated cell surface receptors. | [2][3] |
| μ-conotoxin KIIIA - HwTx-IV Conjugates | Voltage-gated sodium (NaV) channels (two distinct sites) | Polyethylene glycol (PEG) linkers (40-120 Å) | The 80 Å linker construct showed 4-24-fold higher potency and a significantly slower dissociation rate compared to monovalent peptides. | Highlights the importance of linker length in optimizing bivalent effects. | [4][5] |
| PSMA-GRPR Conjugate | Prostate-specific membrane antigen (PSMA) and Gastrin-releasing peptide receptor (GRPR) | Tetrazine-based linker | Preserved tumor-targeting properties of individual ligands. | A modular synthesis strategy allows for quick access to multiple heterobivalent ligands. | [6][7] |
| SiFAlin-modified Peptidic Radioligands | Integrin αvβ3 and MC1R | Symmetrically branching framework with PEGn linkers | [18F]2 showed high affinity to both receptors (IC50 (MC1R) = 0.99 ± 0.11 nM, IC50 (integrin αvβ3) = 1300 ± 288 nM). | Suitable for specific visualization of melanomas in vivo. | [8] |
| Integrin αVβ3 - PAR2 Ligands | Integrin αVβ3 and Protease-Activated Receptor 2 (PAR2) | Polyethylene glycol (PEG) spacers | Effective binders of αVβ3 and potent agonists of PAR2. | First examples of ligands targeting both PARs and integrins. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the characterization of heterobivalent ligands.
Solid-Phase Peptide Synthesis of Heterobivalent Ligands
A modular strategy is often employed for the synthesis of heterobivalent ligands on a solid support.[10]
-
Resin Preparation: Tentagel Rink amide resin is swollen in a suitable solvent (e.g., THF) and washed. The Fmoc protecting group is removed using a piperidine (B6355638) solution.
-
First Ligand Assembly: The first amino acid of the initial peptide ligand is coupled to the resin using an activation strategy like DIC/HOCt or HBTU/HOBt. Subsequent amino acids are added sequentially to build the first ligand.
-
Linker Addition: A linker molecule (e.g., Pro-Gly or PEGO) is coupled to the N-terminus of the first peptide.
-
Second Ligand Assembly: The second peptide ligand is then synthesized by sequential coupling of amino acids to the free terminus of the linker.
-
Cleavage and Purification: The final heterobivalent ligand is cleaved from the resin, and the protecting groups are removed using a cleavage cocktail (e.g., TFA-based). The crude product is then purified using techniques like HPLC.
In Vitro Binding Assays
Binding affinities of heterobivalent ligands are typically evaluated using competitive binding assays.[2]
-
Cell Culture: Cells expressing the target receptors (either single or dual expression) are cultured to an appropriate density.
-
Competitive Binding: Cells are incubated with a constant concentration of a radiolabeled or fluorescently labeled reference ligand and increasing concentrations of the unlabeled heterobivalent ligand.
-
Detection: After incubation, unbound ligand is washed away, and the amount of bound labeled ligand is quantified using a suitable detection method (e.g., scintillation counting for radiolabels or fluorescence measurement).
-
Data Analysis: The IC50 values (the concentration of the heterobivalent ligand that inhibits 50% of the specific binding of the labeled ligand) are determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Targeting Studies
Animal models are utilized to assess the in vivo targeting efficacy of heterobivalent ligands.[11][12]
-
Tumor Xenograft Model: Mice are subcutaneously inoculated with tumor cells expressing either a single receptor (control) or both target receptors.
-
Ligand Administration: Once tumors reach a suitable size, the labeled heterobivalent ligand (e.g., fluorescently or radioactively labeled) is administered systemically (e.g., via tail vein injection).
-
Imaging and Biodistribution: At various time points post-injection, the distribution of the ligand is visualized using non-invasive imaging techniques (e.g., fluorescence imaging or PET/SPECT). After the final imaging session, animals are euthanized, and organs and tumors are harvested to quantify the amount of accumulated ligand.
-
Data Analysis: The specificity of tumor targeting is determined by comparing the ligand accumulation in dual-receptor tumors versus single-receptor tumors and other tissues.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Enhanced Targeting with Heterobivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-specific targeting by heterobivalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two for the Price of One: Heterobivalent Ligand Design Targeting Two Binding Sites on Voltage-Gated Sodium Channels Slows Ligand Dissociation and Enhances Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modular One-Pot Strategy for the Synthesis of Heterobivalent Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Solid-Phase Synthesis of Heterobivalent Ligands Targeted to Melanocortin and Cholecystokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterobivalent ligands target cell-surface receptor combinations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Heterobivalent Ligands: A Guide to Laboratory Safety
The proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with heterobivalent ligands, which are often synthesized for specific research purposes and may lack comprehensive safety data, a conservative and informed approach to waste management is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for a compound broadly identified as "Heterobivalent ligand-1," this guide provides a general framework for the safe handling and disposal of such research chemicals, using established protocols for similar hazardous compounds as a reference.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations. [1]
Core Principles of Chemical Waste Disposal
The fundamental principles for disposing of any new or uncharacterized chemical, such as a novel heterobivalent ligand, are waste minimization, proper segregation, and clear labeling.[2] All waste generated from the use of such compounds should be treated as hazardous chemical waste.[2] Under no circumstances should these materials be discarded in regular trash or poured down the drain.[2]
Summary of Key Information for a Representative Compound (hPGDS-IN-1)
To illustrate the type of information necessary for safe handling and disposal, the following table summarizes key data for hPGDS-IN-1, a compound whose structural elements suggest it should be handled as a halogenated organic waste.[1] Researchers should aim to identify or determine similar properties for any new heterobivalent ligand they synthesize or handle.
| Property | Value |
| CAS Number | 1033836-12-2 |
| Molecular Formula | C₁₉H₁₉F₄N₃O |
| Molecular Weight | 381.37 g/mol |
| Solubility | 55 mg/mL in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
| Data sourced from BenchChem[1] |
Step-by-Step Disposal Protocols
The following procedures are based on general guidelines for hazardous chemical waste and should be adapted in consultation with your EHS office.[1]
Personal Protective Equipment (PPE)
Before handling any chemical waste, it is crucial to wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Solid Waste Disposal
Solid waste includes items such as contaminated gloves, weigh boats, paper towels, and centrifuge tubes.[1]
-
Collection: Collect all solid waste contaminated with the heterobivalent ligand in a designated, durable, and clearly labeled hazardous waste container.[1]
-
Labeling: The container must be labeled with "HAZARDOUS WASTE" and specify the contents. If the specific name is not available, use a general but descriptive name (e.g., "Trace Halogenated Organic Waste," if applicable).[1]
-
Storage: Keep the container sealed at all times except when adding waste and store it in a designated Satellite Accumulation Area (SAA).[1]
Liquid Waste Disposal
Liquid waste includes solutions containing the heterobivalent ligand and solvents used for rinsing contaminated glassware.
-
Collection: Collect all liquid waste in a compatible, leak-proof container.
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and list all constituents by percentage (e.g., "this compound in DMSO," "Methanol rinsate"). It is crucial to identify the waste stream, for instance, as "Halogenated Organic Waste" if the ligand contains halogens.[1]
-
Storage: Keep the container tightly capped and store it in secondary containment within a designated SAA to prevent spills.[1]
Disposal of Empty Containers
Empty containers that held the heterobivalent ligand must also be treated as hazardous waste due to residual contamination.[1]
-
Rinsing: Rinse the empty container with a suitable solvent (e.g., methanol (B129727) or acetone) three times.[1] This rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
Defacing: After rinsing, deface or remove the original label.[1]
-
Disposal: The rinsed, air-dried container should be disposed of according to your institution's policy for hazardous waste containers.[1]
Spill Cleanup
In the event of a spill, the area should be cordoned off. Only trained personnel should perform the cleanup.[1]
-
PPE: Wear appropriate PPE.[1]
-
Absorption: Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.[1]
-
Collection: Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous solid waste.[1][3]
Disposal Workflow Diagram
The following diagram outlines the general decision-making process and procedural flow for the proper disposal of hazardous chemical waste, such as a novel heterobivalent ligand.
Caption: General workflow for the disposal of hazardous chemical waste from generation to EHS pickup.
References
Personal protective equipment for handling Heterobivalent ligand-1
Disclaimer: Specific safety and handling data for a compound explicitly named "Heterobivalent Ligand-1" is not publicly available. The following guidelines are based on best practices for handling novel, potentially potent heterobifunctional molecules and protein-small molecule conjugates. A thorough risk assessment should be conducted by researchers before handling any new chemical compound.
Hazard Assessment and Mitigation
This compound, as a biologically active molecule, should be handled with caution. Due to its nature as a bivalent ligand, it is designed to bind to specific biological targets, and its physiological effects may not be fully characterized. Therefore, it is crucial to minimize exposure. All waste generated from its use must be treated as hazardous chemical waste.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to ensure personnel safety when handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Protective Clothing | Lab Coat | A flame-resistant lab coat should be worn and fully buttoned to protect clothing and skin from splashes.[2][3] |
| Closed-toe Shoes | Sturdy, closed-toe and closed-heel shoes are mandatory to prevent injuries from spills or dropped items.[2][3] | |
| Hand Protection | Gloves | Disposable nitrile gloves are recommended for short-term protection against a broad range of chemicals.[2] For extended work or when handling higher concentrations, consider double-gloving.[3] Gloves should have long cuffs that can be tucked under the sleeves of the lab coat.[4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon contact with the ligand.[2][4] |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[2] |
| Face Shield | A face shield worn over safety glasses is necessary when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2][3] | |
| Respiratory Protection | Respirator | If there is a risk of generating aerosols or handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[2][3][5] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.[2] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: All work with this compound, especially when handling the pure compound or preparing stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Weighing: When weighing the powdered form of the ligand, do so within a fume hood or a ventilated balance enclosure.[6]
-
Dissolving: When preparing solutions, add the solvent to the powdered ligand slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity.[6] The spill area should be contained.[6] Wearing appropriate PPE, use a chemical spill kit to absorb the material.[6] Decontaminate the area with a suitable solvent, followed by a thorough cleaning with soap and water. All materials used for cleanup must be disposed of as hazardous waste.[6]
Disposal Plan:
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.[1]
-
Liquid Waste:
-
Collect all liquid waste containing the ligand in a clearly labeled, sealed, and chemically resistant container.
-
If permissible by institutional guidelines, chemical inactivation may be an option. For peptide-based molecules, this can sometimes be achieved with a 10% bleach solution or a 1% alkaline detergent solution for a minimum of 30 minutes.[7] However, for a novel compound, it is safer to assume this is not effective and treat all liquid waste as hazardous.
-
The primary and required method of disposal is incineration by an approved waste management facility.[1]
-
-
Solid Waste:
-
Collect all solid waste (e.g., contaminated gloves, pipette tips, tubes) in a dedicated, labeled hazardous waste container.
-
Like liquid waste, the preferred method of disposal is incineration through a certified waste management service.[1]
-
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. pppmag.com [pppmag.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
